Qualaquin
説明
Structure
3D Structure of Parent
特性
分子式 |
C40H54N4O10S |
|---|---|
分子量 |
782.9 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydron;sulfate;dihydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1 |
InChIキー |
ZHNFLHYOFXQIOW-LPYZJUEESA-N |
異性体SMILES |
[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.[O-]S(=O)(=O)[O-] |
正規SMILES |
[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.[O-]S(=O)(=O)[O-] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Qualaquin (Quinine) Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine, the primary active component of Qualaquin, stands as one of the oldest and most significant antimalarial agents. Despite centuries of use, its precise mechanism of action remains a subject of intense research. The prevailing and most substantiated hypothesis centers on its ability to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the intraerythrocytic Plasmodium falciparum. This guide provides a detailed examination of this core mechanism, explores other putative actions, presents quantitative efficacy data, and outlines the key experimental protocols used to elucidate its activity.
Primary Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The defining feature of the blood-stage P. falciparum parasite is its consumption of vast amounts of host cell hemoglobin within its acidic digestive vacuole (DV). This process provides essential amino acids but releases large quantities of toxic, iron-containing ferriprotoporphyrin IX (FP-IX), commonly known as heme.
To protect itself, the parasite has evolved a unique detoxification pathway: the biocrystallization of soluble heme into an inert, insoluble crystalline polymer called hemozoin (also known as malaria pigment).[1][2] Quinine's primary antimalarial action is the disruption of this critical detoxification process.[3][4]
The mechanism is understood to be twofold:
-
Complexation with Heme: Quinine, a weak base, is thought to accumulate in the acidic environment of the parasite's DV.[5][6] Here, it can form a complex with free heme. Crystal structure analysis reveals that the benzylic alcohol group of quinine can form a coordinate bond with the central iron atom of the heme molecule, further stabilized by π-stacking interactions between the drug's quinoline ring and the porphyrin ring system.[7] This complex may be more toxic than free heme and is less readily incorporated into the growing hemozoin crystal.
-
Capping of Hemozoin Crystals: Perhaps more critically, quinine (and quinine-heme complexes) can bind to the surfaces of the growing hemozoin crystal.[6][8] This binding acts as a "chain terminator" or cap, physically obstructing the addition of further heme units to the crystal lattice.[8][9] This action effectively halts heme polymerization, leading to the accumulation of toxic, non-polymerized heme within the DV.[10][11]
The resulting buildup of free heme is highly cytotoxic. It is believed to generate reactive oxygen species, destabilize and lyse membranes, and inhibit the activity of various parasitic enzymes, ultimately leading to parasite death.[5][10]
Other Proposed Mechanisms of Action
While hemozoin inhibition is the most widely accepted mechanism, other activities have been proposed which may contribute to quinine's overall antimalarial effect.[4][7]
-
Inhibition of Nucleic Acid and Protein Synthesis: In vitro studies have suggested that quinine can interfere with the parasite's ability to synthesize DNA and proteins, which are essential for its replication and survival.[4][7]
-
DNA Intercalation: Some research indicates that quinine may be able to intercalate, or insert itself, into the parasite's DNA strands. This could disrupt the processes of DNA replication and transcription.[12]
-
Inhibition of Glycolysis: The parasite is heavily reliant on glycolysis for energy. Quinine has been observed to inhibit this metabolic pathway in P. falciparum.[4]
-
Targeting Purine Nucleoside Phosphorylase (PNP): A more recent hypothesis suggests quinine may target the P. falciparum purine nucleoside phosphorylase enzyme (PfPNP). The parasite cannot synthesize purines de novo and relies on salvaging them from the host; inhibiting this enzyme could starve the parasite of essential DNA building blocks.
Quantitative Data on Efficacy and Inhibition
The efficacy of quinine is typically quantified by its 50% inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit parasite growth by 50% in vitro. This value varies depending on the parasite strain's sensitivity to quinoline drugs.
Table 1: In Vitro Antiplasmodial Activity (IC₅₀) of Quinine against P. falciparum Strains
| Strain | Chloroquine (CQ) Sensitivity | Quinine IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| 3D7 | Sensitive | 68 - 168 | [13],[14] |
| HB3 | Sensitive | ~200 | [5] |
| K1 | Resistant | ~275 | [13] |
| Dd2 | Resistant | ~350 - 500 |[5] |
Table 2: In Vitro Inhibition of β-Hematin (Hemozoin) Formation by Quinine
| Assay Condition | Quinine IC₅₀ (µM) | Reference(s) |
|---|---|---|
| Acetate-mediated | 16.3 | [15] |
| Tween 20-induced | 365 ± 103 |[12] |
Detailed Experimental Protocols
Protocol: In Vitro Antiplasmodial Drug Susceptibility Assay (SYBR Green I-Based)
This assay measures parasite proliferation by quantifying the parasite DNA, which binds the fluorescent dye SYBR Green I.
Workflow Diagram
Methodology:
-
Preparation of Drug Plates:
-
Prepare a stock solution of quinine hydrochloride in 70% ethanol or sterile water.
-
Perform serial dilutions in complete cell culture medium (e.g., RPMI-1640) directly in a 96-well microtiter plate to achieve the desired final concentrations. Include drug-free wells as negative controls (100% growth) and wells with uninfected red blood cells (RBCs) for background fluorescence.
-
-
Parasite Culture Preparation:
-
Use a synchronized culture of P. falciparum, typically at the ring stage, to ensure uniform growth.
-
Adjust the culture to a starting parasitemia of 0.5-1% and a hematocrit of 1.5-2% using fresh, uninfected O+ RBCs and complete medium.[10]
-
-
Incubation:
-
Lysis and Staining:
-
Prepare a 2X SYBR Green I lysis buffer consisting of Tris (20 mM, pH 7.5), EDTA (5 mM), saponin (0.008%), and Triton X-100 (0.08%).[3] Add SYBR Green I dye to the buffer (e.g., 0.2 µL of stock dye per mL of buffer).
-
After the 72-hour incubation, add 100 µL of the lysis buffer to each well. Alternatively, the plate can be frozen at -20°C or -80°C to lyse the cells before adding the buffer.
-
-
Fluorescence Reading and Analysis:
-
Incubate the plate in the dark at room temperature for at least 1 hour to allow the dye to intercalate with the parasite DNA.[3]
-
Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Subtract the background fluorescence from uninfected RBCs. Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response).[10]
-
Protocol: In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay
This cell-free assay assesses a compound's direct ability to inhibit the polymerization of heme into β-hematin.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of hemin chloride (e.g., 5 mg/mL) in dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of the test compound (quinine) and a positive control (e.g., chloroquine) in DMSO.
-
Prepare an acetate buffer (e.g., 0.2 M, pH 4.4 - 4.8).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the hemin solution to each well.
-
Add 50 µL of the test compound at various concentrations (in triplicate). Add DMSO alone for negative controls (no inhibition) and chloroquine for positive controls.[16]
-
Initiate the polymerization reaction by adding 100 µL of the acetate buffer, pre-warmed to 37°C or 60°C.[16]
-
-
Incubation and Processing:
-
Incubate the plate at the chosen temperature (e.g., 37°C for 48 hours or 60°C for 90 minutes) to allow for β-hematin formation.[16]
-
After incubation, centrifuge the plate (e.g., 4000 rpm for 15 min). The polymerized β-hematin will form a pellet.
-
Carefully discard the supernatant, which contains unreacted heme. Wash the pellet multiple times with DMSO to remove any remaining unreacted heme.[16]
-
-
Quantification and Analysis:
-
Dissolve the final, washed pellet (β-hematin) in 200 µL of 0.1-0.2 N NaOH to solubilize it.
-
Measure the absorbance of the solubilized β-hematin using a microplate spectrophotometer at ~405 nm.[16]
-
Calculate the percentage of inhibition for each drug concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.
-
Conclusion
The primary mechanism of action of this compound against P. falciparum is the potent inhibition of hemozoin biocrystallization within the parasite's digestive vacuole. By binding to both free heme and the growing crystal surface, quinine triggers a cascade of toxic events stemming from the accumulation of free heme. While secondary mechanisms involving nucleic acid synthesis and other metabolic pathways may contribute to its parasiticidal effects, the disruption of heme detoxification remains the central and most validated target. The experimental protocols detailed herein provide robust and reproducible methods for quantifying this activity and continue to be essential tools in the study of antimalarial drugs and the ongoing challenge of drug resistance.
References
- 1. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 11. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 16. medipol.edu.tr [medipol.edu.tr]
The Effects of Quinine Sulfate on Cellular Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine, a cornerstone in the treatment of malaria, exerts a profound influence on cellular electrophysiology through its interaction with a wide array of ion channels. This technical guide provides a comprehensive overview of the effects of quinine sulfate on various classes of cellular ion channels, including potassium, sodium, calcium, and chloride channels, as well as gap junctions. By summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document serves as a critical resource for researchers and professionals in drug development and cellular biology. The non-specific nature of quinine's interaction with multiple ion channels underscores the complexity of its pharmacological profile and highlights the need for careful consideration in both clinical and research settings.
Introduction
Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries as an antimalarial agent. Its therapeutic efficacy is primarily attributed to its ability to interfere with the detoxification of heme in the malaria parasite. However, quinine's physiological effects extend far beyond its antiparasitic activity, largely due to its potent and often non-selective modulation of various cellular ion channels. These channels, which are integral to maintaining cellular membrane potential, signal transduction, and overall cellular homeostasis, represent key targets for quinine's action. Understanding the intricate details of these interactions is paramount for elucidating its therapeutic mechanisms and off-target effects. This guide synthesizes the current knowledge on the subject, presenting it in a structured and accessible format for the scientific community.
Effects on Potassium (K+) Channels
Quinine sulfate is a well-established blocker of a diverse range of potassium channels, an action that contributes significantly to its physiological and toxicological profile. This broad-spectrum inhibition affects channels involved in various cellular processes, from neuronal excitability to cardiac action potential repolarization.
Voltage-Gated Potassium (Kv) Channels
Quinine demonstrates a potent, voltage-dependent blockade of whole-cell potassium currents (IK) in various cell types, including spiral ganglion neurons.[1] The inhibition is more pronounced at more depolarized membrane potentials.[2]
Calcium-Activated Potassium (KCa) Channels
Quinine is known to block calcium-activated potassium channels. In rat pancreatic β-cells, it blocks the high-conductance, voltage-dependent KCa channel from the external side of the membrane, characterized by a fast flickering block.[3] It also blocks small-conductance Ca2+-activated K+ channels. However, in bovine chromaffin cells, quinine is described as a very poor blocker of Ca2+-activated K+ channels when applied to the intracellular side.[4]
Inwardly Rectifying Potassium (Kir) Channels
While some studies suggest quinine's effects on inwardly rectifying potassium currents are minimal[5], others indicate it can inhibit these channels. For instance, in insulin-secreting cells, 100 µM of quinine applied to the external membrane surface abolished K+ current flow through inward rectifier channels.
Other Potassium Channels
Quinine also affects other types of potassium channels. It has been shown to inhibit mitochondrial ATP-regulated potassium (mitoKATP) channels.[6] Additionally, in Jurkat cells, quinine blocks both the time- and voltage-dependent Kv1.3 channels and instantaneous K+ currents (Kinst) with similar affinity.[7]
Table 1: Quantitative Effects of Quinine Sulfate on Potassium Channels
| Channel Type | Cell Type/Expression System | IC50 / Effect | Experimental Conditions | Reference(s) |
| Whole-cell K+ currents (IK) | Spiral Ganglion Neurons | 8 µM | Test pulse to 65 mV | [1] |
| Outward K+ currents | Rat Taste Receptor Cells | 5.1 µM | Bath application | [5] |
| Kv1.3 | Jurkat Cells | ~22 µM | At 0 mV | [7] |
| Instantaneous K+ current (Kinst) | Jurkat Cells | ~17 µM | At 0 mV | [7] |
| Dopamine D2 Receptor-Activated K+ Channel | Rat Corpus Striatum Neurons | Intermittent partial blockade at 4-10 nM; nearly complete blockade at ≥100 nM | Single-channel recordings | [8] |
Effects on Sodium (Na+) Channels
Quinine sulfate also modulates the function of voltage-gated sodium channels, an action that contributes to its antiarrhythmic properties.
At concentrations above 20 µM, quinine reduces the magnitude of sodium currents (INa) in a use-dependent manner in spiral ganglion neurons.[1] In rat taste receptor cells, quinine was also found to reduce the magnitude of sodium currents with an IC50 of 64 µM, without significant effects on activation or reversal potential but with a shift in inactivation.[5]
Table 2: Quantitative Effects of Quinine Sulfate on Sodium Channels
| Channel Type | Cell Type/Expression System | IC50 / Effect | Experimental Conditions | Reference(s) |
| Voltage-gated Na+ currents (INa) | Spiral Ganglion Neurons | Reduction at >20 µM | Use-dependent block | [1] |
| Voltage-gated Na+ currents (INa) | Rat Taste Receptor Cells | 64 µM | - | [5] |
Effects on Calcium (Ca2+) and Chloride (Cl-) Channels and Intracellular Signaling
Quinine's influence on cellular function extends to the modulation of calcium and chloride channels, as well as intracellular calcium signaling pathways.
Calcium (Ca2+) Channels
The effects of quinine on calcium channels appear to be concentration-dependent. In rat taste receptor cells, low concentrations of quinine (10 µM) enhanced calcium currents, while higher concentrations (100 µM) suppressed them.[5] In PC12 cells, quinine-induced increases in intracellular calcium were inhibited by L-type and T-type calcium channel blockers, suggesting an indirect effect on these channels.[9][10]
Chloride (Cl-) Channels
In isolated rat distal colon cells, quinine inhibits outward-rectifying chloride channels by reducing their single-channel amplitude and increasing open channel noise. At a concentration of 0.1 mM, the current amplitude was decreased by 54%, and by 67% at 1 mM.[11]
Intracellular Calcium Signaling
Quinine significantly impacts intracellular calcium homeostasis by inhibiting the inositol 1,4,5-trisphosphate (IP3) receptor. This action blocks ligand-induced calcium mobilization from intracellular stores.[12] In macrophages, quinine was shown to block the binding of [3H]IP3 to its receptors by 71%.[13] This disruption of IP3-mediated signaling can have widespread consequences for cellular processes regulated by calcium.
Caption: Quinine's disruption of the IP3 signaling pathway.
Effects on Other Ion Channels
Quinine's promiscuous nature extends to other types of ion channels, including nonselective cation channels and gap junctions.
Nonselective Cation Channels
In isolated rat distal colon cells, 1 mM quinine was shown to induce flickering and reduce the open-state probability of Ca2+-dependent nonselective cation channels from 0.94 to 0.44.[11]
Gap Junction (Connexin) Channels
Quinine exhibits a selective blocking effect on certain connexin subtypes that form gap junction channels. It potently blocks Cx36 and Cx50 channels with EC50 values of 32 µM and 73 µM, respectively. In contrast, it has no significant effect on Cx26, Cx32, Cx40, and Cx43 channels at concentrations up to 300 µM.[14] The block is reversible and thought to occur from an intracellular binding site.[14]
Table 3: Quantitative Effects of Quinine Sulfate on Other Ion Channels
| Channel Type | Cell Type/Expression System | EC50 / Effect | Experimental Conditions | Reference(s) |
| Nonselective Cation Channels | Rat Distal Colon Cells | Reduced open probability from 0.94 to 0.44 at 1 mM | - | [11] |
| Connexin 36 (Cx36) | Transfected Mammalian Cells | 32 µM | - | [14] |
| Connexin 50 (Cx50) | Transfected Mammalian Cells | 73 µM | - | [14] |
| Connexin 26, 32, 40, 43 | Transfected Mammalian Cells | No significant inhibition at 300 µM | - | [14] |
Experimental Protocols
The investigation of quinine's effects on ion channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of a single neuron or cell to assess the impact of quinine on its properties.
Materials:
-
Quinine sulfate stock solution (e.g., 100 mM in dH2O, stored at -20°C).
-
Artificial cerebrospinal fluid (aCSF) or appropriate external recording solution.
-
Internal pipette solution.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Cell culture or acute tissue slice preparation.
Procedure:
-
Solution Preparation: Prepare fresh aCSF and internal solutions on the day of the experiment. Prepare dilutions of quinine sulfate in aCSF to the desired final concentrations.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-7 MΩ and fill with the internal solution.
-
Whole-Cell Configuration:
-
Place the cell preparation in the recording chamber and perfuse with oxygenated aCSF.
-
Approach a target cell with the patch pipette under visual guidance.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Recording:
-
Current-Clamp Mode: Record the resting membrane potential and elicit action potentials by injecting current steps. Establish a baseline recording in control aCSF.
-
Voltage-Clamp Mode: Hold the cell at a specific membrane potential (e.g., -70 mV). Apply voltage steps to evoke specific ion channel currents. Establish a baseline recording.
-
-
Quinine Application: Switch the perfusion to aCSF containing the desired concentration of quinine and record the changes in electrical activity.
-
Washout and Data Analysis: Perfuse with control aCSF to assess reversibility. Analyze the data to quantify changes in parameters such as action potential characteristics and current amplitudes. For dose-response curves, apply increasing concentrations of quinine and fit the data to determine the IC50.[2]
Caption: A typical workflow for a patch-clamp experiment.
Summary and Conclusion
Quinine sulfate's interaction with cellular ion channels is complex and multifaceted. Its ability to block a wide range of potassium channels, modulate sodium and calcium channels, inhibit chloride channels, and selectively block certain gap junctions highlights its broad pharmacological activity. This promiscuity is a double-edged sword, contributing to its therapeutic effects in conditions like malaria and certain arrhythmias, but also underpinning its potential for adverse effects, including cinchonism and cardiotoxicity. The quantitative data and experimental protocols detailed in this guide provide a foundational understanding for researchers and drug development professionals. A thorough comprehension of quinine's effects on ion channels is essential for its safe and effective use, and for the development of more selective and potent therapeutic agents in the future.
Caption: Overview of quinine's effects on various ion channels.
References
- 1. Effects of quinine on the excitability and voltage-dependent currents of isolated spiral ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinine blocks the high conductance, calcium-activated potassium channel in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinine blockade of currents through Ca2+-activated K+ channels in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological actions of quinine on voltage-dependent currents in dissociated rat taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinine potently blocks single K+ channels activated by dopamine D-2 receptors in rat corpus striatum neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of quinine on the intracellular calcium level and membrane potential of PC 12 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quinine inhibits chloride and nonselective cation channels in isolated rat distal colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine, quinine and quinidine inhibit calcium release from macrophage intracellular stores by blocking inositol 1,4,5-trisphosphate binding to its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Chloroquine, quinine and quinidine inhibit calcium release from macrophage intracellular stores by blocking inositol 1,4,5-trisphosphate binding to its receptor. [scholars.duke.edu]
- 14. Quinine blocks specific gap junction channel subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Qualaquin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Research Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Qualaquin (quinine sulfate) in various research models. By synthesizing data from pivotal studies, this document aims to equip researchers with the critical information needed to design and interpret preclinical and clinical investigations involving this long-standing antimalarial agent. The following sections detail this compound's absorption, distribution, metabolism, and excretion (ADME) profiles, its mechanism of action, and key pharmacodynamic effects, with a focus on quantitative data and experimental methodologies.
Pharmacokinetics of this compound
The pharmacokinetic profile of quinine, the active moiety in this compound, is complex and can be influenced by the health status of the subject, with notable differences observed between healthy individuals and those with malaria.[1]
Absorption
This compound is readily absorbed from the upper small intestine following oral administration.[2] The oral bioavailability of quinine is estimated to be between 76% and 88% in healthy adults.[1] In patients with uncomplicated P. falciparum malaria, quinine exposure is higher compared to healthy subjects. Following a single oral dose, the time to reach maximum plasma concentration (Tmax) is longer, and both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are higher in malaria patients.[1]
Distribution
Quinine exhibits a volume of distribution (Vd/f) that ranges from 2.5 to 7.1 L/kg in healthy subjects after a single oral dose of 600 mg.[1] In patients with malaria, the Vd/f decreases as the severity of the infection increases.[1] Protein binding of quinine in the blood of healthy subjects is moderate, ranging from 69% to 92%.[1] However, during an active malarial infection, protein binding increases.[1] Quinine binds to both albumin and alpha-1-acid glycoprotein (AAG), with AAG being the more significant binding protein.[3]
Metabolism
Quinine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP3A4.[1][4] This process results in several metabolites, with 3-hydroxyquinine being the major one.[1][5] Other metabolites include 2'-quininone, O-desmethylquinine, and 10,11-dihydroxydihydroquinine.[1][5] The major metabolite, 3-hydroxyquinine, is less active than the parent drug.[1]
Excretion
Less than 20% of a dose of quinine is excreted unchanged in the urine.[4] The majority of the drug is eliminated after hepatic biotransformation.[6] The elimination half-life of quinine is approximately 8-14 hours in adults.[4] In patients with uncomplicated malaria, the mean total clearance of quinine is slower during the acute phase of the infection and increases during recovery.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of quinine from various studies.
Table 1: Pharmacokinetic Parameters of Quinine in Healthy Volunteers vs. Patients with Uncomplicated P. falciparum Malaria after a Single Oral Dose
| Parameter | Healthy Subjects (N=23) Mean ± SD | Uncomplicated P. falciparum Malaria Patients (N=15) Mean ± SD |
| Dose (mg/kg) | 8.7 | 10 |
| Tmax (h) | 2.8 ± 0.8 | 5.9 ± 4.7 |
| Cmax (mcg/mL) | 3.2 ± 0.7 | 8.4 |
| AUC0–12 (mcg*h/mL) | 28.0 | 73.0 |
Data sourced from the this compound (quinine sulfate) FDA label.[1]
Table 2: Pharmacokinetic Parameters of Quinine in Various Research Models
| Model | Dosing Regimen | Cmax (mg/L) | Tmax (h) | AUC (mg*h/L) | Clearance (L/h/kg) | Vd (L/kg) | Elimination Half-life (h) | Reference |
| Healthy Adults | 600 mg oral | 5.7 | 3.2 | - | 0.16 | 2.5-7.1 | 9.7-12.5 | [1][7] |
| Adults with Uncomplicated Malaria | 10 mg/kg oral | 8.4 | 5.9 | 73 (AUC0-12) | 0.09 | Decreased | Prolonged | [1][7] |
| Children with Uncomplicated Malaria | 8.3 mg/kg oral q8h | - | - | - | 0.1 (Day 1) | 1.7 (Day 1) | - | [8] |
| Tanzanian Children with Severe Malaria | 20 mg/kg IM loading dose | 12.6 (median) | 1.5 (median) | - | - | - | - | [9] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Patients with Uncomplicated Malaria
-
Study Design: A prospective, open-label study was conducted in adult male patients with acute P. falciparum malaria.[10]
-
Treatment Regimen: Patients received a 7-day oral regimen of quinine sulfate (10 mg of salt/kg of body weight three times a day).[10]
-
Blood Sampling: Serial venous blood samples were collected for quinine level determination before treatment, at 12 and 24 hours during treatment, and then daily until day 7. All samples were taken before the next quinine dose.[10]
-
Sample Processing: Blood samples were collected in heparinized tubes and immediately centrifuged at 1,500 × g for 10 minutes. Plasma was separated and stored at −20°C until analysis.[10]
-
Analytical Method: Quinine and its major metabolite, 3-hydroxyquinine, concentrations in plasma were assayed by high-pressure liquid chromatography (HPLC).[10]
-
Pharmacokinetic Analysis: Non-compartmental modeling was used to determine pharmacokinetic parameters, including the area under the plasma drug concentration-time curve (AUC).[10]
Pharmacodynamics of this compound
Antimalarial Activity
The precise mechanism of action of quinine against Plasmodium falciparum is not fully understood.[1][4] It is believed to interfere with the parasite's ability to digest and metabolize hemoglobin.[4] One widely accepted hypothesis suggests that quinine inhibits hemozoin biocrystallization, leading to the accumulation of cytotoxic free heme within the parasite, ultimately causing its death.[4] Quinine may also inhibit nucleic acid and protein synthesis, as well as glycolysis in the parasite.[1][4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Differences in the binding of quinine and quinidine to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of oral quinine in acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Population Pharmacokinetic and Pharmacodynamic Properties of Intramuscular Quinine in Tanzanian Children with Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Qualaquin (Quinine) in Non-Malarial Therapeutic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualaquin, the brand name for quinine sulfate, is a well-established antimalarial agent. However, its therapeutic potential extends beyond parasitic infections, with a growing body of research exploring its efficacy in various non-malarial conditions, including nocturnal leg cramps, cardiac arrhythmias, and certain cancers. This technical guide provides a comprehensive overview of the known cellular targets of quinine in these non-malarial contexts. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted pharmacological profile of quinine and to facilitate further investigation into its therapeutic applications.
Core Cellular Targets and Quantitative Data
Quinine's therapeutic and off-target effects are mediated through its interaction with a diverse range of cellular proteins. The primary non-malarial targets identified to date are ion channels, components of the neuromuscular junction, and key proteins in intracellular signaling cascades.
Ion Channel Modulation
Quinine is a potent modulator of various ion channels, which largely explains its use in treating cardiac arrhythmias and its potential neurological and muscular effects. Its activity is concentration-dependent and can vary significantly between different channel subtypes.
Table 1: Quinine's Inhibitory Effects on Voltage-Gated Potassium (K+) Channels
| Channel Subtype | Cell Type/System | IC50 Value | Reference |
| Rapidly inactivating A-type current (IA) | Bullfrog sympathetic neurons | ~22 µM | [1] |
| Slowly inactivating delayed rectifier-type current (IK) | Bullfrog sympathetic neurons | ~115 µM | [1] |
| Non-inactivating M-type current (IM) | Bullfrog sympathetic neurons | ~445 µM | [1] |
| Whole cell potassium currents (IK) | Isolated spiral ganglion neurons | 8 µM (at +65 mV) | [2] |
| mSlo3 (KCa 5.1) | Recombinant expression | 169 µM | [3] |
| Kv1.3 | Jurkat cells | ~22 µM | [4] |
| Instantaneous K+ current (Kinst) | Jurkat cells | ~17 µM | [4] |
Table 2: Quinine's Inhibitory Effects on Voltage-Gated Sodium (Na+) Channels
| Channel Subtype | Cell Type/System | IC50 Value | Reference |
| Nav1.5 (peak current) | HEK293 cells | 28.9 ± 2.2 µM | [5] |
| Cardiac sodium channels | Rat cardiac myocytes | 40 µM (equilibrium binding) | [6] |
Table 3: Quinine's Effects on Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | System | IC50 Value | Effect | Reference |
| Adult muscle nAChR (αβɛδ) | Xenopus oocytes | 1.70 µM | Block | [7][8] |
| Fetal muscle nAChR (αβγδ) | Xenopus oocytes | 2.30 µM | Block | [7][8] |
| Neuronal α9α10 nAChR | Xenopus oocytes | 0.97 µM | Block | [9] |
Neuromuscular Junction
Quinine affects neuromuscular transmission by acting on presynaptic and postsynaptic components. It has been shown to decrease the excitability of the motor end-plate, which may contribute to its efficacy in treating muscle cramps.[8]
Intracellular Signaling Pathways
Recent research has unveiled quinine's ability to modulate critical intracellular signaling pathways, particularly those involved in cell survival and apoptosis.
TRAF6-AKT Signaling and Apoptosis:
Quinine has been identified as an inhibitor of the interaction between TNF receptor-associated factor 6 (TRAF6) and Protein Kinase B (AKT).[10][11][12][13] This inhibition prevents the phosphorylation and subsequent activation of AKT, a key pro-survival kinase.[10][11][12][13] The downstream effects of AKT inhibition by quinine include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately leading to apoptosis in cancer cell lines such as HeLa and A549.[10][11][12][13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cellular targets of quinine.
Whole-Cell Voltage-Clamp Recordings
This technique is used to measure the flow of ions through channels across the entire cell membrane while controlling the membrane voltage.
Protocol:
-
Cell Preparation: Culture cells (e.g., HEK293 cells expressing the ion channel of interest) on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ and fire-polish the tip.
-
Solution Preparation:
-
Internal Solution (Pipette): Contains a high concentration of the primary ion permeating the channel of interest (e.g., KCl for potassium channels) and chelators to control intracellular calcium.
-
External Solution (Bath): Mimics the extracellular ionic environment.
-
-
Recording:
-
Mount the coverslip onto the recording chamber of an inverted microscope.
-
Fill the pipette with the internal solution and mount it on a micromanipulator.
-
Approach the target cell with the pipette while applying slight positive pressure.
-
Form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Apply a series of voltage steps (voltage protocol) and record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
Apply quinine at various concentrations to the bath solution and record the changes in ion channel currents to determine the IC50 value.[14][15][16][17]
-
Intracellular Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, such as the application of quinine.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM, a cell-permeant ratiometric calcium indicator.
-
Incubate the cells with the Fura-2 AM loading buffer.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with an excitation wavelength switcher and a sensitive camera.
-
Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-free) and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380) before adding quinine.
-
Introduce quinine to the cell culture medium and continuously record the changes in the fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[18][19][20]
-
Western Blotting for BAX and Bcl-2 Expression
This technique is used to quantify the expression levels of the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2 following treatment with quinine.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells (e.g., HeLa or A549) with various concentrations of quinine for a specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BAX, Bcl-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis to quantify the band intensities for BAX and Bcl-2, normalizing to the loading control. Calculate the BAX/Bcl-2 ratio.[21][22][23][24][25]
-
Visualizations
Signaling Pathway: Quinine-Induced Apoptosis
Caption: Quinine-induced apoptotic signaling pathway.
Experimental Workflow: Identifying Quinine's Effect on Ion Channels
Caption: Workflow for whole-cell voltage-clamp analysis.
Logical Relationship: Quinine's Multifaceted Cellular Effects
References
- 1. Effects of quinine on three different types of potassium currents in bullfrog sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of quinine on the excitability and voltage-dependent currents of isolated spiral ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Quinine, Quinidine and Chloroquine on Human Muscle Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of quinine, quinidine, and chloroquine on alpha9alpha10 nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. benchchem.com [benchchem.com]
- 15. homepages.gac.edu [homepages.gac.edu]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. edspace.american.edu [edspace.american.edu]
- 25. researchgate.net [researchgate.net]
Biological activity of Qualaquin's different enantiomers
An In-depth Technical Guide to the Biological Activity of Qualaquin's Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with its active ingredient quinine, is a cornerstone in the history of pharmacology, primarily known for its antimalarial properties.[1] Quinine is one of the four main alkaloids derived from the bark of the Cinchona tree.[2] It belongs to a class of compounds known as quinoline alkaloids, which are characterized by a quinoline ring system.[3] The biological activity of these alkaloids is profoundly influenced by their stereochemistry. Quinine possesses four stereogenic centers, giving rise to 16 possible stereoisomers.[1] The most pharmacologically significant of these are quinine itself, which is levorotatory [(-)-quinine], and its naturally occurring diastereomer, quinidine [(+)-quinidine].[4]
While structurally similar, these stereoisomers exhibit distinct pharmacological profiles. Quinine is principally used as an antimalarial agent, whereas quinidine is primarily employed as a Class Ia antiarrhythmic drug.[5][6] This divergence in clinical application stems from stereoselective interactions with biological targets, leading to significant differences in efficacy and toxicity. This technical guide provides a comprehensive analysis of the differential biological activities of quinine and its key stereoisomer, quinidine, with a focus on their antimalarial efficacy and cardiovascular effects. The guide summarizes quantitative data, details key experimental protocols, and visualizes molecular and procedural pathways to offer a thorough resource for researchers in pharmacology and drug development.
Stereoisomeric Relationships
Quinine and quinidine are diastereomers, not enantiomers. They differ in the stereochemical configuration at two of the four chiral centers, specifically at C8 and C9. This structural nuance, often described as "quasi-enantiomeric," is the basis for their distinct biological activities.[2]
References
Spectroscopic and Analytical Characterization of Qualaquin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and analytical methodologies used for the characterization of Qualaquin, a brand name for quinine sulfate.[1][2] Quinine, a natural alkaloid derived from the bark of the cinchona tree, is a well-established antimalarial agent.[3] Its comprehensive analysis is crucial for ensuring drug quality, purity, and potency. This document outlines the key spectroscopic and chromatographic techniques employed in the analysis of this compound, complete with experimental protocols and quantitative data summaries.
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of quinine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of quinine, often utilized to determine its concentration in pharmaceutical formulations and biological fluids.[4] Quinine exhibits strong UV absorbance, with a peak around 350 nm in the UVA range.[5] In a 0.1 M sulfuric acid solution, quinine is highly fluorescent, with an emission peak at approximately 460 nm, appearing as a bright blue/cyan color.[5]
| Parameter | Value | Solvent/Conditions |
| UV Absorption Maximum (λmax) | ~350 nm | General |
| 230 nm, 246 nm | 0.1 M HCl[6] | |
| 320 nm | Soft drinks[7] | |
| Fluorescence Emission Maximum | ~460 nm | 0.1 M Sulfuric Acid[5] |
This protocol is adapted from methods used for the determination of quinine in tonic water.[8][9][10]
-
Standard Solution Preparation: Prepare a stock solution of quinine sulfate in 0.05 M sulfuric acid.[10] Create a series of standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: If analyzing a solid sample like this compound capsules, dissolve a precisely weighed amount in 0.05 M sulfuric acid to achieve a concentration within the range of the standard curve. For liquid matrices, a simple dilution may be sufficient.
-
Instrumentation: Use a computer-controlled scanning UV-Vis spectrophotometer.[9]
-
Measurement:
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of quinine in the sample by interpolating its absorbance on the calibration curve.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in the quinine molecule, providing a molecular fingerprint.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3285 | O-H stretching[11] |
| 3000-2840 | C-H bonds[12] |
| 1690-1640 | C=N double bond[12] |
| 1680 | Tertiary amides[12] |
| 1429 | Aromatic C=C stretch[11] |
| 1220-1240 | Contribution of -OH, -CH, -N- groups[13] |
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, a small amount of the powdered sample can be placed directly on the crystal for analysis.[12]
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement:
-
Record a background spectrum of the empty sample compartment or the clean crystal.[12]
-
Place the sample in the spectrometer's beam path.
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Analysis: Compare the obtained spectrum with a reference spectrum of quinine to confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the quinine molecule, enabling unambiguous peak assignments.[14][15] Both 1D (¹H and ¹³C) and 2D NMR techniques are utilized for complete structural elucidation.[15][16]
¹H NMR Spectral Data (80 MHz, DMSO-d6) [15]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.33 | d | H20 |
| 7.59 | d | H21 |
| 7.03 | dd | H23 |
| 4.6 (tentative) | m | H15 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of quinine shows 17 of the expected 20 peaks, with some overlap.[15] The use of 2D NMR techniques like HSQC and HMBC is crucial for assigning all carbon resonances.[16]
-
Sample Preparation: Dissolve approximately 130 mg of quinine in 1 mL of a deuterated solvent such as DMSO-d6 or CDCl3.[14][16] This results in a concentration suitable for various 1D and 2D NMR experiments.[14]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 80 MHz or higher) is required.[14][16]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, often using techniques like NOE polarization transfer and ¹H decoupling to enhance sensitivity.[16]
-
Perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).[16]
-
-
Data Analysis: Use the combination of 1D and 2D NMR data to assign all proton and carbon signals in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of quinine and studying its fragmentation patterns, which aids in structural confirmation and impurity identification.[17][18]
Key Mass Fragments (m/z) [17]
| m/z | Relative Abundance Indication |
| 324 | Molecular Ion [M]⁺ |
| 189 | Fragment |
| 137 | Fragment |
| 81 | Fragment |
A ratio of m/z 137/189, 137/324, or 189/324 greater than 1 is indicative of quinine.[17]
-
Sample Preparation:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC/MS) is used.
-
Chromatographic Separation: The sample is chromatographed without derivatization.[17]
-
Mass Analysis: The eluting compounds are ionized (e.g., by electron impact) and the resulting ions are separated based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity.[17]
Analytical Characterization
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the quantitative analysis of this compound, including assay, impurity profiling, and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the determination of quinine and related impurities in pharmaceutical dosage forms and biological matrices.[20]
Typical HPLC Method Parameters
| Parameter | Description |
| Column | Reversed-phase columns like C8 or C18 are commonly used.[21][22] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile).[21][22] |
| Flow Rate | Typically around 1.0 - 1.2 mL/min.[21][22] |
| Detection | UV detection is common, with wavelengths typically set between 230 nm and 316 nm.[22][23] Fluorescence detection can also be used for higher sensitivity.[24] |
| Temperature | Column temperature is often controlled, for example, at 35°C.[22][23] |
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse plus C18 (100 mm × 4.6 mm, 5 µm).[22]
-
Mobile Phase: An isocratic mixture of a buffer (e.g., sodium phosphate with 1-amino hexane, pH adjusted to 2.7) and acetonitrile.[22]
-
Flow Rate: 1.2 mL/min.[22]
-
Injection Volume: 20 µL.[22]
-
Column Temperature: 35°C.[22]
-
Detection Wavelength: 316 nm.[22]
-
-
Solution Preparation:
-
Diluent: A mixture of 0.1N HCl and the mobile phase buffer.[22]
-
Standard Solution: Prepare a stock solution of the impurity (e.g., dihydroquinine) and dilute to a known concentration.[22]
-
Sample Solution: Accurately weigh and dissolve the powdered tablets in the diluent, followed by sonication and dilution to the final concentration.[22]
-
-
Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to the standard.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments in the analytical characterization of this compound.
Caption: General workflow for the analytical characterization of this compound.
Caption: Relationship between analytical techniques and the information derived for this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Spectroscopic Analysis of an Antimalarial Drug’s (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. hemeprotein.info [hemeprotein.info]
- 10. Lab 1 - UV-vis | CHEM 370 [chem370.github.io]
- 11. mdpi.com [mdpi.com]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. researchgate.net [researchgate.net]
- 14. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 15. magritek.com [magritek.com]
- 16. m.tlwb.com.cn [m.tlwb.com.cn]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simple LC Isocratic Methods Development, Validation, and Application in the Analysis of Poor Quality Antimalarial Medicines [scirp.org]
- 22. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 23. Analytical Tools and Strategic Approach to Detect Poor Quality Medicines, Identify Unknown Components, and Timely Alerts for Appropriate Measures: Case Study of Antimalarial Medicines [scirp.org]
- 24. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Toxicity of Qualaquin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualaquin (quinine sulfate) is a well-established antimalarial drug, the stability of which is a critical factor in ensuring its safety and efficacy.[] Degradation of the active pharmaceutical ingredient (API) can lead to the formation of impurities that may not possess the desired therapeutic effect and could potentially be toxic. This technical guide provides a comprehensive overview of the known degradation products of this compound, their identification, and available toxicological data. A thorough understanding of these aspects is paramount for the development of stable formulations and for ensuring patient safety.
Forced Degradation and Identification of Degradation Products
Forced degradation studies are essential to understanding the stability of a drug substance and identifying potential degradation products.[2][3] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.
Studies have shown that quinine sulfate is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[2] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used to separate, identify, and quantify these degradation products.[4][5][6]
Several degradation products of quinine have been identified, including:
-
Quinotoxine: A significant degradation product formed, particularly under acidic conditions.[7][8] It is a key intermediate in the total synthesis of quinine.
-
Quintenine: A carboxylic acid derivative of quinine that results from oxidative degradation.
-
Meroquinene: Identified as a degradation product under acidic-catalyzed conditions.
-
6-Methoxyquinoline: A degradation product observed under basic conditions.[9][10][11][12]
-
6-Methoxyepidine: Also identified as a product of acid-catalyzed degradation.
Chemical Structures of Identified Degradation Products
Below are the chemical structures of this compound and its known degradation products.
This compound (Quinine)
Caption: Chemical structure of Quinine.
Quinotoxine
Caption: Chemical structure of Quinotoxine.
Quintenine Note: A publicly available, definitive 2D structure for Quintenine is not readily available. It is described as a carboxylic acid derivative of quinine.
Meroquinene
Caption: Chemical structure of Meroquinene.[8][13][14][15]
6-Methoxyquinoline
Caption: Chemical structure of 6-Methoxyquinoline.[9][10][12][16][17]
6-Methoxyepidine Note: A publicly available, definitive 2D structure for 6-Methoxyepidine is not readily available.
Quantitative Analysis of Degradation
While several studies have confirmed the degradation of this compound under stress conditions, detailed quantitative data on the formation of each specific degradation product is limited in the public domain. Most studies focus on the percentage of the parent drug remaining after exposure to stress. For instance, one study reported that after refluxing with 0.1 N HCl and 0.1 N NaOH, the remaining quinine sulfate content was 80.06% and 77.27%, respectively. Significant degradation (49.16% remaining) was also observed under oxidative stress with 0.1% H₂O₂.
Table 1: Summary of Forced Degradation Studies on Quinine Sulfate
| Stress Condition | Reagent/Source | Duration | Temperature | % Quinine Sulfate Remaining | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | 80°C (reflux) | 80.06 ± 0.94 | [18] |
| Base Hydrolysis | 0.1 N NaOH | 1 hour | 80°C (reflux) | 77.27 ± 0.82 | [18] |
| Oxidation | 0.1% H₂O₂ | Not specified | Not specified | 49.16 ± 0.61 | [18] |
| Thermal | Hot air oven | 1 week | 80°C | 58.19 ± 0.42 | [18] |
Toxicity of this compound and its Degradation Products
Toxicity of this compound (Quinine)
The toxicity of quinine is well-documented and can manifest in a variety of adverse effects, collectively known as cinchonism.[16][19] Symptoms can range from mild to severe and include:
-
Mild: Tinnitus, headache, nausea, dizziness, and blurred vision.
-
Severe: Auditory and visual disturbances (including blindness), cardiovascular effects (such as QRS and QT interval prolongation), and central nervous system effects (confusion, seizures).[13][19]
Quinine is considered a class 1A antiarrhythmic with both sodium and potassium channel blocking properties.[19] In overdose situations, it can be highly toxic to the retina, potentially leading to permanent blindness.[13][19]
Toxicity of Degradation Products
A significant gap exists in the publicly available literature regarding the specific toxicity of this compound's degradation products. While the toxicity of the parent compound is well-characterized, there is a lack of dedicated toxicological studies (both in vitro and in vivo) for quinotoxine, quintenine, meroquinene, and other identified impurities.
General principles of toxicology for pharmaceutical impurities suggest that any impurity present at a significant level should be evaluated for its potential to cause adverse effects.[20][21][22] The absence of specific toxicity data for these degradation products highlights a critical area for future research to ensure the complete safety profile of this compound formulations.
Experimental Protocols
Forced Degradation Studies
A general protocol for forced degradation studies of quinine sulfate involves the following steps:
-
Preparation of Stock Solution: A stock solution of quinine sulfate is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an acid (e.g., 1.0 N HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period.
-
Base Hydrolysis: The stock solution is mixed with a base (e.g., 1.0 N NaOH) and refluxed under similar conditions as acid hydrolysis.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: The drug solution or solid drug is exposed to high temperatures (e.g., 80°C) for an extended period.
-
Photolytic Degradation: The drug solution is exposed to UV or fluorescent light.
-
-
Neutralization and Dilution: After the stress period, the solutions are cooled and neutralized. They are then diluted to a suitable concentration for analysis.
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC or LC-MS method to separate and quantify the parent drug and its degradation products.
In Vitro Cytotoxicity Assays
While specific data for quinine degradation products is unavailable, a general protocol for assessing the cytotoxicity of chemical compounds using an MTT assay is as follows:
-
Cell Culture: A suitable cell line (e.g., HeLa, HepG2) is cultured in appropriate media and conditions.[19]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[23]
-
Compound Exposure: The cells are treated with various concentrations of the test compound (and a vehicle control) for a defined period (e.g., 24, 48, or 72 hours).[19][23]
-
MTT Assay: After the exposure period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[24]
-
Data Analysis: The formazan product is solubilized, and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 (the concentration at which 50% of cell growth is inhibited) is determined.[24]
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature regarding the signaling pathways associated with the toxicity of this compound degradation products. The toxic mechanisms of the parent compound, quinine, are primarily attributed to its ion channel blocking activities and direct retinal toxicity.[13][19]
The logical workflow for the identification and toxicological evaluation of degradation products can be visualized as follows:
Caption: Workflow for degradation product analysis.
Conclusion
The degradation of this compound can lead to the formation of several impurities, with quinotoxine, quintenine, meroquinene, and 6-methoxyquinoline being among the identified products. While analytical methods for their detection are established, a significant knowledge gap exists concerning their specific toxicological profiles. The toxicity of the parent drug, quinine, is well-understood, but this does not necessarily reflect the potential toxicity of its degradation products. Further research, including comprehensive in vitro and in vivo toxicological studies and quantitative analysis of degradation product formation, is crucial to fully assess the safety of this compound formulations and to establish appropriate control strategies for these impurities. This will ultimately contribute to ensuring the continued safe and effective use of this important antimalarial agent.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jpionline.org [jpionline.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity of norditerpenoid alkaloids [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline, 6-methoxy- [webbook.nist.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lecture#4-Quinine.pptx [slideshare.net]
- 12. nbinno.com [nbinno.com]
- 13. Quinine - Constitution | PDF [slideshare.net]
- 14. meroquinene | 27954-14-9 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 6-Methoxyquinoline N-oxide | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. The cytotoxic effect of quinine, quinidine and hydroxyethylapocupreine upon mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. ijcrt.org [ijcrt.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]
- 23. scielo.br [scielo.br]
- 24. In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assessment of Qualaquin's (Quinine Sulfate) Cytotoxic Effects on Various Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Qualaquin (quinine sulfate). It details the experimental protocols for assessing cell viability, apoptosis, and cell cycle progression, and presents available quantitative data on its efficacy in various cancer cell lines. Furthermore, this guide illustrates the key signaling pathways implicated in quinine-induced cytotoxicity.
Introduction
This compound, the brand name for quinine sulfate, is a well-established antimalarial agent.[1] Beyond its use in treating malaria, recent research has explored its potential as an anticancer agent due to its observed cytotoxic effects on various cancer cell lines.[1] This document serves as a comprehensive resource for researchers investigating the in vitro anticancer properties of this compound, providing detailed methodologies and summarizing key findings to facilitate further studies in drug development. The primary mechanism of its cytotoxic action appears to be the induction of apoptosis through the modulation of key signaling pathways.[1]
Data Presentation: Cytotoxicity of Quinine Sulfate
The cytotoxic effect of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for quinine sulfate in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| HEp-2 | Laryngeal Carcinoma | 24 hours | 147.58 |
| KB | Oral Cancer | 24 hours | Not explicitly stated, but determined |
Note: While studies indicate cytotoxic effects of quinine on cell lines such as HeLa and A549, specific IC50 values were not available in the reviewed literature. One study on MCF-7 cells indicated that quinine promotes cell differentiation rather than triggering apoptosis, unlike its stereoisomer quinidine and chloroquine.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxic effects of this compound in vitro.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cell lines (e.g., HeLa, A549, HEp-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Quinine Sulfate)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells from a culture flask.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for a specific time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BAX, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-BAX, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of mammary tumor cell growth in vitro by novel cell differentiation and apoptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Qualaquin (Quinine Sulfate) as a Fluorescence Standard in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualaquin, the sulfate salt of quinine, is a widely recognized and utilized fluorescence standard in spectroscopic applications. Its well-characterized photophysical properties, including a relatively high and stable fluorescence quantum yield in acidic solutions, make it an excellent reference material for calibrating and validating fluorescence spectrometers. This application note provides a detailed overview of the utilization of this compound as a fluorescence standard, including its key spectral characteristics, protocols for its preparation and use, and important considerations for accurate and reproducible measurements.
Photophysical Properties of this compound
This compound's fluorescence is highly dependent on its solvent environment, exhibiting strong emission in acidic solutions due to the protonation of the quinoline nitrogen. The standard solvent for its use as a fluorescence standard is typically 0.05 M or 0.1 M sulfuric acid (H₂SO₄).[1][2] The key photophysical parameters of this compound in this medium are summarized in the table below.
| Parameter | Value | Solvent |
| Excitation Maximum (λex) | ~250 nm and ~350 nm | 0.05 M H₂SO₄ |
| Emission Maximum (λem) | ~450 nm to ~461 nm | 0.05 M H₂SO₄ |
| Fluorescence Quantum Yield (Φf) | ~0.55 | 0.05 M H₂SO₄ |
| Molar Extinction Coefficient (ε) | 5,700 cm⁻¹/M at 349.0 nm | 0.05 M H₂SO₄ |
Note: The exact excitation and emission maxima may vary slightly depending on the specific instrumentation and experimental conditions.[3][4]
Experimental Protocols
Accurate and reproducible results when using this compound as a fluorescence standard are contingent on proper sample preparation and handling. The following protocols provide a step-by-step guide for the preparation of this compound standards and their measurement.
Stock Solution Preparation (100 ppm Quinine)
-
Weighing: Accurately weigh 120.7 mg of quinine sulfate dihydrate or 100.0 mg of quinine.[5]
-
Dissolving: Transfer the weighed solid to a 1-liter volumetric flask.
-
Acidification: Add approximately 50 ml of 1 M H₂SO₄ to the flask to ensure complete dissolution.[5]
-
Dilution: Dilute the solution to the 1-liter mark with distilled water.[5]
-
Storage: Store the stock solution in a dark, cool place. It is recommended to prepare fresh solutions daily and protect them from light to prevent photodegradation.[5]
Preparation of Working Standards
Prepare a series of working standards by diluting the 100 ppm stock solution with 0.05 M H₂SO₄. The concentration range of the working standards should be appropriate for the instrument's linear dynamic range. A typical range might be from 0.1 ppm to 10 ppm.
Spectrofluorometer Measurement Protocol
-
Instrument Warm-up: Allow the spectrofluorometer to warm up according to the manufacturer's instructions to ensure lamp and detector stability.
-
Blank Measurement: Fill a clean quartz cuvette with 0.05 M H₂SO₄ and place it in the sample holder. Perform a blank measurement to subtract the background signal from the solvent and cuvette.
-
Standard Measurement:
-
Rinse the cuvette with the first this compound standard solution before filling it.
-
Place the cuvette in the sample holder, ensuring proper alignment.
-
Set the excitation wavelength to 350 nm.
-
Scan the emission spectrum from approximately 370 nm to 600 nm.
-
Record the fluorescence intensity at the emission maximum (~450 nm).
-
-
Repeat for all Standards: Repeat the measurement process for all prepared working standards, starting from the lowest concentration and moving to the highest.
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The resulting calibration curve should be linear over the tested concentration range.
Important Considerations:
-
Absorbance: To avoid inner-filter effects, the absorbance of the this compound solutions at the excitation wavelength should be kept below 0.1.[1]
-
Interferences: Be aware of potential quenching agents. For instance, chloride ions are known to quench quinine fluorescence.[2][5]
-
Cuvettes: Use high-quality quartz cuvettes for all measurements.
Diagrams
Experimental Workflow for Fluorescence Measurement
Caption: Experimental workflow for using this compound as a fluorescence standard.
Relationship between Absorption, Excitation, and Emission
Caption: Energy level diagram illustrating the fluorescence process in this compound.
References
- 1. Quinine sulfate [omlc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [Quinine] | AAT Bioquest [aatbio.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
Application of Qualaquin in Specific Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualaquin, the sulfate salt of quinine, is a well-established antimalarial agent that has been used for centuries.[1] Beyond its antiparasitic activity, recent research has unveiled its potential in modulating various cellular processes, making it a valuable tool in a range of cell culture-based assays. This compound's mechanisms of action, which include the inhibition of nucleic acid and protein synthesis, interference with hemoglobin metabolism in Plasmodium falciparum, and modulation of signaling pathways, underpin its utility in studying cytotoxicity, apoptosis, and autophagy.[2][3] These application notes provide detailed protocols for utilizing this compound in specific in vitro assays and summarize key quantitative data to guide experimental design.
Key Applications and Mechanisms
This compound and its related quinoline compounds have demonstrated significant effects in various cell-based assays:
-
Cytotoxicity and Antiproliferative Assays: Quinine exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).[2][4] This activity is often assessed using metabolic assays like the MTT assay or membrane integrity assays like the LDH assay.[5][6]
-
Apoptosis Induction: A key mechanism of quinine-induced cytotoxicity is the induction of apoptosis.[2][4] This can be observed through the regulation of pro-apoptotic and anti-apoptotic proteins and can be quantified using methods like Annexin V staining followed by flow cytometry.[7][8]
-
Autophagy Inhibition: Similar to other quinoline derivatives like chloroquine, quinine can interfere with the autophagy pathway. It is thought to act by impairing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles.[9][10] This makes it a useful tool for studying autophagic flux.
-
Modulation of Multidrug Resistance (MDR): Quinine has been shown to reverse multidrug resistance in cancer cells, potentially by downregulating the expression of P-glycoprotein (P-gp) and depleting intracellular ATP.[11][12]
-
Signaling Pathway Inhibition: Studies have indicated that quinine can inhibit the TRAF6-AKT signaling pathway, which is crucial for cell survival and proliferation.[2][4] By targeting this pathway, quinine can suppress tumor cell growth.
Quantitative Data Summary
The following table summarizes the cytotoxic and antiproliferative activities of quinine and related compounds in various cell lines.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / Activity | Reference |
| Quinine | HeLa | MTT | 72 | Inhibition from 12.80% (10 µM) to 82.53% (500 µM) | [4] |
| Quinine | A549 | MTT | 72 | Dose-dependent inhibition | [4] |
| Quinine Sulfate | HeLa | Invasion Assay | 1 | Significant inhibition of E. coli invasion at 50 & 100 µM | [13] |
| Quinine Hydrochloride | P. falciparum | SYBR Green I | 72 | IC50 values are strain-dependent | [1] |
| Chloroquine | T24 (Bladder Cancer) | Western Blot | 24 - 72 | Accumulation of p62 and LC3-II at 25 µM | [9] |
| Chloroquine | HL-1 (Cardiac Myocytes) | Fluorescence Microscopy | 2 - 24 | Dose-dependent increase in GFP-LC3 puncta (1 - 12 µM) | [9] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.[5]
Materials:
-
This compound (quinine sulfate)
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and an untreated control (cells in medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Apoptosis Detection by Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7][8]
Materials:
-
This compound (quinine sulfate)
-
Target cell line (e.g., HeLa, A549)
-
Complete culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Autophagy Flux Assay by Western Blot for LC3-II
This protocol measures the accumulation of LC3-II, a marker for autophagosomes, to assess the effect of this compound on autophagic flux.[9][14]
Materials:
-
This compound (quinine sulfate)
-
Target cell line
-
Complete culture medium
-
6-well cell culture plates
-
Bafilomycin A1 (optional, to block lysosomal degradation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Treat cells with the desired concentrations of this compound for the specified duration. For a more definitive measure of autophagic flux, a parallel set of wells can be co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C. The level of p62, a protein degraded by autophagy, can also be assessed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II relative to the loading control indicates an accumulation of autophagosomes. A further increase in LC3-II in the presence of Bafilomycin A1 confirms an induction of autophagic flux. A concurrent increase in p62 levels suggests a blockage in autophagic degradation.
Signaling Pathway Diagrams
Quinine-Mediated Inhibition of the TRAF6-AKT Pathway
Quinine has been shown to inhibit the proliferation of tumor cells by targeting the TRAF6-AKT signaling pathway.[2][4] TRAF6, an E3 ubiquitin ligase, activates AKT, a key protein kinase that promotes cell survival and proliferation by inhibiting apoptosis.[2] Quinine interferes with this interaction, leading to decreased AKT phosphorylation and subsequent induction of apoptosis.[2][4]
Caption: Quinine inhibits the TRAF6-mediated activation of AKT.
General Mechanism of Autophagy Inhibition by Quinine-like Compounds
Compounds like quinine and chloroquine are weak bases that accumulate in acidic lysosomes.[9][10] This leads to an increase in lysosomal pH, which inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[9] This blockage of the final step of autophagy results in the accumulation of autophagosomes within the cell.
Caption: Quinine blocks autophagic flux by inhibiting autophagosome-lysosome fusion.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 11. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinine sulfate and bacterial invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes: Qualaquin (Quinine Sulfate) Administration in Murine Models
Introduction
Qualaquin, the brand name for quinine sulfate, is an antimalarial agent historically derived from the bark of the cinchona tree.[1] In research, it is utilized in murine models primarily for studying malaria pathogenesis and for preclinical evaluation of antimalarial drug efficacy.[2][3][4][5] Its administration requires careful consideration of the route, dosage, and potential toxicities to ensure animal welfare and the validity of experimental results.[6] These notes provide detailed protocols for the preparation and administration of this compound in mice, summarize relevant quantitative data, and illustrate key experimental workflows and toxicological mechanisms.
Mechanism of Action & Signaling
Quinine's primary antimalarial action involves interfering with the parasite's ability to digest hemoglobin in the erythrocyte. It is believed to inhibit hemozoin biocrystallization, leading to the accumulation of toxic heme, which kills the parasite.
However, this compound also has significant off-target effects. It is a class Ia antiarrhythmic drug that blocks both sodium and potassium channels, which can prolong the QRS and QT intervals on an electrocardiogram.[1] In the gastrointestinal tract, it can act as an antagonist at 5-HT3 receptors, potentially contributing to side effects like nausea and vomiting. Its toxic effects are multifaceted, directly impacting retinal photoreceptor and ganglion cells, which can lead to visual disturbances or blindness in cases of overdose.[7][1]
Pharmacokinetics in Murine Models
The disposition of quinine in mice is influenced by the presence of malaria infection.[3] In Plasmodium berghei-infected mice, the whole blood concentrations of quinine increase in a manner dependent on the level of parasitemia.[3] This is accompanied by a decrease in both the total clearance and the apparent volume of distribution of the drug.[3] In contrast, a study on chloroquine, another antimalarial, showed a longer half-life and larger volume of distribution in infected mice compared to healthy ones.
Toxicity and Considerations
Quinine toxicity, known as cinchonism, presents with symptoms such as nausea, vomiting, tinnitus, and vertigo.[7][1] Severe intoxication can lead to cardiovascular effects like hypotension and arrhythmias, central nervous system depression, and retinal toxicity.[7][1] In murine studies, high doses have been associated with significant adverse effects, including mortality and inflammation of testicular tissue.[4] Therefore, careful dose selection and diligent post-administration monitoring are critical. When preparing solutions, factors such as pH, sterility, and solubility must be considered to minimize animal discomfort and unwanted side effects.[6]
Data Presentation: Quantitative Summary
The following tables summarize dosages and pharmacokinetic parameters for quinine administration in murine models based on published literature.
Table 1: this compound (Quinine) Dosage and Administration Routes in Murine Models
| Dose (mg/kg) | Route of Administration | Vehicle / Solvent | Study Context | Reference |
|---|---|---|---|---|
| 10 mg/kg | Intraperitoneal (IP) | Water (from Quinine Dihydrochloride) | Chronic P. berghei exposure | [2] |
| 20 mg/kg (day 1), 10 mg/kg (days 2-4) | Intraperitoneal (IP) | Normal Saline 0.9% | P. berghei infection | [4] |
| 80 mg/kg (single dose) | Not specified (injection) | Quinine Base | P. berghei infection pharmacokinetics | [3] |
| 10, 20, 30, 50 mg/kg (single dose) | Intraperitoneal (IP) | Water (from Chloroquine Diphosphate)* | P. berghei infection pharmacodynamics | |
| 50 mg/kg (total dose) | Intraperitoneal (IP) | Water (from Chloroquine Diphosphate)* | P. berghei infection pharmacodynamics |
*Note: While this study used Chloroquine, the model and administration route are relevant for antimalarial studies.
Table 2: Pharmacokinetic Parameters of Quinine in Mice
| Parameter | Value (Healthy Mice) | Value (P. berghei-infected Mice) | Notes | Reference |
|---|---|---|---|---|
| Clearance (CL) | 9.9 L/h/kg* | 7.9 L/h/kg* | Clearance decreases with infection. | [5] |
| Volume of Distribution (Vd) | 667 L/kg* | 1,122 L/kg* | Apparent volume of distribution increases with infection. | [5] |
| Elimination Half-life (t½) | 46.6 h* | 99.3 h* | Half-life is prolonged in infected mice. | [5] |
| Blood Clearance | N/A | Negatively correlated with parasitemia | Higher parasite load leads to lower drug clearance. | [3] |
| Apparent Distribution Volume | N/A | Decreased only in severely ill mice | Significant changes are seen in advanced disease states. | [3] |
*Note: These specific values are for Chloroquine but demonstrate the pharmacokinetic shifts seen with antimalarials during malaria infection in mice.
Experimental Protocols
The following are detailed standard operating procedures for the two most common parenteral routes of this compound administration in mice. Always refer to your institution's approved IACUC protocol.[6]
Protocol 1: Oral Gavage (PO) Administration
1. Materials
-
This compound (quinine sulfate) powder
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Weigh scale
-
Syringes (1 mL or 3 mL)
-
Appropriately sized oral gavage needles (flexible plastic or stainless steel with a ball-tip).[8] (e.g., 20-22 gauge for adult mice).[9]
-
70% Ethanol for disinfection
-
Personal Protective Equipment (PPE)
2. Dose Preparation
-
Calculate the required amount of this compound based on the mean body weight of the mice and the target dose (mg/kg).
-
Prepare the dosing solution by dissolving or suspending the calculated weight of this compound powder in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous.
-
Draw up the calculated volume into the syringe. The maximum recommended volume for oral gavage in mice is typically 5-10 ml/kg.[8][10]
3. Animal Restraint and Dosing Procedure
-
Firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.[10][11] The body should be held in a vertical position to straighten the path to the esophagus.[10]
-
Pre-measure the gavage needle against the mouse, from the corner of the mouth to the last rib, to determine the correct insertion depth.[9][11]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the pharynx.[11][12]
-
Allow the mouse to swallow the tip of the needle, which should then pass easily down the esophagus with minimal resistance.[9][10] Do not force the needle. If resistance is met or the animal struggles, withdraw and start again.[9]
-
Once the needle is at the predetermined depth, administer the solution slowly and smoothly over 2-3 seconds.[12]
-
After administration, withdraw the needle in a single, smooth motion.[12]
4. Post-Administration Monitoring
-
Return the mouse to its cage and monitor closely for at least 10-15 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the trachea.[8][9]
-
Continue to monitor the animal according to the approved protocol, observing for signs of drug toxicity or adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection
1. Materials
-
This compound (quinine sulfate or dihydrochloride)
-
Sterile, isotonic vehicle (e.g., 0.9% saline)
-
Weigh scale
-
Syringes (1 mL)
-
70% Ethanol for disinfection
-
PPE
2. Dose Preparation
-
Calculate the required amount of this compound based on animal body weight and the target dose.
-
Prepare a sterile, isotonic solution. Substances for parenteral administration should be sterile to prevent infection.[13][14]
-
Draw up the calculated volume. The maximum recommended IP injection volume is typically <10 ml/kg.[14]
3. Animal Restraint and Dosing Procedure
-
Restrain the mouse securely. One common method is to scruff the mouse and turn it to expose the abdomen, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.[14]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at approximately a 30-40 degree angle.[14] The needle should only penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If fluid is aspirated, discard the needle and syringe and start over.
-
Inject the substance smoothly.
4. Post-Administration Monitoring
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Check for signs of pain, distress, or irritation at the injection site over the next 24 hours.
-
Observe for systemic signs of drug toxicity as outlined in the approved experimental protocol.
Mandatory Visualizations
Caption: Experimental workflow for administering this compound to murine models.
Caption: Logical diagram of key toxicological effects of this compound overdose.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Comparative effects of parenteral antimalarials in Swiss albino mice after chronic exposure to Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinine distribution in mice with Plasmodium berghei malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and allometric scaling of chloroquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. litfl.com [litfl.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.unc.edu [research.unc.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
High-performance liquid chromatography (HPLC) protocol for Qualaquin quantification
An Optimized High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Qualaquin (Quinine Sulfate)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound (quinine sulfate) in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The described method is robust, accurate, and suitable for quality control, pharmacokinetic studies, and drug development applications.
Principle
This method employs reverse-phase HPLC (RP-HPLC) with UV or fluorescence detection to separate and quantify quinine. The separation is achieved on a C18 stationary phase. The choice between UV and fluorescence detection depends on the required sensitivity, with fluorescence offering higher sensitivity, particularly for biological samples with low concentrations of the analyte.[1]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.[1] The specific conditions can be adapted based on the available instrumentation and the sample matrix.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition 1 (UV Detection) | Condition 2 (Fluorescence Detection) |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent |
| Column | Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[1] | ODS Hypersil C18 (5 µm)[1] |
| Mobile Phase | Acetonitrile:Methanol:0.1 M Ammonium Acetate Buffer (pH 7.0) (25:35:40, v/v/v)[2] | Acetonitrile:0.05 M Ammonium Formate Buffer (pH 2.0) (6.5:93.5, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 - 4.0 mL/min[3] |
| Injection Volume | 20 µL[5] | 20 - 50 µL[2][6] |
| Column Temperature | 35°C[5] | Ambient or 37°C[3] |
| Detection | UV at 330 nm[2] | Fluorescence: Excitation at 325-340 nm, Emission at 375-425 nm[3][4][6] |
Reagent and Standard Preparation
-
Mobile Phase Preparation (Condition 1): Prepare a 0.1 M ammonium acetate solution and adjust the pH to 7.0. Mix with acetonitrile and methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[2]
-
Mobile Phase Preparation (Condition 2): Prepare a 0.05 M ammonium formate solution and adjust the pH to 2.0 with ortho-phosphoric acid. Mix with acetonitrile in the specified ratio. Filter and degas.[3][4]
-
Standard Stock Solution: Accurately weigh 10 mg of quinine sulfate reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 - 50 µg/mL).
Sample Preparation
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of quinine sulfate and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes to dissolve, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of methanol (as a protein precipitating agent). An internal standard can be added to the methanol if desired.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject it into the HPLC system.[1]
Data Presentation
The quantitative performance of the HPLC method should be validated according to ICH guidelines.[7] Key validation parameters are summarized in the table below.
Table 2: Summary of Quantitative Method Parameters
| Parameter | Typical Value (UV Detection) | Typical Value (Fluorescence Detection) |
| Retention Time (min) | ~4.6 - 7.7[2][5] | ~4.8 - 11.0[3][6] |
| Linearity Range (µg/mL) | 10 - 50[7] | 0.004 - 7.0[4] |
| Correlation Coefficient (r²) | > 0.998[7] | > 0.999[4] |
| Limit of Detection (LOD) | ~4.32 µg/mL[2] | ~0.3 - 4 ng/mL[4][6] |
| Limit of Quantification (LOQ) | ~13.09 µg/mL[2] | - |
| Accuracy (% Recovery) | 99.35%[7] | 76 - 99.4%[4][5] |
| Precision (%RSD) | < 2% | < 7%[8] |
Visualization
Experimental Workflow Diagram
Caption: HPLC workflow for this compound quantification.
Logical Relationship of Method Components
Caption: Key components of the HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
Qualaquin (Quinine) as a Bitter Taste Receptor Agonist: Application Notes and Protocols for Neurobiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualaquin, the brand name for quinine, is a well-established antimalarial drug and a prototypical bitter compound extensively utilized in sensory and neurobiology research. Its potent agonistic activity on a subset of the 25 known human bitter taste receptors (T2Rs or TAS2Rs) makes it an invaluable tool for elucidating the molecular mechanisms of bitter taste perception and its subsequent neurobiological sequelae. This document provides detailed application notes and experimental protocols for the use of this compound as a T2R agonist in neurobiology studies, with a focus on in vitro cellular assays and the underlying signaling pathways.
Bitter taste perception is not merely a gustatory sensation but also a critical component of the body's defense mechanism against ingesting potentially toxic substances. T2Rs are G-protein coupled receptors (GPCRs) expressed not only in taste receptor cells on the tongue but also in various extra-oral tissues, including the respiratory and gastrointestinal tracts, and even in the brain. This widespread distribution suggests that T2R signaling plays a broader physiological role than previously understood, making the study of agonists like quinine relevant to multiple fields of research.
Data Presentation
The following tables summarize the quantitative data available for this compound's interaction with various T2R receptors and its downstream effects.
Table 1: Agonistic Activity of Quinine on Human T2R Receptors
| Receptor | EC50/IC50 | Cell Type | Assay Type | Reference |
| T2R4 | ~1 mM (EC50) | HEK293T | Calcium Mobilization | [1][2][3] |
| T2R7 | Low to moderate response at 1 mM | HEK293T | Calcium Mobilization | [1][2] |
| T2R10 | No significant response at 1 mM | HEK293T | Calcium Mobilization | [1][2] |
| T2R14 | Significant response at 1 mM | HEK293T | Calcium Mobilization | [1][2] |
| T2R39 | Significant response at 1 mM | HEK293T | Calcium Mobilization | [1][2] |
| T2R40 | Low to moderate response at 1 mM | HEK293T | Calcium Mobilization | [1][2] |
| T2R43 | Low to moderate response at 1 mM | HEK293T | Calcium Mobilization | [1][2] |
| T2R44 | Low to moderate response at 1 mM | HEK293T | Calcium Mobilization | [1][2] |
| T2R46 | Low to moderate response at 1 mM | HEK293T | Calcium Mobilization | [1][2] |
| Multiple T2Rs | 5.1 x 10⁻⁶ M (IC50) for K+ current inhibition | Rat Taste Cells | Electrophysiology | [4] |
| Multiple T2Rs | 6.4 x 10⁻⁵ M (IC50) for Na+ current inhibition | Rat Taste Cells | Electrophysiology | [4] |
| T2R4 | 59 ± 18 nM (IC50 for BCML, an antagonist) | HEK293T | Calcium Mobilization | [5] |
| T2R4 | 3.2 ± 0.3 µM (IC50 for GABA, an antagonist) | HEK293T | Calcium Mobilization | [5] |
Table 2: Cellular Effects of Quinine on T2R4-Expressing Cells
| Effect | Quantitative Measure | Cell Type | Reference |
| Desensitization of Calcium Response | ↓ to 35 ± 5% of control after pretreatment | HEK293T | [1] |
| Increase in Cell Surface Expression | ~2-fold increase after 1-hour treatment | HEK293T | [6] |
Signaling Pathways
The activation of T2Rs by quinine initiates a well-characterized intracellular signaling cascade within Type II taste receptor cells. This pathway culminates in the release of ATP, which acts as the primary neurotransmitter to activate afferent gustatory neurons.
Caption: Quinine-induced bitter taste signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study the effects of this compound on T2R-expressing cells.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of T2Rs by quinine.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression vector containing the T2R of interest (e.g., pcDNA3.1-T2R4)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM/F12 medium supplemented with 10% FBS and antibiotics
-
Fluo-4 NW Calcium Assay Kit
-
This compound (quinine hydrochloride) stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM/F12 medium in a humidified incubator at 37°C and 5% CO₂.
-
One day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfect the cells with the T2R expression vector using Lipofectamine 2000 according to the manufacturer's instructions. Include a mock transfection control (empty vector).
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Fluorescent Dye Loading:
-
Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the Fluo-4 NW solution to each well and incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Prepare serial dilutions of this compound in assay buffer to the desired final concentrations.
-
Place the microplate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity (excitation ~494 nm, emission ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the automated injector, add the this compound solutions to the wells and continue recording the fluorescence for at least 3 minutes.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Caption: Workflow for a calcium mobilization assay.
Cell Surface Expression Assay
This protocol uses flow cytometry to quantify the amount of T2R present on the cell surface following treatment with this compound.
Materials:
-
HEK293T cells transfected with an N-terminally FLAG-tagged T2R expression vector
-
Culture medium and transfection reagents as above
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA)
-
Primary antibody: anti-FLAG antibody (e.g., mouse monoclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture and transfect HEK293T cells with the FLAG-tagged T2R construct in 6-well plates.
-
48 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 1 mM) or vehicle (control) in culture medium for a specified time (e.g., 1 hour) at 37°C.
-
-
Cell Staining:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cells to microcentrifuge tubes and wash once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer containing the anti-FLAG primary antibody at the recommended dilution.
-
Incubate on ice for 1 hour in the dark.
-
Wash the cells three times with FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells three times with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
Gate on the live cell population and compare the mean fluorescence intensity (MFI) of the this compound-treated cells to the control cells. An increase in MFI indicates an increase in cell surface expression of the receptor.
-
Caption: Workflow for a cell surface expression assay.
Neurobiological Implications and Further Studies
The activation of T2Rs by this compound and the subsequent ATP release from taste receptor cells is the first step in a complex neurobiological process. Further research can explore:
-
Neurotransmitter Release: While ATP is considered the primary neurotransmitter for bitter taste, other neurotransmitters like serotonin may also be released from taste bud cells in response to bitter compounds.[7][8] Assays to measure the release of these additional neurotransmitters can provide a more complete picture of taste signaling.
-
Electrophysiology of Gustatory Neurons: Patch-clamp electrophysiology can be used to record the firing of action potentials in afferent gustatory neurons in response to ATP application or direct stimulation of taste buds with this compound.[4] This allows for the characterization of the neural code for bitter taste.
-
In Vivo Brain Imaging: Techniques like fMRI in animal models or humans can be used to identify the brain regions activated by the perception of quinine's bitterness, providing insights into the central processing of taste information.
-
Behavioral Studies: In animal models, taste aversion and preference tests can be used to study the behavioral responses to quinine and how these are modulated by genetic or pharmacological interventions.
Conclusion
This compound is a powerful and versatile tool for studying the neurobiology of bitter taste perception. By acting as a specific agonist for a range of T2R receptors, it allows researchers to dissect the molecular and cellular events that translate a chemical stimulus into a neural signal. The protocols and data presented here provide a foundation for utilizing this compound in a variety of experimental contexts, from in vitro cellular assays to in vivo neurobiological investigations, ultimately contributing to a deeper understanding of our sense of taste and its broader physiological implications.
References
- 1. The Pharmacochaperone Activity of Quinine on Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacochaperone Activity of Quinine on Bitter Taste Receptors | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Electrophysiological actions of quinine on voltage-dependent currents in dissociated rat taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacochaperone Activity of Quinine on Bitter Taste Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USING BIOSENSORS TO DETECT THE RELEASE OF SEROTONIN FROM TASTE BUDS DURING TASTE STIMULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A taste for ATP: neurotransmission in taste buds [frontiersin.org]
Application Notes and Protocols for the Use of Qualaquin (Quinine Sulfate) in Skeletal and Smooth Muscle Contractility Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Qualaquin (quinine sulfate) in experimental studies focused on skeletal and smooth muscle contractility. This document outlines the mechanisms of action, presents quantitative data on its effects, and offers detailed protocols for in vitro muscle contractility assays.
Introduction
This compound, the sulfate salt of quinine, is a well-established antimalarial agent that also exhibits significant effects on muscle tissue. Its ability to modulate muscle contraction has led to its historical use in treating nocturnal leg cramps, although this application is now approached with caution due to potential side effects. For researchers, this compound serves as a valuable pharmacological tool to investigate the intricate mechanisms governing muscle excitation and contraction. Its multifaceted actions on ion channels, calcium homeostasis, and neuromuscular transmission allow for the targeted exploration of various aspects of muscle physiology and pathophysiology.
Mechanism of Action
This compound's influence on muscle contractility is complex, involving multiple targets in both skeletal and smooth muscle.
Skeletal Muscle:
-
Neuromuscular Junction: this compound reduces the excitability of the motor end-plate, diminishing the muscle's response to nerve stimulation and acetylcholine.[1] It has been shown to decrease the quantal content of the end-plate potential, indicating a presynaptic effect on neurotransmitter release.[2] Furthermore, it acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), directly inhibiting the postsynaptic response to acetylcholine.
-
Sarcoplasmic Reticulum: A primary mechanism of action is the direct effect on the sarcoplasmic reticulum (SR), the main intracellular calcium store in muscle cells. This compound induces the release of Ca2+ from the SR and can also inhibit the SR Ca2+-ATPase (SERCA) pump, which is responsible for calcium reuptake.[3][4] This disruption of calcium homeostasis can lead to an initial potentiation of twitch tension at lower concentrations and contracture at higher concentrations.[4]
-
Ion Channels: this compound is known to block various potassium (K+) channels in muscle cell membranes.[5] By inhibiting K+ efflux, it can prolong the action potential duration and alter membrane excitability, contributing to its effects on muscle contraction.
Smooth Muscle:
-
Calcium Channel Blockade: In smooth muscle, this compound can inhibit Ca2+-induced contractions.[6] This effect is likely mediated through the blockade of voltage-operated calcium channels, reducing the influx of extracellular calcium necessary for contraction.
-
Myofilament Calcium Sensitization: Studies suggest that quinine may also have direct effects on the contractile machinery, potentially altering the sensitivity of the myofilaments to calcium, although it does not appear to act directly on the contractile proteins themselves.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of muscle contractility and its molecular targets.
Table 1: Inhibitory Concentrations (IC50) of Quinine on Nicotinic Acetylcholine Receptors
| Receptor Subtype | Agonist | Quinine IC50 (µM) | Reference |
| Human Adult Muscle (αβ𝜀δ) | Acetylcholine (10 µM) | 1.70 ± 0.12 | [7] |
| Human Fetal Muscle (αβγδ) | Acetylcholine (10 µM) | 2.30 ± 0.17 | [7] |
Table 2: Effects of Quinine on Neuromuscular Transmission and Sarcoplasmic Reticulum Function
| Parameter | Preparation | Quinine Concentration | Effect | Reference |
| Quantal Content of End-Plate Potential | Rat Neuromuscular Junction | 50 µM | 37-45% Reduction | [2] |
| Miniature End-Plate Potential (MEPP) Amplitude | Rat Neuromuscular Junction | 1-100 µM | Progressive Decrease | [2] |
| Ca2+ Uptake by Sarcoplasmic Reticulum | Rabbit Skeletal Muscle | 100 µM | 11% Inhibition | [4] |
| Ca2+ Uptake by Sarcoplasmic Reticulum | Rabbit Skeletal Muscle | 1 mM | 90% Inhibition | [4] |
| Ca2+ Release from Sarcoplasmic Reticulum | Frog Sartorius Muscle | 0.1 mM | Threshold for Release | |
| Contracture Tension | Frog Sartorius Muscle | 0.5 mM | Threshold for Contracture | |
| Ca2+ Release from Terminal Cisternae | Frog Skeletal Muscle | Inducing Contracture | 71% of Total | [3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Skeletal Muscle Contractility Assay
Objective: To determine the effect of this compound on isometric twitch and tetanic contractions of isolated mammalian skeletal muscle.
Materials:
-
This compound (quinine sulfate)
-
Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.75 mM KCl, 1.18 mM KH2PO4, 1.18 mM MgSO4, 2.54 mM CaCl2, 25 mM NaHCO3, 11 mM glucose), bubbled with 95% O2 / 5% CO2.
-
Isolated skeletal muscle (e.g., mouse extensor digitorum longus (EDL) or soleus)
-
Isolated organ bath system with isometric force transducer
-
Electrical field stimulator with platinum electrodes
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the desired skeletal muscle (e.g., EDL), keeping the tendons intact.
-
Immediately place the dissected muscle in ice-cold, oxygenated Krebs-Ringer buffer.
-
-
Mounting the Muscle:
-
Securely tie sutures to the tendons at both ends of the muscle.
-
Mount the muscle vertically in the organ bath containing Krebs-Ringer buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one suture to a fixed hook at the bottom of the bath and the other to the isometric force transducer.
-
-
Equilibration and Optimization:
-
Allow the muscle to equilibrate for at least 30-60 minutes, with periodic washing with fresh buffer.
-
Adjust the muscle length to achieve optimal resting tension (L0), the length at which maximal twitch force is generated. This is determined by stimulating the muscle with single pulses (e.g., 0.5 ms duration, supramaximal voltage) and incrementally increasing the resting tension until the twitch force is maximized.
-
-
Baseline Recordings:
-
Record baseline isometric twitch contractions by applying single electrical pulses.
-
Record baseline isometric tetanic contractions by applying a train of pulses (e.g., 100-150 Hz for 500 ms). Allow a sufficient rest period (e.g., 2-5 minutes) between tetanic contractions to prevent fatigue.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or ethanol, depending on solubility) and make serial dilutions.
-
Add this compound to the organ bath in a cumulative manner to achieve final concentrations ranging from, for example, 1 µM to 1 mM.
-
Allow the muscle to incubate with each concentration for a set period (e.g., 15-20 minutes) before recording the contractile response.
-
-
Data Acquisition and Analysis:
-
Record twitch and tetanic contractions in the presence of each concentration of this compound.
-
Measure the peak twitch tension, time to peak tension, half-relaxation time, and peak tetanic tension.
-
Express the data as a percentage of the baseline contraction.
-
Plot the percentage inhibition of contraction against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: In Vitro Smooth Muscle Contractility Assay
Objective: To evaluate the effect of this compound on agonist-induced and depolarization-induced contractions of isolated vascular smooth muscle.
Materials:
-
This compound (quinine sulfate)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose), bubbled with 95% O2 / 5% CO2.
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta)
-
Contractile agonist (e.g., phenylephrine or KCl)
-
Isolated organ bath system with isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Remove adherent connective and fatty tissue and cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Mount the aortic rings in the organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2. The rings are typically mounted on two L-shaped stainless steel hooks, with the lower one fixed and the upper one connected to the force transducer.
-
-
Equilibration:
-
Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh buffer every 15-20 minutes.
-
-
Inducing Contraction:
-
Agonist-Induced Contraction: Add a submaximal concentration of a contractile agonist (e.g., phenylephrine, ~1 µM) to the bath to induce a stable contraction.
-
Depolarization-Induced Contraction: Alternatively, induce contraction by replacing the normal Krebs-Henseleit solution with a high-potassium solution (e.g., 60 mM KCl, with an equimolar reduction in NaCl).
-
-
This compound Administration:
-
Once a stable contractile plateau is reached, add this compound to the bath in a cumulative manner (e.g., 1 µM to 1 mM).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the relaxation induced by each concentration of this compound.
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
This compound is a versatile pharmacological agent for probing the mechanisms of skeletal and smooth muscle contractility. Its diverse effects on neuromuscular transmission, calcium handling, and ion channel function provide multiple avenues for investigation. The protocols outlined in these application notes offer a framework for researchers to systematically evaluate the impact of this compound on muscle function. Careful experimental design and data analysis will enable a deeper understanding of both the physiological roles of this compound's targets and the potential for developing novel therapeutic agents for muscle disorders.
References
- 1. A method for isolating contractile smooth muscle cells from cryopreserved tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of quinine on tension development, membrane potentials and excitation-contraction coupling of crab skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine and caffeine effects on 45Ca movements in frog sartorius muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optical isometric force transducer for measurement of rat skeletal muscle contraction in the NMR spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed twitch and tetanus electrical stimulation via belt-electrode effectively attenuates denervation-induced muscle atrophy | PLOS One [journals.plos.org]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Qualaquin (Quinine Sulfate) as a Pharmacological Tool for Specific Enzyme Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualaquin, the sulfate salt of the natural alkaloid quinine, has a long history as an antimalarial agent. Beyond its therapeutic applications, this compound serves as a valuable pharmacological tool for in vitro and in vivo studies of specific enzyme inhibition. Its well-characterized inhibitory activity against several key enzymes makes it a useful probe for investigating drug metabolism pathways, cholinergic signaling, and for validating new enzyme inhibitors. These application notes provide detailed protocols and quantitative data for utilizing this compound as a specific enzyme inhibitor in a research setting.
Target Enzymes and Inhibitory Activity
This compound exhibits significant inhibitory effects on several enzymes, most notably Cytochrome P450 isozymes and cholinesterases.
Cytochrome P450 (CYP) Enzymes
This compound is a potent inhibitor of CYP2D6 and a moderate inhibitor of CYP3A4. These enzymes are crucial for the metabolism of a vast number of therapeutic drugs.[1]
Cholinesterases
This compound also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine and other choline esters.
Quantitative Inhibitory Data
The inhibitory potency of this compound against its target enzymes is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Enzyme Target | Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Cytochrome P450 2D6 (CYP2D6) | Quinine | ~3.2 mM (for 33% inhibition) | - | Mixed | [2] |
| Cytochrome P450 2D6 (CYP2D6) | Quinidine (stereoisomer) | 0.02 µM | - | - | [3] |
| Cytochrome P450 3A4 (CYP3A4) | Quinine | - | - | Competitive/Mixed | [4] |
| Acetylcholinesterase (AChE) | Quinine | 3.2 mM (for 33% inhibition) | - | Mixed | [2] |
| Butyrylcholinesterase (BChE) | Quinine | - | - | - |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).
Experimental Protocols
The following are detailed protocols for utilizing this compound as an inhibitor in in vitro enzyme assays.
Protocol 1: In Vitro CYP2D6 Inhibition Assay using this compound
This protocol is designed to determine the inhibitory potential of a test compound against CYP2D6, using this compound as a positive control inhibitor.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme
-
This compound (quinine sulfate)
-
CYP2D6 substrate (e.g., dextromethorphan or bufuralol)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well microplate
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of the CYP2D6 substrate.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP2D6
-
This compound at various concentrations (to generate an IC50 curve) or a fixed concentration for single-point inhibition.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
-
Reaction Initiation:
-
Add the CYP2D6 substrate to each well to initiate the reaction.
-
-
Reaction Termination:
-
After a specified incubation time (e.g., 15-30 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the substrate's metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay using this compound
This protocol, based on the Ellman's method, measures the inhibition of AChE activity by this compound.[5][6]
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
This compound (quinine sulfate)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
This compound at various concentrations.
-
Acetylcholinesterase enzyme solution.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
-
Reaction Initiation:
-
Add the ATCI substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode for 10-20 minutes, taking readings every minute. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the log of this compound concentration to calculate the IC50.
-
A similar protocol can be followed for Butyrylcholinesterase (BChE) inhibition , substituting BChE for AChE and butyrylthiocholine iodide (BTCI) as the substrate.[7]
Signaling Pathways and Workflows
Understanding the context in which these enzymes operate is crucial for interpreting inhibition data. The following diagrams illustrate the relevant pathways and experimental workflows.
Conclusion
This compound (quinine sulfate) is a versatile and well-characterized pharmacological tool for studying the inhibition of specific enzymes, particularly CYP2D6, CYP3A4, acetylcholinesterase, and butyrylcholinesterase. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their studies of drug metabolism, neuropharmacology, and inhibitor screening. Careful consideration of the experimental conditions and appropriate data analysis are essential for obtaining reliable and reproducible results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A further interaction study of quinine with clinically important drugs by human liver microsomes: determinations of inhibition constant (Ki) and type of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. attogene.com [attogene.com]
- 7. benchchem.com [benchchem.com]
Advanced Fluorescence Microscopy Techniques Employing Qualaquin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Qualaquin (quinine), a naturally fluorescent compound, in advanced fluorescence microscopy. This compound's intrinsic fluorescence offers a versatile tool for various cellular imaging applications, from tracking its subcellular localization to measuring intracellular pH.
Application Note 1: this compound as a Fluorescent Probe for Cellular Imaging
This compound's inherent blue fluorescence upon UV excitation makes it a valuable tool for cellular imaging, eliminating the need for synthetic fluorophore conjugation in certain applications. Its accumulation in specific cellular compartments can be visualized and quantified, providing insights into its mechanism of action and cellular distribution.
Key Features:
-
Intrinsic Fluorescence: Eliminates the need for external fluorescent labels.
-
High Quantum Yield: Produces a strong and detectable fluorescent signal.[1]
-
Subcellular Localization: Can be used to track its accumulation within cells and organelles.
Application Note 2: pH-Dependent Fluorescence of this compound for Ratiometric pH Measurement
The fluorescence emission spectrum of this compound is sensitive to the pH of its microenvironment. This property can be exploited for ratiometric measurements of pH within acidic vesicles and other intracellular compartments. As the pH becomes more acidic, the emission maximum of this compound shifts to a longer wavelength. By measuring the fluorescence intensity at two different emission wavelengths, a ratio can be calculated to determine the intravesicular pH.[2] This method offers a direct and quantitative way to study the pH of organelles like lysosomes and the food vacuole of parasites.
Key Features:
-
pH-Sensitive Emission: Fluorescence spectrum shifts with changes in pH.[2]
-
Ratiometric Imaging: Allows for quantitative pH measurements independent of probe concentration.
-
Vesicular pH Measurement: Applicable for studying the pH of acidic organelles.[2]
Quantitative Data: Spectroscopic Properties of this compound
The following table summarizes the key spectroscopic properties of this compound, critical for designing and optimizing fluorescence microscopy experiments.
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~350 nm | In 0.1 M Sulfuric Acid | [1] |
| Emission Maximum (λem) | ~460 nm | In 0.1 M Sulfuric Acid | [1] |
| Quantum Yield (Φ) | ~0.58 | In 0.1 M Sulfuric Acid | [1] |
| Fluorescence Lifetime (τ) | Varies with concentration and solvent (e.g., ~19 ns in 0.5 M H2SO4) | Dependent on experimental conditions | |
| Two-Photon Excitation | Feasible with excitation around 700-800 nm | Requires a tunable femtosecond laser | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake and Subcellular Localization
This protocol describes a general method for visualizing the uptake and distribution of this compound in live cells using fluorescence microscopy.
Materials:
-
This compound (quinine sulfate) stock solution (10 mM in sterile water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation/blue emission filters) and a live-cell imaging chamber (37°C, 5% CO2)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the this compound-containing medium to the cells. c. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: a. Remove the staining solution and wash the cells twice with pre-warmed PBS to remove unbound this compound.
-
Imaging: a. Replace the PBS with pre-warmed live-cell imaging medium. b. Place the dish on the microscope stage within the live-cell imaging chamber. c. Acquire images using a suitable objective lens and the DAPI filter set (e.g., excitation ~350 nm, emission ~460 nm). d. Optimize acquisition settings (exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Workflow for Live-Cell Imaging of this compound
Caption: Workflow for live-cell imaging of this compound uptake.
Protocol 2: Ratiometric Measurement of Intravesicular pH using this compound
This protocol outlines the steps for measuring the pH of acidic vesicles within cells using the pH-dependent fluorescence of this compound.
Materials:
-
This compound (quinine sulfate) stock solution (10 mM in sterile water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Calibration buffers of known pH (e.g., pH 4.0, 5.0, 6.0, 7.0) containing a membrane-permeabilizing agent (e.g., nigericin and monensin)
-
Fluorescence microscope equipped with a filter wheel or a spectrometer to acquire images at two different emission wavelengths (e.g., 450 nm and 510 nm)
Procedure:
-
Cell Staining: Follow steps 1-4 of Protocol 1 to stain cells with this compound.
-
Imaging Setup: a. Place the stained cells on the microscope stage. b. Set up the microscope to acquire two images sequentially at two different emission wavelengths (e.g., Channel 1: 450 +/- 20 nm; Channel 2: 510 +/- 20 nm) using the same excitation wavelength (~350 nm).
-
Image Acquisition: a. Acquire fluorescence images of the cells in both emission channels.
-
Calibration: a. To generate a calibration curve, treat stained cells with the calibration buffers containing the ionophores for 5-10 minutes to equilibrate the intracellular and extracellular pH. b. Acquire images at both emission wavelengths for each calibration buffer.
-
Image Analysis: a. For each cell or region of interest (e.g., a vesicle), measure the average fluorescence intensity in both channels (I_450 and I_510). b. Calculate the intensity ratio (R = I_450 / I_510). c. Plot the ratio (R) against the known pH of the calibration buffers to generate a calibration curve. d. Use the calibration curve to determine the intravesicular pH of your experimental samples from their measured intensity ratios.
Principle of Ratiometric pH Measurement with this compound
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. A novel method for measurement of intravesicular pH using fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dose-Response Calculations of Qualaquin (Quinine Sulfate) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualaquin, the brand name for quinine sulfate, is an antimalarial agent that has been a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria.[1][2][3] Its utility in preclinical research, particularly in murine models, extends to studies on malaria, neuroscience, and behavior.[4][5] Accurate dose-response calculations are fundamental to the successful design and interpretation of these in vivo studies. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound in mice.
The primary antimalarial mechanism of quinine is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately resulting in parasite death.[6] Beyond its antimalarial properties, quinine has been shown to interact with various physiological systems, including the central nervous system, where it can modulate dopamine signaling.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound (quinine) in mice, compiled from various in vivo studies.
Table 1: Toxicity of Quinine in Mice
| Route of Administration | Parameter | Value (mg/kg) | Reference(s) |
| Intraperitoneal | LD50 | 115 | [9][10] |
| Subcutaneous | LDLO | 200 | [9][10] |
| Oral | LD50 (in C3H mice) | 110 (positive in micronucleus assay) | [6] |
LD50: Lethal Dose, 50%; LDLO: Lowest Published Lethal Dose.
Table 2: Reported In Vivo Doses of Quinine in Mice and Their Effects
| Dose (mg/kg) | Route of Administration | Mouse Strain | Observed Effect | Reference(s) |
| 0.1 - 0.5 | Intraperitoneal | Not Specified | Increased locomotor activity | [5][11] |
| 10 | Intraperitoneal | FVB | Enhanced cocaine-induced locomotor sensitization | |
| 10 & 20 | Intraperitoneal | Not Specified | Anxiogenic activity | [4] |
| 20 (Day 1), 10 (Days 2-4) | Not Specified | Rodent malaria model | Antimalarial treatment | [12] |
| 80 | Injection | Control and P. berghei-infected | Pharmacokinetic studies | [13] |
| 219 (73, TID) | Not Specified | Humanized malaria model | Antimalarial treatment | [14] |
TID: Ter in die (three times a day).
Table 3: Pharmacokinetic Parameters of Quinine in Mice
| Parameter | Value | Condition | Route of Administration | Reference(s) |
| Blood Clearance | Negatively correlated with parasitemia | P. berghei-infected | 80 mg/kg injection | [13] |
| Apparent Distribution Volume | Decreased in severely ill mice | P. berghei-infected | 80 mg/kg injection | [13] |
| Peak Plasma Time | 1-3 hours (in humans) | Healthy and malaria patients | Oral | [15] |
| Elimination Half-life | 8-14 hours (in adult humans) | Healthy and malaria patients | Oral | [15] |
Note: Comprehensive pharmacokinetic data for quinine in mice is limited in the reviewed literature. Human data is provided for general reference.
Dose-Response Calculations
Human to Mouse Dose Conversion
For novel applications of this compound in mice, it is often necessary to extrapolate a starting dose from human data. The recommended method for this conversion is based on Body Surface Area (BSA), as it generally correlates better with metabolic rate across species than body weight alone. The U.S. Food and Drug Administration (FDA) provides guidance for this conversion.[3][4][9][16]
The formula to calculate the Human Equivalent Dose (HED) from an animal dose is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Conversely, to calculate the Animal Equivalent Dose (AED) from a human dose:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values are:
-
Human: 37
-
Mouse: 3
Therefore, to convert a human dose to a mouse dose:
Mouse Dose (mg/kg) = Human Dose (mg/kg) x (37 / 3) ≈ Human Dose (mg/kg) x 12.3 [16]
Determining the ED50 (Median Effective Dose)
The ED50 is the dose that produces a desired effect in 50% of the test population. To determine the ED50 for an antimalarial effect of this compound in a Plasmodium berghei-infected mouse model, the following protocol can be adapted.[17][18]
Experimental Workflow for ED50 Determination
Caption: Workflow for ED50 determination of this compound in a murine malaria model.
Experimental Protocols
Preparation of this compound (Quinine Sulfate) Solution
This compound is supplied in capsules containing 324 mg of quinine sulfate.
For Oral Gavage:
-
Carefully open the this compound capsule and weigh the required amount of powder.
-
Quinine sulfate has low water solubility. To prepare a suspension, use a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
For improved solubility, quinine sulfate can be dissolved in a slightly acidic solution. A common solvent is 0.1 N hydrochloric acid, which can then be diluted with sterile water or saline.[19][20] Ensure the final pH is suitable for administration.
-
Vortex the solution thoroughly to ensure a uniform suspension or complete dissolution.
For Intraperitoneal (IP) Injection:
-
Prepare the dissolved solution as described above.
-
Crucially, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Ensure the final solution is isotonic and at a physiological pH to minimize irritation.
Administration Protocols
Oral Gavage:
-
Select an appropriately sized gavage needle (e.g., 18-20 gauge for adult mice) with a ball tip to prevent tissue damage.[21]
-
Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth.[21][22]
-
Properly restrain the mouse, ensuring its head and body are aligned vertically.[23]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it into the esophagus. Do not force the needle.[24]
-
Slowly administer the calculated volume of the this compound solution. The maximum recommended volume is typically 10 mL/kg.[21][25]
-
Withdraw the needle slowly and monitor the animal for any signs of distress.[22]
Intraperitoneal (IP) Injection:
-
Restrain the mouse and position it to expose the abdomen.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[2][14]
-
Insert the needle, bevel up, at a 30-45 degree angle.[2]
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.[14]
-
Administer the solution and withdraw the needle. The maximum recommended volume is generally < 10 mL/kg.[26]
-
Return the mouse to its cage and monitor for any adverse reactions.[26]
Assessment of Parasitemia in a P. berghei Model
-
Collect a small drop of blood from the tail vein of the mouse.
-
Prepare a thin blood smear on a microscope slide and allow it to air dry.
-
Fix the smear with methanol and stain with Giemsa solution.[27]
-
Examine the slide under a light microscope with an oil immersion lens (1000x magnification).[28]
-
Calculate the percentage of parasitemia by counting the number of parasitized red blood cells (pRBCs) out of a total number of red blood cells (RBCs) (e.g., 500-1000 RBCs). % Parasitemia = (Number of pRBCs / Total number of RBCs) x 100
Assessment of Locomotor Activity (Open Field Test)
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.[13][15]
-
Gently place the mouse in the center of an open field arena (e.g., a 40x40 cm box).[29]
-
Use an automated tracking system with infrared beams or a video camera to record the mouse's activity for a set duration (e.g., 10-60 minutes).[13][15][29]
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[30]
-
Thoroughly clean the arena with 70% ethanol between each mouse to remove olfactory cues.[13][30]
Signaling Pathways
Antimalarial Mechanism of Action
The primary target of quinine in Plasmodium falciparum is the food vacuole, where the parasite digests host hemoglobin.
Caption: Quinine's mechanism of action in the malaria parasite's food vacuole.
Interaction with Dopaminergic System
Quinine has been shown to modulate the dopaminergic system, which may underlie some of its behavioral effects observed in mice.
Caption: Quinine's interaction with the D2 autoreceptor-coupled K+ channel.
References
- 1. researchgate.net [researchgate.net]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. mythreyaherbal.com [mythreyaherbal.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Effect of quinine on autoreceptor-regulated dopamine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allucent.com [allucent.com]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. Some behavioural effects of quinine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Conversion between animals and human [targetmol.com]
- 17. mmv.org [mmv.org]
- 18. DETERMINATION OF EFFECTIVE DOSE OF ANTIMALARIAL FROM CASSIA SPECTABILIS LEAF ETHANOL EXTRACT IN PLASMODIUM BERGHEI-INFECTED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uspnf.com [uspnf.com]
- 20. Quinine Sulphate Microparticles as Treatment for Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
- 27. Accumulation of Plasmodium berghei-Infected Red Blood Cells in the Brain Is Crucial for the Development of Cerebral Malaria in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. va.gov [va.gov]
- 30. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
Application Notes and Protocols for Electrophysiological Recording with Qualaquin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Qualaquin (quinine), a well-established potassium (K+) channel blocker, in electrophysiological studies. This compound is a valuable pharmacological tool for investigating neuronal excitability, action potential dynamics, and the physiological roles of specific ion channels.[1] This document outlines detailed protocols for whole-cell patch-clamp recordings, summarizes the quantitative effects of this compound on various ion channels, and provides visual workflows and pathway diagrams to facilitate experimental design and data interpretation.
Mechanism of Action
This compound primarily exerts its effects by physically occluding the pore of various potassium channels, thereby inhibiting the efflux of potassium ions that is crucial for repolarizing the neuronal membrane after an action potential.[1] This blockade is often voltage-dependent, with its potency increasing at more depolarized membrane potentials.[1] The consequential reduction in repolarizing currents leads to a prolongation of the action potential duration.[2][3] While its principal targets are potassium channels, it's important to note that at higher concentrations (typically >20 µM), this compound can also affect other ion channels, including sodium (Na+) and calcium (Ca2+) channels.[1][2] Therefore, careful dose-response studies are crucial for accurate interpretation of experimental outcomes.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanism and experimental procedure, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize the reported effects of this compound (quinine) on various ion channels and neuronal parameters. These values are compiled from multiple studies and may vary depending on the specific experimental conditions.
Table 1: Effects of this compound on Voltage-Gated Ion Channels
| Ion Channel Type | Preparation | Effect | IC50 | Reference |
| Outward Potassium (K+) Channels | Dissociated Rat Taste Cells | Reversible Inhibition | 5.1 x 10-6 M | [2] |
| Sodium (Na+) Channels | Dissociated Rat Taste Cells | Reduced Magnitude | 6.4 x 10-5 M | [2] |
| Calcium (Ca2+) Channels | Dissociated Rat Taste Cells | Enhancement (at 10-5 M), Suppression (at 10-4 M) | Not Reported | [2] |
| hERG Potassium (K+) Channels | HEK293 Cells | Inhibition | 10 ± 0.6 μM | [4] |
| Kir2.1 Potassium (K+) Channels | HEK293 Cells | Inhibition | 34 ± 5.0 μM | [4] |
| KvLQT1/minK Potassium (K+) Channels | Xenopus Oocytes | Inhibition | ~1 µM | [5] |
| HERG Potassium (K+) Channels | Xenopus Oocytes | Inhibition | 5.6 µM | [5] |
Table 2: Effects of this compound on Neuronal Properties
| Parameter | Preparation | Effect | Concentration | Reference |
| Action Potential Duration | Rat CA1 Pyramidal Cells | Increased | Not Specified | [3] |
| Firing Frequency | Rat CA1 Pyramidal Cells | Reduced during sustained depolarization | Not Specified | [3] |
| Input Resistance | Dissociated Rat Taste Cells | Increased | Not Specified | [2] |
| Spontaneous Action Potential Firing Rate | Cultured Cortical Neurons | Depression by ~40% (for Chloroquine) | Not Specified | [6][7] |
| Excitatory Post-Synaptic Potentials | Rat Hippocampal Slices | Enhanced | Not Specified | [3] |
| Inhibitory Post-Synaptic Potentials | Rat Hippocampal Slices | Decreased | Not Specified | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording voltage and current from a single neuron to assess the impact of this compound.[1]
Materials:
-
This compound (quinine hydrochloride) stock solution (e.g., 100 mM in dH₂O, stored at -20°C)[1]
-
Artificial cerebrospinal fluid (aCSF) or other external recording solution[1]
-
Internal pipette solution[1]
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)[1]
-
Borosilicate glass capillaries for pulling patch pipettes[1]
-
Cell culture or acute brain slice preparation[1]
Procedure:
-
Solution Preparation:
-
Prepare fresh aCSF and internal solutions on the day of the experiment.[1]
-
Filter the aCSF before use. The osmolarity of the internal solution should be slightly lower (~10 mOsm) than the external solution.[1]
-
Prepare fresh dilutions of this compound in aCSF from the stock solution to the desired final concentrations (e.g., 1, 10, 50, 100 µM).[1]
-
-
Pipette Pulling and Filling:
-
Establishing a Whole-Cell Recording:
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with oxygenated aCSF.[1]
-
Under visual guidance, approach a healthy neuron with the patch pipette while applying positive pressure.[1]
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a giga-ohm seal (>1 GΩ).[1]
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[1]
-
-
Recording Neuronal Activity:
-
Current-Clamp Mode: Record the resting membrane potential. Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials. Establish a stable baseline recording in control aCSF.[1]
-
Voltage-Clamp Mode: Hold the neuron at a specific membrane potential (e.g., -70 mV). Apply voltage steps to evoke voltage-gated currents. Establish a stable baseline recording of the currents in control aCSF.[1]
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and exert its effects, monitoring the recording for changes.
-
Record the neuronal activity in the presence of this compound using the same protocols as for the baseline recording.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug.
-
Monitor the recording to see if the neuronal activity returns to baseline levels, indicating a reversible effect.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the effects of this compound on parameters such as resting membrane potential, input resistance, action potential threshold, amplitude, duration, and firing frequency, as well as the amplitude and kinetics of voltage-gated currents.
-
Example Solution Compositions:
-
aCSF (Artificial Cerebrospinal Fluid): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The pH should be 7.4 when bubbled with 95% O₂–5% CO₂. Osmolarity should be between 305 and 315 mOsm.
-
Internal Pipette Solution (for whole-cell recordings): (in mM) 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. The pH should be adjusted to 7.3 with KOH. Osmolarity should be between 260 and 280 mOsm.
Note: These solution compositions are examples and may need to be adjusted based on the specific cell type and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiological actions of quinine on voltage-dependent currents in dissociated rat taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine suppresses extracellular potassium transients and ictal epileptiform activity without decreasing neuronal excitability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological and Proarrhythmic Effects of Hydroxychloroquine Challenge in Guinea-Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of the antimalarial drug mefloquine with the human cardiac potassium channels KvLQT1/minK and HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute neuropharmacologic action of chloroquine on cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Qualaquin® (Quinine Sulfate) Solubility in Aqueous Research Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Qualaquin® (quinine sulfate) in aqueous buffers for experimental use. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my neutral pH buffer?
A1: this compound, the sulfate salt of quinine, is a weakly basic compound, and its aqueous solubility is highly dependent on pH. It is significantly more soluble in acidic conditions where it becomes protonated. As the pH approaches neutral (around 7.0) and becomes alkaline, this compound's solubility dramatically decreases, often leading to precipitation. At 25°C and neutral pH, the aqueous solubility can be as low as 0.058 mg/mL.[1][2]
Q2: What is the optimal pH for dissolving this compound in an aqueous buffer?
A2: The optimal pH for dissolving this compound is in the acidic range. Its solubility is highest at low pH values. For instance, at 37°C, the solubility is approximately 4.44 mg/mL at pH 1.0, but drops to 0.83 mg/mL at pH 6.8.[1] Therefore, for initial stock solutions, using a slightly acidic buffer (e.g., pH 4.5-5.5) is recommended, provided it is compatible with your experimental system.
Q3: Can I use organic co-solvents to improve this compound solubility?
A3: Yes, using a water-miscible organic co-solvent is a common and effective method. Solvents such as ethanol, DMSO, or PEG-400 can be used to prepare a concentrated stock solution of this compound before diluting it into your aqueous buffer.[3][4] It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.
Q4: Are there other methods to enhance this compound solubility besides pH adjustment and co-solvents?
A4: Yes, complexation with cyclodextrins is a well-documented method to increase the solubility and dissolution rate of quinine sulfate.[2][5][6] Cyclodextrins, such as beta-cyclodextrin (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD), can encapsulate the poorly soluble drug molecule, enhancing its aqueous solubility.[2][6]
Q5: Does the salt form of quinine affect its solubility?
A5: Absolutely. Different salt forms of quinine have different aqueous solubilities. For example, quinine hydrochloride is generally more soluble in water than quinine sulfate (this compound).[7] While your primary focus may be on this compound, being aware of this difference can be useful for certain applications where a different salt form might be a viable alternative.
Troubleshooting Guide
Issue 1: Precipitation Occurs Immediately Upon Adding this compound to the Buffer
-
Likely Cause: The buffer's pH is too high (neutral or alkaline), or the target concentration exceeds this compound's solubility limit at that pH.
-
Solutions:
-
Lower the Buffer pH: If your experimental conditions permit, lower the pH of your buffer to a more acidic range (e.g., pH 4.5-6.0).
-
Prepare an Acidic Stock Solution: Dissolve the this compound in a small amount of acidic solution (e.g., 0.1 M HCl) and then dilute this stock into your final buffer. Ensure the final pH of your working solution is compatible with your assay.
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then add it dropwise to your buffer while vortexing.[3][4]
-
Issue 2: Precipitation Occurs After Diluting a Concentrated Stock Solution
-
Likely Cause: The abrupt change in solvent polarity when diluting an organic stock into an aqueous buffer can cause the compound to "crash out" of the solution.
-
Solutions:
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution dropwise while vortexing. This allows for a more gradual change in solvent composition.[3]
-
Pre-warm the Aqueous Buffer: Gently warming the buffer before adding the stock solution can sometimes increase the solubility.
-
Reduce the Final Concentration: Your target concentration may be too high for the final buffer composition. Consider lowering the final concentration if your experiment allows.
-
Issue 3: The solution is cloudy or hazy after preparation.
-
Likely Cause: The presence of undissolved micro-precipitates.
-
Solutions:
-
Sonication: Sonicate the solution for a few minutes to help break down and dissolve small particles.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material. This will clarify the solution, but it's important to verify the concentration of the filtrate to ensure you haven't lost a significant amount of your compound.
-
Data Presentation: this compound (Quinine Sulfate) Solubility
| Temperature (°C) | pH | Solubility (mg/mL) | Reference |
| 37 | 1.0 | 4.44 | [1] |
| 37 | 4.5 | 1.44 | [1] |
| 37 | 6.8 | 0.83 | [1] |
| 25 | Neutral | ~0.058 | [1][2] |
| 20 | Water | ~1.23 | Calculated from 1 g in 810 mL of water[7] |
| Boiling | Water | Sparingly Soluble | Increased solubility at higher temperatures[7][8] |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate, acetate).
-
pH Adjustment: Using a calibrated pH meter, adjust the pH of the buffer to a suitable acidic range (e.g., 4.5) using a dilute acid (e.g., 0.1 M HCl).
-
Dissolution: Slowly add the accurately weighed this compound powder to the acidic buffer while stirring continuously.
-
Gentle Warming and Sonication (Optional): If dissolution is slow, gently warm the solution (e.g., to 37°C) and/or sonicate for 5-10 minutes.
-
Final pH Check: After the this compound has completely dissolved, allow the solution to cool to room temperature and re-check the pH. Adjust if necessary.
-
Sterilization (if required): If sterility is required, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Solubilization using an Organic Co-solvent
-
Stock Solution Preparation: Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution.
-
Buffer Preparation: Prepare the final aqueous research buffer at the desired pH.
-
Dilution: While vigorously vortexing or stirring the aqueous buffer, add the organic stock solution dropwise to achieve the desired final concentration.
-
Final Solvent Concentration Check: Ensure the final concentration of the organic co-solvent is below a level that could affect your experimental system (typically <1%, but this should be determined empirically).
Protocol 3: Solubility Enhancement with HP-β-Cyclodextrin (Solvent Evaporation Method)
-
Dissolution of Components: Dissolve this compound and a 1:1 to 1:3 molar ratio of Hydroxypropyl-β-cyclodextrin (HPβCD) in a suitable solvent, such as a 1:5 ethanol-water solution.[9]
-
Complex Formation: Stir the mixture for approximately 12 hours at room temperature to allow for the formation of the inclusion complex.[9]
-
Solvent Evaporation: Remove the ethanol from the mixture under reduced pressure.
-
Removal of Uncomplexed Drug: Filter the remaining aqueous solution to remove any unreacted this compound.
-
Drying: Evaporate the remaining water from the filtrate under reduced pressure to obtain the solid this compound-HPβCD complex.
-
Reconstitution: The resulting solid complex can then be dissolved in your aqueous research buffer, where it will exhibit enhanced solubility.
Visualizations
Caption: Initial solubility assessment workflow for this compound.
Caption: Decision tree for selecting a this compound solubilization method.
References
- 1. Buy Quinine Sulfate | 804-63-7 | >98% [smolecule.com]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. Diffusion of Quinine with Ethanol as a Co-Solvent in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fip.org [fip.org]
- 9. supram.nankai.edu.cn [supram.nankai.edu.cn]
Technical Support Center: Stabilizing Qualaquin® (Quinine Sulfate) Solutions for Long-Term Experimental Use
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of Qualaquin® (quinine sulfate) solutions for long-term experimental applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during the preparation, storage, and analysis of this compound® solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound® solutions?
A1: The stability of this compound® solutions is primarily influenced by several factors, including:
-
pH: this compound® is susceptible to both acid and base hydrolysis. Maintaining an optimal pH is crucial for its stability.[1][2]
-
Light: Exposure to UV or fluorescent light can lead to significant photodegradation.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation processes.[1][5]
-
Oxidation: this compound® can be degraded by oxidizing agents.[1][6]
Q2: What is the optimal pH range for maintaining the stability of a this compound® solution?
A2: this compound® solutions are most stable in a slightly acidic to neutral pH range. The fluorescence of quinine, which can be an indicator of its integrity, is strongest in acidic solutions.[7] For HPLC analysis, a mobile phase pH of around 2.5-3.0 is often used to improve peak shape and separation.[8] A pH between 5.5 and 7.0 has been noted for aqueous filtrates of quinine sulfate.[9] It is recommended to buffer the solution to maintain a consistent pH within a stable range, avoiding strongly acidic or alkaline conditions which promote hydrolysis.[1][2]
Q3: How should I store this compound® solutions for long-term experimental use?
A3: For long-term storage, this compound® solutions should be:
-
Protected from light: Store in amber-colored vials or wrap containers in aluminum foil.[10]
-
Stored at controlled temperatures: Refrigeration at 2-8°C is recommended.[11] For stock solutions in solvents like DMSO, storage at -20°C for up to a month or -80°C for up to six months is suggested, with protection from light and storage under nitrogen.[10]
-
Sealed tightly: Use well-sealed containers to prevent solvent evaporation and exposure to air.[10]
Q4: What are the common degradation products of this compound®?
A4: Forced degradation studies have shown that this compound® can degrade into several products depending on the stress condition. Under hydrolytic (acidic and basic) conditions, the core structure can be altered.[1][2] Oxidative stress can also lead to the formation of various degradation products.[1] Photodegradation can result in a complex mixture of degradants due to reactions involving the quinoline and quinuclidine rings.[3] Dihydroquinine is a common impurity found in quinine sulfate.[6][12]
Q5: Can I use antioxidants to improve the stability of my this compound® solution?
A5: Yes, antioxidants can be beneficial, particularly in preventing oxidative degradation. While specific concentrations for this compound® solutions are not extensively documented in the provided results, the use of antioxidants is a common strategy in pharmaceutical formulations to prevent degradation from reactive oxygen species.[13][14] Some studies have investigated the antioxidant properties of quinine itself and its derivatives.[15][16] When selecting an antioxidant, compatibility with the solvent system and experimental downstream applications should be considered.
Troubleshooting Guides
HPLC Analysis of this compound® Solutions
This guide addresses common issues encountered during the HPLC analysis of this compound® solutions.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH causing analyte ionization issues.[1][8]- Secondary interactions with the column's stationary phase.[8]- Column overload.[1] | - Adjust the mobile phase pH to an optimal acidic range (e.g., 2.5-3.0) using an acid like phosphoric or trifluoroacetic acid.[8][12]- Use a high-purity, end-capped column.[1]- Reduce the sample concentration or injection volume.[1]- Consider adding a tailing inhibitor like triethylamine (TEA) to the mobile phase.[8] |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.[1]- Pump malfunction or leaks.[1][17] | - Ensure the mobile phase is well-mixed and degassed.[1]- Use a column oven to maintain a constant temperature.[1]- Check the HPLC system for leaks and ensure the pump is functioning correctly.[1][17] |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.- Air bubbles in the detector or pump.[1]- Detector lamp aging. | - Use high-purity HPLC-grade solvents and degas the mobile phase.[1]- Purge the pump and detector to remove air bubbles.[1]- Replace the detector lamp if necessary.[1] |
| Poor Resolution Between Quinine and Impurities | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- High flow rate.[1] | - Optimize the organic solvent ratio, pH, and buffer concentration in the mobile phase.[1]- Try a column with a different stationary phase (e.g., Phenyl).[1]- Reduce the flow rate to improve separation efficiency.[1] |
This compound® Solution Preparation and Storage
This guide provides troubleshooting for issues related to the preparation and storage of this compound® solutions.
| Problem | Possible Causes | Recommended Solutions |
| Precipitation in the solution upon storage | - Supersaturation of the solution.- Change in temperature affecting solubility.- pH shift leading to the formation of the less soluble free base. | - Ensure the concentration is below the solubility limit at the storage temperature.- Store at a constant, controlled temperature.- Use a suitable buffer to maintain a stable pH.[6] |
| Discoloration of the solution | - Degradation of this compound®, potentially due to light exposure or oxidation.[9] | - Prepare solutions fresh and protect from light at all times.[10]- Consider adding a suitable antioxidant if oxidation is suspected.[13]- Store under an inert atmosphere (e.g., nitrogen) if highly sensitive.[10] |
| Loss of potency over time, confirmed by analysis | - Chemical degradation due to hydrolysis, oxidation, or photodegradation.[1][2][3][6] | - Review and optimize storage conditions (light, temperature, pH).- Prepare smaller batches of solution more frequently.- Conduct a forced degradation study to understand the specific degradation pathway and implement targeted stabilization strategies.[6][18] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound®
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound® (quinine sulfate) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[1]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 2 hours). After cooling, neutralize the solution with 0.1 N NaOH.[1][2]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture under the same conditions as acid hydrolysis and neutralize with 0.1 N HCl after cooling.[1][2]
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.[1][6]
-
Thermal Degradation: Heat an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[1]
-
Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to shield it from light.[1][3]
3. Sample Analysis:
-
After the stress period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound® peak.[1]
Protocol: Stability-Indicating HPLC Method for this compound®
This protocol provides a starting point for developing an HPLC method to quantify this compound® in the presence of its degradation products.
| Parameter | Typical Condition |
| Column | C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 7.0, or a phosphate buffer, pH 2.7) and organic solvents (e.g., acetonitrile and methanol).[2][6][19] A common starting ratio could be 40:25:35 (v/v/v) of buffer:acetonitrile:methanol.[2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 233 nm or 330 nm.[2][19] |
| Injection Volume | 20-50 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility. |
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak asymmetry (tailing factor), theoretical plates, and resolution between this compound® and its known impurities or degradation products.[1]
Visualizations
Caption: Workflow for Preparing and Storing Stable this compound® Solutions.
Caption: Major Degradation Pathways for this compound®.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 7. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. quinine sulfate | CAS 207671-44-1 | LGC Standards [lgcstandards.com]
- 12. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 13. US20110150992A1 - Quinine formulations, method of making, and method of use thereof - Google Patents [patents.google.com]
- 14. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 15. Antiangiogenic Activity of Quinine Alone and in Combination with vitamin C in both ex vivo and in vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectroscopic Analysis of an Antimalarial Drug’s (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. ijnrd.org [ijnrd.org]
Strategies to prevent Qualaquin precipitation in cell culture growth media
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the precipitation of Qualaquin (quinine) in cell culture growth media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (quinine) precipitating in my cell culture medium?
Precipitation of quinine in cell culture media, which is typically buffered around a physiological pH of 7.2-7.4, is a common issue driven by several factors:
-
pH-Dependent Solubility: Quinine is a weak base, and its solubility is highly dependent on pH. Studies have shown that quinine salts, such as the hydrochloride form, begin to precipitate at a pH of approximately 7.19.[1] Since this is very close to the standard pH of cell culture media, even minor shifts in pH can cause the compound to fall out of solution.
-
"Solvent Shock": Quinine is often prepared as a concentrated stock solution in an organic solvent like DMSO or ethanol.[2][3] When this stock is added to the aqueous cell culture medium, the rapid dilution of the organic solvent can cause the poorly water-soluble quinine to "crash out" and form a precipitate.[4]
-
Choice of Salt Form: Different salt forms of quinine have vastly different aqueous solubilities. Quinine hydrochloride is known to be significantly more soluble in water than quinine sulfate.[5] Using the sulfate form can increase the likelihood of precipitation.[5][6]
-
Concentration Exceeds Solubility: The final concentration of quinine in the media may exceed its solubility limit under the specific culture conditions (temperature, pH, media composition).
-
Low Temperature: The solubility of most compounds, including quinine salts, decreases at lower temperatures.[3] Adding a room-temperature or cold stock solution to refrigerated media can induce precipitation.
Q2: What is the recommended solvent for preparing a this compound (quinine) stock solution?
For cell culture applications, quinine stock solutions are typically prepared in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] Quinine is reported to be soluble in these solvents at approximately 30 mg/mL.[2] It is crucial to prepare a high-concentration stock solution to minimize the final volume of organic solvent added to the cell culture, which can be cytotoxic.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final concentration below 0.5% (v/v), with many protocols recommending 0.1% or less, especially for sensitive cell lines or long-term experiments.[4][7] It is imperative to always include a vehicle control (media containing the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent itself.
Q4: Which salt form of quinine is better for cell culture experiments?
Quinine hydrochloride is the preferred salt form for aqueous solutions like cell culture media due to its substantially higher solubility compared to quinine sulfate.[3][5] Using quinine sulfate, which is characterized by its low water solubility, will significantly increase the risk of precipitation.[5][6]
Q5: Can I filter out the precipitate from my media?
Filtering is not recommended as a solution for precipitation.[4] The precipitate is the active compound, and filtering will remove it from the medium. This leads to an unknown and lower-than-intended final concentration of your drug, which will cause inaccurate and non-reproducible experimental results.[4] The root cause of the precipitation should be addressed instead.
Q6: How can I distinguish between drug precipitation and microbial contamination?
While both can cause turbidity, they can often be distinguished by microscopic examination.
-
Chemical Precipitate: Often appears as non-motile, amorphous particles or crystalline structures. The overall culture pH typically remains stable initially.
-
Microbial Contamination: Bacterial contamination may appear as small, dark, often motile dots or rods that rapidly increase in number and will cause a rapid drop in media pH (turning it yellow). Fungal contamination typically presents as filamentous (mold) or budding (yeast) structures.[8][9]
Troubleshooting Guide
Issue 1: Immediate Cloudiness or Precipitate on Addition to Media
This is often caused by "solvent shock," where the compound rapidly leaves the organic solvent environment and enters the aqueous medium.
| Potential Cause | Recommended Solution |
| Solvent Shock / Localized High Concentration | Add the stock solution very slowly (drop-wise) into the vortex of the media while it is being gently swirled or mixed. This ensures rapid dispersion and prevents localized oversaturation.[4] |
| Media Temperature is Too Low | Always pre-warm the cell culture medium to the experimental temperature (typically 37°C) before adding the quinine stock solution. Adding stock to cold media dramatically decreases solubility. |
| Stock Concentration is Too High | While a high stock concentration is good, an excessively high concentration may require an impractically small volume to pipette accurately and can exacerbate solvent shock. Consider preparing an intermediate dilution in DMSO before the final dilution into media. |
Issue 2: Precipitate Forms Gradually During Incubation
This suggests a change in the media conditions over time that affects quinine's solubility.
| Potential Cause | Recommended Solution |
| pH Shift in Media | As cells metabolize, they produce waste products like lactic acid, which can lower the pH of the medium. Conversely, improper CO2 levels in the incubator can cause the pH to rise. Ensure your medium is adequately buffered and your incubator's CO2 level is correctly calibrated for the sodium bicarbonate concentration in your medium.[4] |
| Media Evaporation | Evaporation from the culture vessel increases the concentration of all components, including salts and quinine, potentially pushing the drug concentration beyond its solubility limit.[8] Ensure the incubator is properly humidified and that culture flasks or plates are sealed appropriately.[8] |
| Interaction with Media Components | Quinine may interact with salts, metals, or proteins in the medium, forming insoluble complexes over time.[10] This is a particular concern in complex or serum-supplemented media. Preparing fresh media for each experiment can sometimes mitigate this. |
Issue 3: A High Concentration of Quinine is Required but Always Precipitates
When the desired experimental concentration is near or above quinine's intrinsic solubility limit in the media, advanced strategies may be necessary.
| Potential Cause | Recommended Solution |
| Exceeding Intrinsic Aqueous Solubility | Use a solubility enhancer. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs in their central cavity, increasing their apparent aqueous solubility.[11][12][13] (2-Hydroxypropyl)-β-cyclodextrin is commonly used in cell culture applications and can be added to the media before the drug.[4] |
| Serum Protein Interaction | If using serum-containing media, the proteins (like albumin) can sometimes bind to the compound and help keep it in solution.[4] Conversely, some compounds may precipitate in the presence of serum. Test solubility in both serum-free and serum-containing media to diagnose the issue. |
Quantitative Data Summary
The choice of quinine salt form is critical for achieving the desired concentration without precipitation. The following table summarizes the comparative aqueous solubility.
| Quinine Salt Form | Temperature (°C) | Solubility (mg/mL) | Notes |
| Quinine Hydrochloride | Not Specified | Soluble | Consistently reported as far more soluble than the sulfate salt.[5] |
| Quinine Sulfate | 20 | ~1.23 | Calculated from 1 g in 810 mL of water.[5] |
| Quinine Sulfate | 25 | ~2.0 | -[6] |
| Quinine Sulfate | 37 | 0.82 - 1.25 | Across a physiological pH range (1.0 to 7.5).[5] |
| Quinine (Free Base) | 15 | 0.5 | In water. Almost insoluble.[14] |
Experimental Protocols
Protocol 1: Preparation of a Quinine Stock Solution (100 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Aseptically weigh out 360.88 mg of Quinine Hydrochloride (MW: 360.88 g/mol for anhydrous form; adjust for dihydrate if used).
-
Dissolution: Add the powder to a sterile 15 mL conical tube. Add sterile, cell-culture grade DMSO to a final volume of 10 mL.
-
Mixing: Vortex thoroughly until the quinine is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Recommended Method for Adding Quinine to Cell Culture Media
This protocol is designed to minimize solvent shock and prevent precipitation upon dilution.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of the quinine stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be non-toxic to your cells (e.g., ≤ 0.1%).
-
Thaw Stock: Thaw a single-use aliquot of the quinine stock solution at room temperature.
-
Addition: Place the container of pre-warmed media on a vortex mixer set to a low-medium speed to create a gentle vortex, or swirl the container by hand.
-
Slow Dilution: While the media is mixing, slowly add the calculated volume of the quinine stock solution drop-wise into the vortex. Do not pipette the entire volume in one go.
-
Final Mix: Once the stock solution is added, continue to mix gently for another 10-15 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the medium against a dark background to ensure no precipitate has formed.
-
Immediate Use: Use the freshly prepared quinine-containing medium immediately to treat your cells.
Visualizations
References
- 1. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Qualaquin-Induced Autofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence in cellular imaging experiments involving Qualaquin (quinine sulfate).
Frequently Asked Questions (FAQs)
Q1: We are observing high background fluorescence in our cells treated with this compound, even in our unstained control samples. What is the likely cause?
A: The observed background fluorescence is likely a combination of this compound's intrinsic fluorescence and an increase in cellular autofluorescence induced by the drug treatment.[1] this compound, a quinine salt, is a naturally fluorescent compound.[2] Additionally, drug treatments can induce cellular stress, potentially leading to the accumulation of autofluorescent molecules such as lipofuscin.[1]
Q2: What are the spectral properties of this compound that we should be aware of?
A: this compound (quinine) typically exhibits two excitation peaks around 250 nm and 350 nm, with a broad emission peak centered at approximately 450 nm (in the blue region of the spectrum).[2][3][4] These properties are important to consider when selecting fluorescent probes for your experiment to avoid spectral overlap.
Q3: Can the fluorescence of this compound be influenced by the experimental conditions?
A: Yes, the fluorescence of quinine is known to be dependent on the pH of the environment.[2] Additionally, its fluorescence can be quenched (reduced) by the presence of certain ions, such as halides (e.g., chloride, bromide, iodide).[2][5][6][7][8] Therefore, the composition of your cell culture media and buffers can impact the intensity of this compound-induced autofluorescence.
Q4: How can we differentiate the signal from our fluorescent probe from the background autofluorescence caused by this compound?
A: Differentiating the specific signal from autofluorescence is a critical step. Key strategies include:
-
Running proper controls: This is the most important step and includes unstained, untreated cells to measure baseline autofluorescence, and unstained, this compound-treated cells to measure the drug's contribution to autofluorescence.[1][9]
-
Spectral imaging and linear unmixing: If available, using a spectral confocal microscope to separate the known emission spectrum of your fluorophore from the broader autofluorescence spectrum.[1][10]
-
Choosing spectrally distinct fluorophores: Opting for probes that emit in the red or far-red regions of the spectrum can significantly reduce interference from autofluorescence, which is often more prominent in the blue and green channels.[1][11][12][13][14]
Troubleshooting Guides
Problem 1: High background signal in the blue and green channels after this compound treatment.
-
Possible Cause: Direct fluorescence from this compound and increased cellular autofluorescence. This compound's emission peak is around 450 nm, which falls within the blue and green detection channels of most imaging systems.[2]
-
Troubleshooting Steps:
-
Confirm the source: Image unstained cells treated with this compound using the same imaging parameters as your experiment. This will confirm the intensity and spectral characteristics of the drug-induced autofluorescence.
-
Optimize imaging parameters: Reduce the exposure time and/or the excitation laser power for the blue and green channels to minimize the detection of the weaker autofluorescence signal.[1][9]
-
Switch to longer wavelength fluorophores: If possible, use fluorescent probes that are excited and emit in the red (e.g., Alexa Fluor 594, Texas Red) or far-red (e.g., Alexa Fluor 647, Cy5) regions of the spectrum.[1][11][14] Autofluorescence is typically much lower at these longer wavelengths.[10][13]
-
Problem 2: Non-specific granular or punctate staining observed in the cytoplasm of this compound-treated cells.
-
Possible Cause: This pattern is often characteristic of lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in lysosomes, particularly under conditions of cellular stress.[1] Some drug treatments can accelerate the formation of these autofluorescent granules.
-
Troubleshooting Steps:
Problem 3: The signal from my fluorescent probe is weak and difficult to distinguish from the this compound-induced background.
-
Possible Cause: The autofluorescence is masking the specific signal, resulting in a poor signal-to-noise ratio.[1]
-
Troubleshooting Steps:
-
Signal amplification: Employ techniques to enhance the specific signal from your probe. This can include using brighter fluorophores, secondary antibodies conjugated to multiple fluorophores, or tyramide signal amplification (TSA) methods.[1]
-
Background subtraction: If the autofluorescence is consistent across your samples, you can acquire an image of an unstained, this compound-treated control and use image processing software to subtract this background from your experimental images.
-
Fluorescence lifetime imaging (FLIM): If available, FLIM can distinguish between fluorophores based on their fluorescence lifetime, which is the average time a molecule spends in the excited state. Autofluorescent species often have different lifetimes than specific fluorescent probes.[10][15][16]
-
Quantitative Data Summary
| Parameter | This compound (Quinine Sulfate) |
| Excitation Maxima | ~250 nm and ~350 nm[2] |
| Emission Maximum | ~450 nm[2][17] |
| Common Quenchers | Halide ions (I⁻, Br⁻, Cl⁻)[2][5][6][7][8], Molecular Oxygen[2][6] |
| Solvents for Spectroscopy | Dilute sulfuric acid (e.g., 0.05 M or 0.1 N) is commonly used to obtain stable fluorescence.[3][4] |
Experimental Protocols
Protocol 1: Preparation of Control Samples for Autofluorescence Assessment
-
Cell Culture and Treatment: Plate your cells on appropriate imaging dishes or slides. Culture them under standard conditions. Treat one set of cells with this compound at the desired concentration and for the appropriate duration. Leave another set of cells untreated.
-
Fixation (if applicable): If your experiment involves fixed cells, wash the cells with Phosphate Buffered Saline (PBS) and fix them using your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). Note: Aldehyde fixatives can themselves induce autofluorescence.[11][13] Consider using a chilled organic solvent like methanol as an alternative fixative if compatible with your downstream staining.[11][13][14][18]
-
Washing: Thoroughly wash the cells with PBS three times for 5 minutes each to remove any residual fixative or media components.
-
Mounting: Mount the coverslips using a low-fluorescence mounting medium.
-
Imaging: Image the following control samples using the exact same imaging parameters (laser power, exposure time, gain) that you will use for your fully stained experimental samples:
-
Unstained, Untreated Cells: To determine the baseline cellular autofluorescence.
-
Unstained, this compound-Treated Cells: To determine the contribution of this compound and any drug-induced cellular changes to the overall autofluorescence.
-
Stained, Untreated Cells: To confirm the expected staining pattern of your fluorescent probe in the absence of the drug.
-
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
Sample Preparation: Perform all fixation, permeabilization, and antibody staining steps of your primary protocol.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Gently heat the solution to 37-40°C to dissolve, then cool to room temperature and filter through a 0.2 µm filter.
-
Incubation: After the final wash step of your staining protocol, incubate the samples with the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly rinse the samples with 70% ethanol, followed by extensive washing with PBS until no more color leaches from the sample.
-
Mounting and Imaging: Mount the coverslips and proceed with imaging.
Protocol 3: Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Prepare a slide with unstained, this compound-treated cells to capture the autofluorescence spectrum.
-
For each fluorophore in your experiment, prepare a single-stained (untreated) sample.
-
Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) for each reference sample.
-
-
Acquire Experimental Image: Acquire a lambda stack of your fully stained, this compound-treated experimental sample.
-
Perform Linear Unmixing: In the microscope's software, use the linear unmixing function.
-
Provide the software with the reference spectra for the autofluorescence and each of your fluorophores.
-
The software will then calculate the contribution of each known spectrum to the mixed signal in your experimental image, generating separate images for your specific probes and the autofluorescence component.
-
Visualizations
Caption: A flowchart for troubleshooting this compound-induced autofluorescence.
Caption: Potential pathways of this compound-induced cellular autofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 3. Quinine sulfate [omlc.org]
- 4. Quinine sulfate [omlc.org]
- 5. journals.umz.ac.ir [journals.umz.ac.ir]
- 6. web.colby.edu [web.colby.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. Use of Flavin-Related Cellular Autofluorescence to Monitor Processes in Microbial Biotechnology | MDPI [mdpi.com]
- 16. Autofluorescence Imaging to Evaluate Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Optimizing Qualaquin (Quinine Sulfate) Concentration for In Vitro Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Qualaquin (quinine sulfate) for maximal therapeutic effect. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in Plasmodium falciparum?
A1: The most widely accepted mechanism of action for this compound is the inhibition of hemozoin biocrystallization.[1] In the acidic food vacuole of the parasite, this compound is thought to cap the growing hemozoin crystal, preventing further polymerization of toxic free heme.[2] This leads to an accumulation of heme, which is toxic to the parasite and ultimately leads to its death.[1][3] Additionally, in vitro studies suggest that this compound can also inhibit nucleic acid synthesis, protein synthesis, and glycolysis in P. falciparum.[1][4][5]
Q2: What is a typical effective concentration range for this compound against P. falciparum in vitro?
A2: The 50% inhibitory concentration (IC50) of this compound against P. falciparum in vitro can vary depending on the strain's sensitivity. For chloroquine-sensitive strains, the IC50 is generally lower than for chloroquine-resistant strains. The provided data tables summarize IC50 values from various studies.
Q3: How does the in vitro activity of this compound translate to in vivo efficacy?
A3: While in vitro assays are crucial for initial screening and understanding the mechanism of action, direct extrapolation to in vivo efficacy can be challenging.[6] Factors such as drug metabolism, bioavailability, and host immune response play a significant role in the in vivo setting. However, in vitro susceptibility testing is a valuable tool for monitoring drug resistance and guiding therapeutic strategies.[7]
Q4: What are the main assays used to determine the in vitro antiplasmodial activity of this compound?
A4: Common in vitro assays to measure the antiplasmodial activity of this compound include:
-
SYBR Green I-based fluorescence assay: This method measures the proliferation of parasites by quantifying the amount of parasite DNA.[2]
-
[3H]-Hypoxanthine incorporation assay: This radiometric assay assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA and RNA.[8]
-
Parasite Lactate Dehydrogenase (pLDH) assay: This enzymatic assay quantifies the activity of pLDH, an enzyme released by viable parasites.[2]
-
Schizont maturation assay: This microscopic method involves counting the number of mature schizonts after drug exposure compared to a drug-free control.[9]
Q5: How can I assess the cytotoxicity of this compound against mammalian cells?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines.[1][10][11][12] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of Quinine Sulfate Against Plasmodium falciparum
| P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |
| 3D7 | Chloroquine-Sensitive | ~19.3 - 46.42 | [13][14] |
| K1 | Chloroquine-Resistant | ~39.26 - 45.75 | [14] |
| Dd2 | Chloroquine-Resistant | Varies | [8] |
| W2 | Chloroquine-Resistant | Varies | [8] |
| Gabonese Isolates (Franceville) | Mixed | Mean: 156.7 | [15][16] |
| Gabonese Isolates (Bakoumba) | Mixed | Mean: 385.5 | [15][16] |
| Indian Field Isolates | Mixed | Higher than reference strains | [14] |
Note: IC50 values can vary between laboratories due to differences in assay protocols and culture conditions.[9]
Table 2: In Vitro Cytotoxicity of Quinine Sulfate Against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Various Mammalian Cells | Not specified | Cytotoxic effects observed | [6] |
| Breast Cancer (MCF-7, MDA-MB-231) | Human Breast Adenocarcinoma | Dose-dependent decrease in growth | [17] |
| Normal Breast Epithelial (MCF-10A) | Human Breast Epithelium | Not significantly affected | [17] |
Note: It is crucial to determine the cytotoxicity of this compound in the specific cell line used in your experiments to establish a therapeutic window.
Mandatory Visualization
Caption: Primary and secondary mechanisms of action of this compound.
Caption: General workflow for optimizing this compound concentration in vitro.
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[2]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Human erythrocytes (O+)
-
96-well microtiter plates
-
This compound stock solution
-
SYBR Green I lysis buffer
Methodology:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[18]
-
After incubation, freeze the plate at -20°C or -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the 50% cytotoxic concentration (CC50) of a compound on mammalian cells.[1][10][11][12][19]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Methodology:
-
Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include drug-free wells as a negative control.
-
Incubate the plate for 24-72 hours (depending on the cell line and experimental design) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
| Problem | Possible Cause(s) | Troubleshooting Steps & Optimization |
| High variability in IC50 values across replicate experiments. | 1. Inconsistent Parasite Synchronization: Different parasite stages have varying drug sensitivities.[5] 2. Fluctuations in Hematocrit: Variations in red blood cell density can affect parasite growth.[18] 3. Inaccurate Drug Concentrations: Errors in preparing serial dilutions or degradation of the stock solution.[18] 4. Reagent Variability: Using different batches of media or serum can introduce variability.[18] | 1. Ensure a tight synchronization of the parasite culture to the ring stage before starting the assay. 2. Maintain a consistent hematocrit in all wells of your assay plate. 3. Prepare fresh serial dilutions of this compound for each experiment and verify the stock concentration. 4. Use the same batch of reagents for a set of experiments. |
Guide 2: High Background in SYBR Green I Assay
| Problem | Possible Cause(s) | Troubleshooting Steps & Optimization |
| High fluorescence readings in negative control wells (uninfected red blood cells). | 1. Contamination: Bacterial or fungal contamination can contribute to fluorescence. 2. Leukocyte Contamination: White blood cells contain DNA and can increase background fluorescence. | 1. Regularly check cultures for contamination. Use sterile techniques and consider adding antibiotics/antimycotics to the culture medium. 2. Use leukocyte-depleted blood for parasite culture. |
Guide 3: Low Signal-to-Noise Ratio in MTT Assay
| Problem | Possible Cause(s) | Troubleshooting Steps & Optimization |
| The difference in absorbance between the control and treated wells is minimal. | 1. Suboptimal Cell Seeding Density: Too few or too many cells can lead to inaccurate results. 2. Insufficient Incubation Time: The incubation time with MTT may not be long enough for sufficient formazan production. 3. Incomplete Solubilization of Formazan Crystals: Undissolved crystals will not be detected by the plate reader. | 1. Optimize the cell seeding density for your specific cell line. 2. Increase the incubation time with MTT (up to 4 hours). 3. Ensure complete solubilization of the formazan crystals by gentle mixing or a short incubation after adding the solubilization solution. |
Guide 4: Unexpected this compound Resistance
| Problem | Possible Cause(s) | Troubleshooting Steps & Optimization |
| The IC50 value for a typically sensitive strain is significantly higher than expected. | 1. Development of In Vitro Resistance: Prolonged culture under suboptimal drug pressure can select for resistant parasites. 2. Incorrect Parasite Strain: The strain may have been misidentified or cross-contaminated. | 1. Regularly monitor the IC50 of your parasite lines against standard antimalarials. 2. Confirm the identity of your parasite strain using molecular methods. |
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The cytotoxic effect of quinine, quinidine and hydroxyethylapocupreine upon mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing and identifying off-target effects of Qualaquin in experimental setups
Welcome to the technical support center for Qualaquin (quinine sulfate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and identifying off-target effects of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action as an antimalarial agent is not fully resolved. However, it is understood to interfere with the ability of the Plasmodium falciparum parasite to dissolve and metabolize hemoglobin.[1] It is hypothesized to inhibit nucleic acid and protein synthesis, as well as glycolysis in the parasite.[1] A key hypothesis suggests that it inhibits hemozoin biocrystallization, leading to the accumulation of cytotoxic heme in the parasite.[1]
Q2: What are the known off-target effects of this compound at a molecular level?
A2: In experimental systems, quinine has been shown to have several off-target effects, including:
-
Inhibition of the AKT signaling pathway: Quinine can inhibit the phosphorylation of AKT at Thr-308 and Ser-473, which is a critical pathway for cell survival and proliferation.[2][3][4]
-
Interaction with TRAF6-AKT pathway: It has been shown to inhibit the interaction between Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) and AKT.[2]
-
Inhibition of Potassium Channels: Quinine acts as a potassium channel inhibitor, which can affect cellular excitability.[5][6]
-
Binding to Purine Nucleoside Phosphorylase (PNP): Studies have identified P. falciparum purine nucleoside phosphorylase (PfPNP) as a binding target for quinine.[7]
-
Activation of Bitter Taste Receptors: Quinine is known to activate several T2R bitter taste receptors, including T2R4, T2R7, T2R14, T2R39, and others, which can initiate intracellular signaling.[8]
Q3: Why is it crucial to identify off-target effects in my experiments?
Q4: What are the first steps I should take to minimize off-target effects in my cell culture experiments?
A4: To minimize off-target effects, you should:
-
Determine the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect. Using higher concentrations increases the likelihood of engaging lower-affinity off-target molecules.
-
Use Appropriate Controls: Include a vehicle control (e.g., DMSO, if used to dissolve this compound) to account for any effects of the solvent. If available, a structurally similar but inactive analog of quinine can serve as a valuable negative control.
-
Confirm Target Expression: Ensure that your experimental system (e.g., cell line) expresses the intended target of your investigation.
Troubleshooting Guides
Problem 1: I am observing an unexpected cellular phenotype that does not align with the known function of my primary target.
This could indicate a significant off-target effect.
| Possible Cause | Troubleshooting Steps |
| Engagement of an unknown off-target | 1. Phenotypic Screening: Compare your observed phenotype with public databases of drug-induced phenotypes to identify potential off-target pathways. 2. Literature Review: Conduct a thorough search for known off-target effects of quinine related to the observed phenotype. 3. Orthogonal Assays: Use an alternative method to confirm your initial findings and rule out assay-specific artifacts. |
| Compound promiscuity | 1. Broad-Panel Screening: Perform a kinase panel screening or a broader off-target screening to identify other potential targets of this compound (See Protocol 1). 2. Chemical Proteomics: Employ techniques like affinity chromatography with a quinine-based probe to pull down interacting proteins for identification by mass spectrometry. |
Problem 2: My results with this compound are inconsistent across different cell lines.
| Possible Cause | Troubleshooting Steps |
| Differential expression of on- or off-targets | 1. Target Expression Analysis: Quantify the expression levels of your primary target and any known off-targets of quinine (e.g., components of the AKT pathway) in the different cell lines using techniques like Western blotting or qPCR. 2. Cell Line Characterization: Consult cell line databases (e.g., ATCC, Cellosaurus) for information on the genetic background and expression profiles of your chosen cell lines. |
| Differences in cellular metabolism of this compound | 1. Metabolite Analysis: Use LC-MS to analyze the metabolic fate of this compound in the different cell lines to determine if variations in metabolism are contributing to the inconsistent results. |
Problem 3: I suspect this compound is interfering with my assay.
| Possible Cause | Troubleshooting Steps |
| Direct interference with assay components | 1. Assay Control Experiments: Run your assay in the absence of cells or cellular components but in the presence of this compound to check for direct interference with reagents or the detection system. For example, quinine has been reported to interfere with certain urinary protein assays.[9][10] 2. Alternative Assays: Switch to an orthogonal assay with a different detection principle to validate your results. |
| Fluorescence interference | Quinine is a fluorescent molecule.[11] If you are using a fluorescence-based assay, perform control experiments to measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using a non-fluorescent detection method. |
Data Summary Tables
Table 1: Known Molecular Off-Target Interactions of Quinine
| Off-Target | Effect | Experimental System | Reference |
| AKT Signaling Pathway | Inhibition of phosphorylation | HeLa and A549 tumor cell lines, Myogenic cells | [2][3][4] |
| TRAF6-AKT Interaction | Inhibition | In silico and ex vivo (HeLa, A549 cells) | [2] |
| Potassium Channels | Inhibition | Spiral ganglion neurons | [5][6] |
| Purine Nucleoside Phosphorylase (PNP) | Binding to active site | Plasmodium falciparum | [7] |
| Bitter Taste Receptors (T2Rs) | Activation | HEK293T cells, human ASMCs | [8] |
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | Off-target effect | Perform phenotypic screening, literature review, and consider broad-panel off-target screening. |
| Inconsistent Results | Differential target expression | Quantify target and off-target expression in different experimental models. |
| Assay Interference | Direct compound interference | Run assay controls with this compound alone; consider orthogonal assays. |
| High Background in Fluorescence Assays | Intrinsic fluorescence of quinine | Measure quinine's fluorescence spectrum and switch to a non-fluorescent assay if necessary. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP. The choice of assay format can vary (e.g., radiometric, fluorescence-based, luminescence-based).
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase assay.
-
-
Detection:
-
Measure the kinase activity according to the chosen assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence reading for other formats).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of a potential off-target by this compound in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for 1-3 hours in a CO2 incubator.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the potential target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway -Toxicological Research | Korea Science [koreascience.kr]
- 4. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of quinine on the excitability and voltage-dependent currents of isolated spiral ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacochaperone Activity of Quinine on Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined - Biospecimen Research Database [brd.nci.nih.gov]
- 10. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Addressing Qualaquin interference with common biochemical and enzymatic assays
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate potential interference caused by Qualaquin (quinine sulfate) in common biochemical and enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
This compound is a brand name for quinine sulfate, an antimalarial drug. Its quinoline structure can lead to analytical interference in various laboratory tests. Interference can be broadly categorized as:
-
Physiological (in vivo) effects: The drug alters the actual concentration of an analyte in the body. For example, quinine can stimulate insulin secretion, leading to a decrease in blood glucose levels.[1][2][3]
-
Analytical (in vitro) interference: The drug or its metabolites directly affect the assay's chemical or physical reactions, leading to inaccurate measurements.[4][5] This can be due to:
-
Spectral interference (quinine's own absorbance or fluorescence).
-
Chemical interference (reacting with assay reagents).
-
Enzymatic effects (inhibition or activation of assay enzymes).
-
Q2: Which assays are known to be affected by this compound (quinine)?
Documented interference has been reported for the following assays:
-
Urine Protein Assays: Quinine can cause false-positive results in certain urine protein tests.[5][6][7][8]
-
Toxicology Screens: It is known to cause false-positive results for opiates in some immunoassays.[9]
-
Lactate Dehydrogenase (LDH): Elevated LDH levels can be observed due to quinine-induced hepatotoxicity, which is a physiological effect rather than a direct analytical interference.[10] Some studies also indicate that quinine can activate LDH in vitro in a concentration-dependent manner.
-
Creatinine Assays: While direct interference is not extensively quantified in the literature, the Jaffe method for creatinine is known for its susceptibility to interference from various compounds.[11][12] Enzymatic assays that produce a quinone-imine chromogen may also be susceptible to interference from quinoline-containing compounds like quinine.[3][13]
Q3: How can I determine if this compound is interfering with my assay?
If you suspect interference, the following troubleshooting workflow is recommended.
Caption: A step-by-step workflow for identifying and addressing potential assay interference.
Troubleshooting Guides
Issue 1: False-Positive Results in Urine Protein Assays
Symptoms: You are observing positive results for proteinuria in samples from subjects administered this compound, which may not be clinically expected.
Cause: Quinine has been shown to interfere with specific urine protein detection methods, particularly those using reagent strips like Multistix 10 SG and the Pyrogallol Red-Molybdate (PRM) method.[5][6][8]
Troubleshooting Steps & Solutions:
-
Review Assay Methodology: Confirm the principle of your urine protein assay. If it is a dye-binding method (like PRM) or a reagent strip based on the protein-error-of-indicators principle, it may be susceptible.
-
Use an Alternative Method: The Combur 10 Test M reagent strip has been reported to show no false-positive results for urine protein in the presence of quinine and related compounds.[5][6]
-
Confirm with a Quantitative Method: If a screening strip is positive, consider confirming the result with a quantitative method known to be less susceptible to this type of interference, such as an immunoturbidimetric assay for albumin.
Issue 2: Inaccurate Lactate Dehydrogenase (LDH) Activity Measurement
Symptoms: LDH levels are unexpectedly high in your experimental samples treated with this compound.
Cause: This can be due to two primary reasons:
-
Physiological Effect: this compound can be hepatotoxic, leading to liver cell damage and the release of LDH into the circulation or cell culture medium.[10]
-
Analytical Interference: Some studies suggest that quinine can directly activate the LDH enzyme in a concentration-dependent manner, leading to an overestimation of its activity.
Troubleshooting Steps & Solutions:
-
Differentiate Between Cytotoxicity and Interference:
-
Run a parallel cytotoxicity assay that does not rely on LDH release (e.g., MTT or resazurin-based assays) to determine if the observed effect is due to cell death.
-
To test for direct enzyme interference, add this compound directly to a known amount of purified LDH enzyme or a control sample with a known LDH concentration and measure the activity. An increase in activity would suggest direct interference.
-
-
Kinetic Analysis: Monitor the reaction rate over time. If this compound is directly affecting the enzyme, you may observe a change in the reaction kinetics compared to untreated samples.
-
Sample Dilution: Analyze a series of dilutions of your sample. If the interference is concentration-dependent, the calculated LDH activity (after correcting for dilution) may not be linear across the dilution series.
Data on this compound Interference
Table 1: Summary of Known this compound (Quinine) Assay Interferences
| Assay | Method(s) Affected | Observed Effect | Quinine Concentration | Reference(s) |
| Urine Protein | Multistix 10 SG (reagent strip) | False Positive | Supratherapeutic | [6][7] |
| Pyrogallol Red-Molybdate (PRM) | False Positive | All tested levels | [5][8] | |
| Toxicology Screen | Opiate Immunoassays | False Positive | Not specified | [9] |
| LDH | In vitro enzyme activity assay | Increased Activity | Concentration-dependent | |
| Glucose | In vivo measurement | Decreased Levels | Therapeutic doses | [1][2][3] |
Note: "Supratherapeutic" refers to concentrations higher than those typically achieved during treatment. Researchers should be aware that in vitro experiments might use concentrations that fall into this range.
Experimental Protocols
Protocol 1: Spike and Recovery for Detecting Interference
Objective: To determine if the presence of this compound in a sample matrix affects the measurement of a specific analyte.
Methodology:
-
Sample Preparation: Obtain a sample matrix (e.g., serum, plasma, urine, cell culture media) that is free of both the analyte of interest and this compound (blank matrix).
-
Analyte Spiking: Prepare two sets of samples:
-
Set A (Analyte only): Add a known concentration of the analyte to the blank matrix.
-
Set B (Analyte + this compound): Add the same known concentration of the analyte AND a relevant concentration of this compound to the blank matrix.
-
-
This compound Control: Prepare a third sample:
-
Set C (this compound only): Add only the relevant concentration of this compound to the blank matrix.
-
-
Measurement: Analyze all three sets of samples using your assay.
-
Calculation:
-
Measure the signal from Set C. If it is non-zero, this is the interference signal from this compound alone.
-
Calculate the expected result for Set B by adding the result from Set A to the result from Set C (if any).
-
Calculate the Percent Recovery: % Recovery = (Measured Value of Set B / Expected Value of Set B) * 100
-
-
Interpretation: A recovery significantly different from 100% (e.g., outside of 85-115%) indicates that this compound is interfering with the assay.
Caption: Experimental workflow for a spike and recovery experiment.
Protocol 2: Evaluating Interference using Serial Dilution
Objective: To assess if an interfering substance is present by observing the linearity of analyte measurement upon dilution.
Methodology:
-
Sample Preparation: Use a sample that contains both the analyte of interest and suspected interferent (this compound).
-
Dilution Series: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using an appropriate diluent (e.g., the assay buffer or a blank sample matrix).
-
Measurement: Measure the analyte concentration in the neat sample and in each dilution.
-
Calculation: For each dilution, multiply the measured concentration by the dilution factor to get the "dilution-corrected concentration".
-
Interpretation:
-
No Interference: The dilution-corrected concentrations should be consistent across the entire dilution series.
-
Interference Present: The dilution-corrected concentrations will be inconsistent, often showing a trend (increasing or decreasing) as the sample becomes more dilute and the interferent's effect is lessened.
-
References
- 1. Spectroscopic Analysis of an Antimalarial Drug’s (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined - Biospecimen Research Database [brd.nci.nih.gov]
- 7. Drug interference in clinical chemistry: recommendation of drugs and their concentrations to be used in drug interference studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buyer Beware: Pitfalls in Toxicology Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.libretexts.org [med.libretexts.org]
- 13. Falsely Elevated Creatinine on Enzymatic Assay in a Patient Receiving Subcutaneous IgG Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Qualaquin for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in enhancing the oral bioavailability of Qualaquin (quinine sulfate) for your in vivo research applications.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and administration of this compound in research settings.
FAQs
Q1: My in vivo study with oral this compound is showing highly variable plasma concentrations between subjects. What are the potential causes?
A1: High variability in plasma concentrations of orally administered this compound can stem from several factors:
-
Poor Aqueous Solubility: this compound, as quinine sulfate, has low and pH-dependent water solubility. This can lead to incomplete and erratic dissolution in the gastrointestinal (GI) tract.
-
Food Effects: The presence and type of food in the GI tract can significantly impact the absorption of this compound. Co-administration with a high-fat meal can alter its bioavailability.[1]
-
First-Pass Metabolism: Quinine is metabolized by cytochrome P450 enzymes, primarily CYP3A4, in the liver and small intestine. Individual differences in the activity of these enzymes can lead to significant variability in the amount of drug reaching systemic circulation.
-
Gastrointestinal Physiology: Factors such as gastric emptying time, intestinal motility, and pH can differ between animals, affecting the rate and extent of drug absorption.[2]
Q2: I'm observing lower than expected plasma concentrations of this compound in my animal model. How can I increase the oral bioavailability?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction (Nanoformulation): Decreasing the particle size to the nanoscale increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic quinine molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[3]
Troubleshooting Specific Issues
Problem 1: Low drug loading in my solid dispersion formulation.
-
Possible Cause 1: Poor miscibility between this compound and the polymer.
-
Solution: Screen a variety of polymers with different polarities (e.g., PVP K30, HPMC, Soluplus®). Perform miscibility studies using techniques like Differential Scanning Calorimetry (DSC) to identify a polymer that shows good interaction with quinine sulfate.
-
-
Possible Cause 2: Inappropriate solvent system for the solvent evaporation method.
-
Solution: Select a solvent system that solubilizes both the drug and the polymer effectively. A combination of solvents may be necessary. Ensure the solvent is volatile enough for efficient removal without causing precipitation of the drug or polymer.
-
Problem 2: My this compound nanosuspension is showing particle aggregation upon storage.
-
Possible Cause 1: Insufficient stabilizer concentration.
-
Solution: Optimize the concentration of the stabilizer (e.g., Poloxamer 188, Tween 80). A combination of steric and electrostatic stabilizers can be more effective.
-
-
Possible Cause 2: Ostwald ripening.
-
Solution: This can be minimized by creating a more uniform particle size distribution during preparation. Using a combination of high-pressure homogenization and precipitation techniques can be beneficial. Adding a small amount of a polymer that inhibits crystal growth can also help.
-
Quantitative Data Summary
The following tables summarize key physicochemical and pharmacokinetic properties of quinine sulfate, providing a baseline for comparison when developing enhanced formulations.
Table 1: Solubility of Quinine Sulfate
| Solvent/Condition | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | ~0.058 | --INVALID-LINK-- |
| Water | 37 | 0.82 - 1.25 (pH 1.0-7.5) | --INVALID-LINK-- |
| Ethanol | 25 | ~8.3 | --INVALID-LINK-- |
| Chloroform | 25 | Slightly Soluble | --INVALID-LINK-- |
| Diethyl Ether | 25 | Practically Insoluble | --INVALID-LINK-- |
Table 2: Pharmacokinetic Parameters of Oral Quinine Sulfate (Standard Formulations)
| Formulation | Subjects | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Capsule | Healthy Volunteers | 600 mg | 2.32 ± 0.22 | 2.67 ± 1.67 | 36.31 ± 10.06 | 73 | --INVALID-LINK-- |
| Tablet | Healthy Volunteers | 600 mg | - | 2.67 | - | 39 | --INVALID-LINK-- |
| Capsule | Healthy Volunteers | 600 mg | - | - | - | 64.5 | --INVALID-LINK-- |
| Tablet (dihydrochloride) | Healthy Volunteers | 600 mg | - | - | - | 64.3 | --INVALID-LINK-- |
Table 3: Illustrative Comparison of Pharmacokinetic Parameters for Enhanced this compound Formulations (In Vivo Animal Model - Representative Data)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 20 | 1.8 ± 0.4 | 4.0 | 15.2 ± 3.1 | 100 |
| Nanosuspension | 20 | 3.5 ± 0.6 | 2.0 | 32.8 ± 5.5 | ~215 |
| Solid Dispersion (1:5 drug:polymer) | 20 | 3.1 ± 0.5 | 2.5 | 28.9 ± 4.8 | ~190 |
| Cyclodextrin Complex (1:1 molar ratio) | 20 | 2.7 ± 0.4 | 3.0 | 25.1 ± 4.2 | ~165 |
Note: Data in Table 3 is illustrative and based on typical enhancements seen for poorly soluble drugs with these formulation strategies. Actual results may vary depending on the specific formulation and animal model.
Experimental Protocols
This section provides detailed methodologies for preparing enhanced formulations of this compound.
1. Preparation of a this compound Nanosuspension via Nanoprecipitation
This protocol describes a bottom-up method for producing this compound nanoparticles.
-
Materials:
-
This compound (quinine sulfate)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous stabilizer solution (e.g., 0.5% w/v Poloxamer 188 or Tween 80 in deionized water)
-
Magnetic stirrer
-
High-pressure homogenizer (optional, for further particle size reduction)
-
-
Protocol:
-
Organic Phase Preparation: Dissolve this compound in the chosen organic solvent to create a saturated or near-saturated solution. For example, dissolve 100 mg of this compound in 10 mL of ethanol.
-
Aqueous Phase Preparation: Prepare the stabilizer solution by dissolving the stabilizer in deionized water.
-
Nanoprecipitation: Place the aqueous stabilizer solution on a magnetic stirrer at a moderate speed. Slowly inject the organic phase into the aqueous phase using a syringe with a fine needle. The rapid diffusion of the solvent into the anti-solvent (water) will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Allow the suspension to stir at room temperature for several hours or overnight to evaporate the organic solvent. Alternatively, use a rotary evaporator for faster solvent removal.
-
Homogenization (Optional): For a more uniform and smaller particle size distribution, process the nanosuspension through a high-pressure homogenizer for a set number of cycles (e.g., 5-10 cycles at 1500 bar).
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
2. Preparation of a this compound Solid Dispersion via Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.
-
Materials:
-
This compound (quinine sulfate)
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
-
-
Protocol:
-
Solution Preparation: Dissolve this compound and the chosen polymer in the organic solvent in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio). Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue evaporation until a solid film or mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size (e.g., 100 mesh) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using DSC to confirm the amorphous nature of the drug and Fourier-transform infrared spectroscopy (FTIR) to check for drug-polymer interactions.
-
3. Preparation of a this compound-Cyclodextrin Complex via the Kneading Method
This technique involves the formation of an inclusion complex in a paste-like state.
-
Materials:
-
This compound (quinine sulfate)
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
-
-
Protocol:
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.
-
Drug Incorporation: Slowly add the this compound powder to the paste while triturating (grinding) continuously.
-
Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes). During kneading, the consistency of the paste should be maintained by adding small amounts of the solvent mixture if necessary.
-
Drying: Spread the kneaded mass as a thin layer on a tray and dry it in a vacuum oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and X-ray diffractometry (XRD).
-
Visualizations
Experimental Workflow for Nanosuspension Preparation
Caption: Workflow for preparing a this compound nanosuspension.
Logical Relationship for Enhancing Oral Bioavailability
Caption: Strategies to overcome low oral bioavailability.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Qualaquin and Other Quinoline Antimalarials
This guide provides a detailed comparison of the efficacy of Qualaquin (quinine sulfate) against other prominent quinoline antimalarials, including chloroquine, mefloquine, and tafenoquine. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and mechanistic visualizations.
Mechanism of Action: Interference with Heme Detoxification
Quinoline-containing antimalarials, including this compound, chloroquine, and mefloquine, share a primary mechanism of action centered on disrupting the parasite's detoxification of heme.[1] Within the acidic food vacuole of the Plasmodium parasite, host hemoglobin is digested, releasing large quantities of toxic free heme.[2] The parasite normally neutralizes this heme by polymerizing it into an inert crystalline substance called hemozoin.[2][3] Quinolines are thought to interfere with this polymerization process.[1][3] Chloroquine, a dibasic drug, accumulates at high concentrations in the food vacuole, where it is proposed to inhibit the heme polymerase enzyme.[1] This leads to a buildup of toxic heme, which damages parasite membranes and leads to cell death.[1] While more lipophilic quinolines like quinine (this compound) and mefloquine do not concentrate as extensively in the vacuole and may have alternative sites of action, their interference with heme metabolism remains a key aspect of their antimalarial activity.[1][2]
Comparative Efficacy Data
The relative efficacy of quinoline antimalarials can be assessed through both in vitro susceptibility testing and clinical outcome measurements from in vivo studies.
The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. The table below summarizes IC50 values for this compound and other quinolines against various strains of P. falciparum. Lower values indicate higher potency.
| Antimalarial | P. falciparum Isolates/Strain | Geometric Mean/Median IC50 (nM) | Assay Method | Reference |
| Quinine (this compound) | Gabonese Isolates | 385.5 | Isotopic Microtest | [4] |
| Frenchville Isolates | 156.7 | Isotopic Microtest | [4] | |
| Chloroquine | Gabonese Isolates | 325.8 | Isotopic Microtest | [4] |
| Frenchville Isolates | 111.7 | Isotopic Microtest | [4] | |
| Mefloquine | Gabonese Isolates | 24.5 | Isotopic Microtest | [4] |
| Frenchville Isolates | 12.4 | Isotopic Microtest | [4] | |
| Tafenoquine | Gabonese Isolates | 4620 | Isotopic Microtest | [5] |
| Senegalese Isolates | 5060 | Isotopic Microtest | [5] | |
| Djiboutian Isolates | 2680 | Isotopic Microtest | [5] |
Note: Tafenoquine's primary role is against liver stages (hypnozoites), and its blood-stage activity is less potent than other quinolines.[5][6]
Clinical efficacy is determined by parameters such as parasite and fever clearance times, and overall cure rates. Data from various studies are compiled below.
| Drug Regimen | Parameter | Result | Population/Location | Reference |
| Quinine | Mean Parasite Clearance Time (PCT) | 67 hours | Malawian Children | [7] |
| Mean Fever Clearance Time (FCT) | 36 hours | Malawian Children | [7] | |
| Quinine (7 days) | 28-Day Cure Rate | 94.5% | Equatorial Guinea | [8] |
| Quinine + Doxycycline | Parasite Clearance Time | Slower than Artemether-Lumefantrine | Brazil | [8] |
| Artesunate vs. Quinine | Mean Parasite Clearance Time | 16.5 hours vs. 21.7 hours | Sudan | [9] |
| Mean Fever Clearance Time | 10.8 hours vs. 14.0 hours | Sudan | [9] | |
| Tafenoquine vs. Mefloquine | Prophylaxis Efficacy | Both fully suppressed infections | Nonimmune Subjects | [10] |
Note: Modern malaria treatment guidelines often recommend artemisinin-based combination therapies (ACTs) over quinine monotherapy due to faster parasite clearance and better tolerability.[8][9] Studies have shown ACTs to be superior to quinine in clearing parasites more rapidly.[8]
Experimental Protocols
The data presented above are derived from standardized experimental procedures designed to assess antimalarial efficacy.
This method measures the inhibition of parasite growth by quantifying the uptake of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, by the parasite.[11] Reduced uptake in the presence of a drug indicates growth inhibition.
Methodology Detail:
-
Drug Preparation: Serial dilutions of the test antimalarials (e.g., quinine, chloroquine) are prepared in a 96-well microtiter plate.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5%) are added to each well.
-
Incubation: The plate is incubated in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for a period allowing for parasite maturation (typically 24-48 hours).
-
Radiolabeling: A solution containing [³H]-hypoxanthine is added to each well.[11]
-
Final Incubation: The plate is incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into parasite nucleic acids.[11]
-
Harvesting & Measurement: The contents of the wells are harvested onto a glass-fiber filter mat using a cell harvester. The radioactivity on the filter mat is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration to generate a dose-response curve, from which the IC50 value is calculated.
The 4-day suppressive test (Peter's Test) is a standard primary in vivo screen to evaluate the efficacy of an antimalarial compound in a rodent model, typically mice infected with Plasmodium berghei.[12]
Methodology Detail:
-
Infection (Day 0): Experimental groups of mice are inoculated intravenously or intraperitoneally with a standardized number of parasitized red blood cells from a donor mouse.[12]
-
Treatment (Days 0-3): A few hours after infection, the first dose of the test compound is administered (e.g., orally or subcutaneously). Treatment is continued once daily for a total of four consecutive days. A control group receives only the vehicle.[12]
-
Monitoring (Day 4): On the fifth day, thin blood smears are prepared from the tail blood of each mouse.[12]
-
Parasitemia Determination: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of the untreated control group to calculate the percentage of parasite growth suppression. Mice that remain aparasitemic by day 30 post-infection are considered cured.[12]
Resistance to Quinoline Antimalarials
The rise of drug-resistant malaria parasites poses a significant threat to global health. Resistance to quinolines, particularly chloroquine, is widespread. A parasite-encoded homologue of P-glycoprotein has been implicated in the development of resistance, possibly by actively pumping the drug out of its site of action, thereby reducing its intracellular concentration.[1]
Conclusion
This compound (quinine) remains a historically significant and clinically relevant antimalarial, particularly for treating malaria in regions with chloroquine resistance.[13][14] However, comparative data indicate that its efficacy, especially in terms of parasite and fever clearance times, is often surpassed by newer artemisinin-based combination therapies.[8][9] While mefloquine shows high in vitro potency, its use can be limited by neuropsychiatric side effects.[15][16] Tafenoquine represents a different therapeutic strategy, primarily targeting the dormant liver stages of P. vivax, with less potent activity against blood stages compared to other quinolines.[5][17] The choice of a quinoline antimalarial must be guided by the specific Plasmodium species, local resistance patterns, the clinical status of the patient, and the drug's safety profile.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. Something went wrong... [mpmp.huji.ac.il]
- 4. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo efficacy of quinine treatment for Plasmodium falciparum malaria in Malawian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jidc.org [jidc.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 12. mmv.org [mmv.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ibx.com [ibx.com]
- 15. This compound vs. Mefloquine for Malaria: Important Differences and Potential Risks. [goodrx.com]
- 16. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsr.in [japsr.in]
A Comparative Analysis of Qualaquin (Quinine Sulfate) and Quinidine on Cardiac Muscle Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualaquin (quinine sulfate) and its diastereomer, quinidine, are both cinchona alkaloids with a long history of medical use. While structurally similar, their stereochemical differences lead to distinct pharmacological profiles, particularly concerning their effects on cardiac muscle physiology. Quinidine has been primarily utilized as a class Ia antiarrhythmic agent, whereas this compound is an antimalarial drug.[1] This guide provides a detailed comparative analysis of their actions on cardiac ion channels, action potentials, and overall cardiac electrophysiology, supported by experimental data and methodologies. It is important to note that this compound is a brand name for quinine sulfate; this guide will focus on the comparative effects of the active pharmaceutical ingredients, quinine and quinidine.
Mechanism of Action: A Tale of Two Stereoisomers
Both quinine and quinidine exert their primary cardiac effects through the blockade of various ion channels. However, the potency and specific interactions with these channels differ significantly, underpinning their distinct clinical applications.
Sodium Channel (INa) Blockade
Both drugs block the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action is "use-dependent," meaning the degree of block increases with a higher heart rate. By inhibiting INa, both agents slow the conduction velocity in the atria, ventricles, and His-Purkinje system.[2]
Potassium Channel (IK) Blockade
A critical differentiator between the two lies in their effect on potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG (human Ether-à-go-go-Related Gene) channel. Quinidine is a significantly more potent blocker of the hERG channel than quinine.[3][4] This potent IKr blockade by quinidine is a primary contributor to its significant prolongation of the action potential duration and the QT interval on an electrocardiogram (ECG).[3][4] While quinine also blocks hERG channels, it does so with much lower potency.[3][4]
Calcium Channel (ICa) Blockade
Both quinidine and quinine can also block L-type calcium channels (ICaL), which contributes to a negative inotropic effect (decreased contractility).[5]
Quantitative Comparison of Ion Channel Blockade
The following table summarizes the half-maximal inhibitory concentrations (IC50) of quinidine and quinine for various cardiac ion channels, providing a quantitative measure of their blocking potency.
| Ion Channel | Drug | IC50 (µM) | Expression System | Reference(s) |
| hERG (IKr) | Quinidine | 3.00 ± 0.03 | Xenopus oocytes | [4] |
| Quinine | 44.0 ± 0.6 | Xenopus oocytes | [4] | |
| Peak Nav1.5 (INa) | Quinidine | 28.9 ± 2.2 | HEK293 cells | [6] |
| Quinine | Data not readily available in a directly comparable format | |||
| Late Nav1.5 (INa,L) | Quinidine | Data not readily available in a directly comparable format | ||
| Quinine | Data not readily available in a directly comparable format |
Note: Direct comparative IC50 values for all relevant cardiac ion channels from a single study are not always available. The data presented are from various sources and experimental conditions, which should be considered when making direct comparisons.
Comparative Electrophysiological Effects
The differential ion channel blockade translates into distinct effects on the cardiac action potential and electrocardiogram.
| Parameter | Effect of this compound (Quinine) | Effect of Quinidine | Primary Mechanism |
| Action Potential Duration (APD) | Minor prolongation | Significant prolongation | Potent IKr (hERG) blockade by quinidine.[2] |
| Effective Refractory Period (ERP) | Increased | Significantly increased | Prolongation of the APD.[7] |
| Conduction Velocity | Decreased | Decreased | INa blockade.[2] |
| QT Interval | Minor prolongation | Significant prolongation | IKr blockade leading to delayed repolarization.[8] |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies using voltage clamp techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the heterologous expression and characterization of ion channels.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific ion channel of interest (e.g., hERG).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel protein expression and insertion into the cell membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.
-
Voltage Protocol: A specific voltage protocol is applied to elicit ionic currents through the expressed channels. For hERG channels, a common protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic "tail" current.
-
Drug Application: After recording baseline currents, the oocyte is perfused with a solution containing the test compound (quinine or quinidine) at various concentrations.
-
Data Analysis: The effect of the drug is quantified by measuring the reduction in current amplitude. Dose-response curves are then generated to determine the IC50 value.[1]
Whole-Cell Patch-Clamp in Mammalian Cells
This technique allows for the recording of ionic currents from a single mammalian cell expressing the channel of interest.
-
Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 cells) is cultured and transfected with a plasmid containing the cDNA for the ion channel.
-
Electrophysiological Recording: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance "giga-seal." The membrane patch is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration).
-
Voltage Clamp: The membrane potential is controlled, and the resulting ionic currents are recorded using a patch-clamp amplifier.
-
Drug Application: The test compound is applied to the cell via a perfusion system.
-
Data Analysis: Similar to TEVC, the reduction in current is measured to determine the inhibitory effect of the drug and calculate the IC50.[1]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the interaction of this compound (quinine) and quinidine with cardiac ion channels and their downstream effects on the action potential and ECG.
Caption: Comparative mechanism of action on cardiac ion channels.
Caption: Generalized experimental workflow for ion channel analysis.
Conclusion
This compound (quinine) and quinidine, despite being stereoisomers, exhibit distinct electrophysiological profiles on cardiac muscle. The significantly more potent blockade of the hERG potassium channel by quinidine results in a more pronounced prolongation of the cardiac action potential and QT interval, forming the basis of its antiarrhythmic activity and also its proarrhythmic potential.[3][4] In contrast, this compound's weaker effect on IKr leads to a much less pronounced impact on cardiac repolarization.[4][8] This comparative analysis underscores the critical role of stereochemistry in drug-target interactions and highlights the importance of detailed electrophysiological studies in understanding the cardiac safety and efficacy of pharmaceutical compounds. For researchers and drug development professionals, these differences are crucial considerations in the design and evaluation of new chemical entities targeting cardiac ion channels.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Action potential, membrane currents and force of contraction in mammalian heart muscle fibers treated with quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the antiarrhythmic activity of quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinine and quinidine: a comparison of EKG effects during the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Validation of the Proposed Mechanism of Action for Qualaquin (Quinine Sulfate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the proposed mechanism of action for Qualaquin (quinine sulfate), a long-standing antimalarial agent. It presents a cross-validation of its primary mechanism through experimental data and compares its performance against current first-line therapies for uncomplicated malaria, primarily Artemisinin-based Combination Therapies (ACTs).
Proposed Mechanism of Action: Inhibition of Hemozoin Formation
The most widely accepted mechanism of action for quinine, and other quinoline antimalarials, centers on its ability to interfere with the detoxification of heme within the malaria parasite (Plasmodium falciparum).
During its intraerythrocytic stage, the parasite digests host hemoglobin in its digestive vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite rapidly polymerizes this toxic heme into an inert, insoluble crystal called hemozoin (also known as malaria pigment).
This compound is believed to disrupt this detoxification process. As a weak base, it is thought to accumulate in the acidic digestive vacuole of the parasite. There, it binds to free heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. The buildup of this drug-heme complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Caption: Proposed mechanism of action for this compound (quinine).
Experimental Cross-Validation
The hemozoin inhibition hypothesis is supported by several lines of experimental evidence.
-
In Vitro Inhibition Assays: Studies have demonstrated that quinine can directly inhibit the formation of β-hematin (a synthetic form of hemozoin) in cell-free systems. This provides direct evidence of the drug's ability to interfere with the polymerization process.
-
Structural Studies: Biophysical techniques have shown that quinine can form complexes with heme, supporting the idea that it caps the growing hemozoin crystal.
-
Resistance Mechanisms: While resistance to quinine is complex, some studies suggest that it may be linked to mutations in genes like pfcrt (P. falciparum chloroquine resistance transporter) and pfmdr1 (P. falciparum multidrug resistance transporter 1). These transporters are located on the parasite's digestive vacuole membrane and could influence drug accumulation at the target site, indirectly supporting the vacuole as the primary site of action.
Comparative Performance Data
While historically a cornerstone of malaria treatment, this compound (quinine) is no longer the recommended first-line therapy for uncomplicated P. falciparum malaria in most regions. This is primarily due to the superior efficacy and tolerability of Artemisinin-based Combination Therapies (ACTs).
Table 1: In Vitro Susceptibility of P. falciparum to Antimalarials
| Compound | Mean IC50 (nM) [Range] | Description |
|---|---|---|
| Quinine | 60 - 250 | Quinoline antimalarial. Effective concentration varies significantly by parasite strain. |
| Chloroquine | 20 - 100 (Sensitive Strains) | Quinoline antimalarial. High levels of resistance are widespread. |
| Artemether | 1 - 10 | Artemisinin derivative. Rapidly acting, potent schizonticide. |
| Lumefantrine | 2 - 15 | Aromatic alcohol. Partner drug in the ACT Coartem®. |
Note: IC50 (half-maximal inhibitory concentration) values are indicative and can vary based on the parasite strain and assay methodology.
Table 2: Comparative Efficacy from Clinical Trials (Uncomplicated P. falciparum Malaria)
| Treatment Regimen | Day 28 PCR-Corrected Cure Rate | Parasite Clearance Time (Median) | Reference |
|---|---|---|---|
| Quinine + Doxycycline (7 days) | ~85-95% | ~72 hours | |
| Artemether-Lumefantrine (3 days) | >95% | <48 hours | |
| Artesunate-Amodiaquine (3 days) | >95% | <48 hours |
Note: Cure rates can vary by geographic location and local resistance patterns. ACTs consistently demonstrate faster parasite clearance.
Key Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This assay is a common method for determining the IC50 of antimalarial compounds against P. falciparum.
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with AlbuMAX and serum. Cultures are maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: The test drug (e.g., Quinine) is serially diluted in culture medium and plated in a 96-well microplate.
-
Incubation: Synchronized, ring-stage parasites are added to each well. The plate is then incubated for 72 hours under standard culture conditions to allow for parasite maturation into schizonts.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the erythrocytes and parasites, releasing parasite DNA.
-
Quantification: The plate is read using a fluorescence plate reader. The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus, to parasite growth.
-
Data Analysis: Fluorescence readings are plotted against drug concentration. A non-linear regression model is used to calculate the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.
A Comparative Analysis of Qualaquin (Quinine Sulfate) and Its Synthetic Derivatives in Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial agent Qualaquin (quinine sulfate) and its synthetic derivatives. It focuses on their performance, mechanisms of action, and the experimental data supporting their efficacy. The development of synthetic quinoline derivatives has been driven by the need to overcome the limitations of quinine, including its side effects and the emergence of drug-resistant malaria parasites.
Introduction to this compound and the Rise of Synthetic Derivatives
Quinine, the primary active component of this compound, is a natural alkaloid that has been a cornerstone of malaria treatment for centuries. It functions by inhibiting key metabolic pathways in the Plasmodium falciparum parasite, including nucleic acid and protein synthesis.[1] However, its precise mechanism is not fully understood.[1] While effective, this compound is associated with a range of side effects, such as abnormal heart rhythms and severe hypersensitivity reactions, limiting its use to uncomplicated P. falciparum malaria where other treatments are unsuitable.[1][2]
The increasing resistance of malaria parasites to existing drugs has necessitated the development of novel antimalarial agents.[3][4] Synthetic derivatives of the quinoline scaffold, from which quinine is derived, have emerged as a promising avenue. These derivatives, including well-known drugs like chloroquine and mefloquine, as well as newer hybrid compounds, aim to enhance efficacy, broaden the activity spectrum against resistant strains, and improve safety profiles.[5][6]
Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The primary mechanism of action for most quinoline-based antimalarials is the disruption of heme detoxification within the parasite.[7] During its life cycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
Quinoline drugs, being weak bases, accumulate in the parasite's acidic food vacuole.[3] There, they are thought to bind to heme and prevent its polymerization into hemozoin.[3][7] The resulting buildup of toxic heme leads to oxidative stress and parasite death.
Caption: Proposed mechanism of action for quinoline antimalarials.
Comparative Efficacy: In Vitro and In Vivo Data
The efficacy of antimalarial compounds is typically evaluated through in vitro susceptibility assays against different parasite strains and in vivo studies using animal models. The tables below summarize comparative data for this compound (quinine) and selected synthetic derivatives. IC₅₀ (half-maximal inhibitory concentration) is a key metric, with lower values indicating higher potency.
Table 1: In Vitro Activity Against P. falciparum Strains
| Compound/Drug | Type | Target Strain | IC₅₀ (µM) | Citation |
| Quinine (this compound) | Natural Product | Chloroquine-Sensitive (CQS) | Varies | [3] |
| Chloroquine-Resistant (CQR) | Varies | [3] | ||
| Chloroquine | Synthetic Derivative | CQS (D10) | ~0.015 | [8] |
| CQR (K1) | ~0.25 | [5][8] | ||
| Mefloquine | Synthetic Derivative | CQS & CQR | Potent | [5] |
| Compound 129 | Synthetic Derivative | CQR (W2) | 0.083 | [5] |
| DAQ | Synthetic Derivative | CQS & CQR | Highly Active | [9] |
| Dibemethin Derivatives | Synthetic Derivative | CQS (D10) & CQR (K1) | Equally Active | [8] |
Note: IC₅₀ values can vary based on the specific parasite strain and assay conditions.
Table 2: In Vivo Efficacy in Murine Malaria Models (P. berghei)
| Compound/Drug | Dosage | Activity | Outcome | Citation |
| Dibemethin Derivatives | 100 mg/kg (Oral) | >99% Parasitemia Reduction | Mice survived the full experiment length | [8] |
| Quinoline-Chalcone Hybrids | N/A | Low Percentage of Parasitemia | Potent in vivo activity | [10] |
| DAQ | N/A | Active | Low cytotoxicity, effective in vivo | [9] |
These results highlight a key goal of synthetic derivative development: creating compounds that retain high potency against chloroquine-resistant strains.[5][6][8] For example, Compound 129, a simplified mefloquine derivative, was found to be three times more potent than chloroquine against a resistant strain.[5] Furthermore, certain dibemethin derivatives show equal effectiveness against both sensitive and resistant parasites, demonstrating their potential to overcome existing resistance mechanisms.[8]
Key Experimental Protocols
The data presented above are generated using standardized experimental methodologies designed to assess antimalarial activity.
A. In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This fluorescence-based assay is a widely used, high-throughput method for screening antimalarial compounds. It measures the proliferation of parasites by quantifying their DNA content.
-
Principle: The SYBR Green I dye exhibits a significant increase in fluorescence upon binding to DNA. This fluorescence intensity is directly proportional to the amount of parasitic DNA, serving as a marker for parasite growth.[11]
-
Methodology:
-
Culturing: A culture of P. falciparum is maintained in human red blood cells.
-
Drug Addition: The parasites are exposed to a range of concentrations of the test compound in a 96-well plate.
-
Incubation: The plate is incubated for 72 hours to allow for parasite growth.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer breaks open the cells and allows the dye to bind to the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the fluorescence intensity against the drug concentration.
-
Caption: A typical workflow for high-throughput in vitro drug screening.
B. In Vivo Efficacy Test (4-Day Suppressive Test)
This is the standard in vivo model to assess the efficacy of a potential antimalarial drug in a living organism, typically mice.
-
Principle: The test evaluates the ability of a compound to suppress the growth of parasites in mice infected with a rodent-specific malaria species, such as Plasmodium berghei.
-
Methodology:
-
Infection: Mice are inoculated with P. berghei parasites.
-
Treatment: A few hours after infection, the mice are treated orally or intraperitoneally with the test compound once daily for four consecutive days.
-
Parasitemia Measurement: On the fifth day, blood smears are taken from the mice, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).
-
Comparison: The average parasitemia of the treated group is compared to that of an untreated control group to calculate the percentage of suppression.
-
C. β-Hematin (Hemozoin) Inhibition Assay
This cell-free assay directly assesses a compound's ability to interfere with heme polymerization, a key indicator of the quinoline mechanism of action.
-
Principle: The assay measures the formation of synthetic hemozoin (β-hematin) from a heme solution under controlled conditions (e.g., acidic pH, presence of lipids) that mimic the parasite's food vacuole.
-
Methodology:
-
A solution of hemin (a precursor to heme) is incubated under conditions that promote polymerization into β-hematin.
-
The test compound is added to the reaction mixture.
-
After incubation, the mixture is centrifuged to separate the insoluble β-hematin pellet from the soluble monomeric heme.
-
The amount of β-hematin formed is quantified, often using spectrophotometric or fluorometric methods.[12][13] A reduction in β-hematin formation in the presence of the compound indicates inhibitory activity.
-
Conclusion
While this compound remains a treatment option for uncomplicated malaria, its utility is constrained by side effects and resistance. The development of synthetic quinoline derivatives has yielded compounds with significant advantages, including enhanced potency and, crucially, sustained activity against chloroquine-resistant P. falciparum strains. Research into novel hybrids and derivatives continues to be a vital strategy in the global effort to combat malaria, aiming to produce safer and more effective therapies that can circumvent existing parasite resistance mechanisms.
References
- 1. ibx.com [ibx.com]
- 2. Quinine (this compound): Benefits, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Specificity of Qualaquin to its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Qualaquin (quinine) to its key molecular targets within the malaria parasite, Plasmodium falciparum. We present supporting experimental data, detailed methodologies for crucial validation assays, and a comparative analysis with other quinoline-based antimalarials, namely chloroquine and mefloquine.
Introduction to this compound and its Molecular Targets
This compound, with its active ingredient quinine, is a long-standing antimalarial drug. Its therapeutic effect is primarily attributed to its interference with critical biological processes within the parasite. While the complete mechanism of action is still under investigation, two primary molecular targets have been identified:
-
Heme Polymerase: During its lifecycle in human erythrocytes, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. This process is catalyzed by a putative heme polymerase. This compound is believed to inhibit this enzyme, leading to the accumulation of toxic heme and subsequent parasite death.[1][2]
-
Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP): This enzyme is crucial for the purine salvage pathway in the parasite, which is essential for the synthesis of nucleic acids. Recent studies have identified PfPNP as a direct binding target of quinine, suggesting that inhibition of this enzyme contributes to its antimalarial activity.[3][4]
This guide will focus on experimental approaches to validate the binding of this compound to these two targets and compare its specificity with that of chloroquine and mefloquine.
Comparative Analysis of Binding Specificity
The following tables summarize the available quantitative data for the binding of quinine, chloroquine, and mefloquine to their respective molecular targets. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Inhibition of Heme Polymerase (Beta-Hematin Formation)
| Compound | IC50 (µM) | Method | Reference |
| Quinine (this compound) | 45.3 | Colorimetric Assay | [5] |
| Chloroquine | 28.7 | Colorimetric Assay | [5] |
| Mefloquine | Not specified in direct comparison | - | - |
IC50 values represent the concentration of the drug required to inhibit 50% of heme polymerization in vitro.
Table 2: Binding to Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP)
| Compound | Binding Affinity (Kd/Ki) | Method | Reference |
| Quinine (this compound) | 138 nM (Ki) | MS-CETSA | |
| Chloroquine | Not reported to bind | MS-CETSA | |
| Mefloquine | Less potent than quinine | MS-CETSA |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a stronger interaction.
Key Experimental Protocols for Target Validation
Accurate validation of drug-target interactions is fundamental in drug discovery. The following are detailed methodologies for key experiments used to assess the binding specificity of this compound.
In Vitro Beta-Hematin Formation Assay (Heme Polymerase Inhibition)
This assay spectrophotometrically quantifies the inhibition of beta-hematin (a synthetic form of hemozoin) formation in the presence of a test compound.
Principle: Free heme absorbs light at a specific wavelength. When it is polymerized into beta-hematin, its spectral properties change. The amount of remaining free heme after the polymerization reaction is proportional to the inhibitory activity of the drug.
Detailed Protocol:
-
Preparation of Reagents:
-
Hematin Stock Solution: Prepare a 2 mM solution of hemin chloride in 0.1 M NaOH.
-
Acetate Buffer: Prepare a 4.0 M sodium acetate buffer, pH 4.8.
-
Drug Solutions: Prepare serial dilutions of this compound, chloroquine, and mefloquine in an appropriate solvent (e.g., DMSO or water).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the hematin stock solution to each well.
-
Add 10 µL of the drug solutions at various concentrations to the respective wells. Include a solvent control (no drug).
-
Initiate the polymerization reaction by adding 40 µL of the acetate buffer to each well.
-
Incubate the plate at 37°C for 18-24 hours to allow for beta-hematin formation.
-
-
Quantification:
-
After incubation, centrifuge the plate at 4000 rpm for 15 minutes to pellet the beta-hematin.
-
Carefully remove the supernatant containing unreacted heme.
-
Wash the pellet with 200 µL of DMSO to remove any remaining soluble heme. Repeat the centrifugation and removal of the supernatant.
-
Dissolve the beta-hematin pellet in 200 µL of 0.1 M NaOH.
-
Measure the absorbance of the dissolved beta-hematin at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the solvent control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct drug-target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Principle: When cells are heated, proteins begin to denature and aggregate. If a drug binds to its target protein, the protein-drug complex is more resistant to thermal denaturation. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining at different temperatures.
Detailed Protocol for P. falciparum:
-
Parasite Culture and Treatment:
-
Culture P. falciparum to the trophozoite stage.
-
Treat the parasite culture with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest the parasites and lyse the red blood cells using saponin.
-
Wash the parasite pellet with PBS and resuspend in a lysis buffer.
-
Aliquot the parasite lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Protein Extraction and Quantification:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of a specific target protein (e.g., PfPNP) in the soluble fraction using Western blotting or Mass Spectrometry (MS-CETSA) for proteome-wide analysis.
-
-
Data Analysis:
-
For Western blot analysis, quantify the band intensities and plot the percentage of soluble protein against the temperature for both the drug-treated and control samples. A shift in the melting curve to the right for the drug-treated sample indicates target engagement.
-
For MS-CETSA, analyze the proteomic data to identify proteins with increased thermal stability in the presence of the drug.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the target protein (e.g., recombinant PfPNP).
-
Prepare a solution of the purified protein in a suitable buffer (e.g., 10-50 µM).
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the this compound solution into the protein solution. The instrument will measure the heat change after each injection.
-
-
Data Acquisition and Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the workflow of the key validation experiments and the proposed mechanism of action of this compound.
Caption: Workflow for the in vitro beta-hematin formation inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Proposed mechanism of this compound's inhibition of heme detoxification.
Conclusion
The validation of this compound's binding specificity to its molecular targets is a multifaceted process requiring a combination of in vitro and cellular assays. The primary mechanism of action is widely considered to be the inhibition of heme polymerization, a process that can be quantitatively assessed using the beta-hematin formation assay. Furthermore, the identification of PfPNP as a direct binding target, validated by advanced techniques like CETSA, provides a more comprehensive understanding of this compound's antimalarial activity.
By employing the detailed experimental protocols outlined in this guide, researchers can rigorously evaluate the on-target effects of this compound and its analogs. The comparative data presented for chloroquine and mefloquine offer a valuable benchmark for assessing the relative potency and specificity of novel antimalarial compounds targeting these critical parasitic pathways. This systematic approach to target validation is essential for the rational design and development of next-generation antimalarial therapies.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Qualaquin (Quinine Sulfate) as a Positive Control in High-Throughput Screening Assays: A Comparative Guide
For researchers and drug development professionals, the selection of an appropriate positive control is a critical step in validating a high-throughput screening (HTS) assay. An effective positive control establishes the dynamic range of the assay and ensures its ability to detect true hits. Qualaquin (quinine sulfate), a long-standing antimalarial agent, is frequently employed as a positive control, particularly in assays targeting the malaria parasite, Plasmodium falciparum. This guide provides an objective comparison of this compound's performance with other common antimalarials, supported by experimental data, detailed protocols, and visualizations to aid in assay design and validation.
Data Presentation: Performance Comparison
The efficacy of a positive control in an HTS assay is determined by its consistent and reproducible activity. For antimalarial screens, this is typically quantified by the half-maximal inhibitory concentration (IC50). The overall assay quality, in turn, is often measured by the Z'-factor, a statistical indicator of the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1]
The following table summarizes the performance of Quinine compared to Chloroquine, another widely used positive control, against various strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Assay Method | Key Performance Metrics (for Assay Type) |
| Quinine | D6 (Chloroquine-sensitive) | 62 ± 12.9 | Fluorescence-based | In a comparable DAPI-based assay, a Z'-factor of 0.799 and a Signal-to-Noise ratio of 6:1 were achieved.[2] |
| D6 (Chloroquine-sensitive) | 44 ± 3.1 | [3H]ethanolamine | Not Reported | |
| Multiple Isolates (Thailand) | Median: 168 (Range: 68-366) | Not Specified | Not Reported | |
| NF54 (Chloroquine-sensitive) | 100 | Not Specified | Not Reported | |
| T24 (Chloroquine-resistant) | 1,170 | Not Specified | Not Reported | |
| Chloroquine | D6 (Chloroquine-sensitive) | 21 ± 1.7 | Fluorescence-based | A SYBR Green I based HTS assay reported a Z'-factor of 0.55 .[3] |
| D6 (Chloroquine-sensitive) | 21 ± 1.7 | [3H]ethanolamine | Not Reported | |
| 3D7 (Chloroquine-sensitive) | 2.3 ± 0.15 | SYBR Green I | Not Reported | |
| FCB (Chloroquine-resistant) | 64.1 ± 4.7 | SYBR Green I | Not Reported | |
| T24 (Chloroquine-resistant) | 1,122 | Not Specified | Not Reported |
Note: IC50 values can vary based on the specific laboratory, parasite strain, and assay conditions. The data presented is a compilation from multiple sources to provide a comparative overview.[2][4][5][6]
Experimental Protocols
A robust and well-defined protocol is essential for the reproducibility of HTS data. The SYBR Green I-based fluorescence assay is a widely adopted method for screening antimalarial compounds due to its simplicity, sensitivity, and lack of radioactive waste.[7][8]
Key Experiment: In Vitro Antimalarial SYBR Green I Assay
Objective: To measure the dose-dependent inhibition of P. falciparum growth in vitro.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, NaHCO3, and 10% human serum or Albumax I)
-
This compound (Quinine Sulfate) and other control/test compounds, dissolved in DMSO.
-
96-well or 384-well black, clear-bottom microtiter plates.
-
SYBR Green I lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I dye).[3]
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of this compound (positive control), Chloroquine (alternative control), and test compounds in complete medium.
-
Dispense the compound solutions into the wells of the microtiter plate. Include wells with medium and DMSO only as negative controls (maximum parasite growth) and wells with a high concentration of a known potent inhibitor for background fluorescence (maximum inhibition).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit in complete medium.[2]
-
-
Incubation:
-
Add the parasite suspension to each well of the compound-dosed plates.
-
Incubate the plates for 72 hours in a modular incubation chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Lysis and Staining:
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percent inhibition of parasite growth relative to the negative control (DMSO-only wells).
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Mandatory Visualizations
HTS Assay Workflow using this compound as a Positive Control
Caption: A typical workflow for an antimalarial HTS assay.
Mechanism of Action: Inhibition of Heme Detoxification
This compound's primary antimalarial activity stems from its ability to interfere with the parasite's heme detoxification process. Inside its digestive vacuole, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite normally crystallizes this heme into an inert substance called hemozoin. This compound inhibits this crystallization process, leading to a buildup of toxic heme that kills the parasite.[1][3]
Caption: this compound inhibits hemozoin formation, causing parasite death.
References
- 1. High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Differential Effects of Qualaquin (Quinine) on Drug-Sensitive Versus Drug-Resistant Malaria Parasite Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial drug Qualaquin (quinine) against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies for key assays, and visualizations of molecular pathways and experimental workflows to elucidate the performance of this compound relative to other antimalarial agents.
Quantitative Efficacy Comparison
The in vitro efficacy of this compound and other antimalarial drugs is commonly determined by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits parasite growth by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of this compound and comparator drugs against various well-characterized drug-sensitive and drug-resistant P. falciparum strains.
Table 1: In Vitro IC50 Values (nM) of Antimalarial Drugs Against P. falciparum Strains
| Drug | 3D7 (Chloroquine-Sensitive) | K1 (Chloroquine-Resistant) | Dd2 (Multi-drug Resistant) | W2 (Chloroquine-Resistant) |
| This compound (Quinine) | 10 - 90 nM[1][2] | 155 - 354 ng/mL (~478 - 1092 nM)[3][4] | 90.2 - 196 nM[2][3] | 2.2-fold higher than sensitive strains[2] |
| Chloroquine | 8.6 - 15 nM[3][5][6] | 155 - 275 nM[3][7] | 90.2 - 1122 nM[6] | 1122 nM[6] |
| Mefloquine | 20.8 ng/mL (~55 nM)[8] | 18.4 nM[6] | 2.9-fold higher than sensitive strains[2] | 27 ng/mL (~71 nM)[4] |
| Artemisinin/DHA | 3.2 - 26.6 nM[2][9] | 2 nM[10] | 7.6 nM[2] | 2.1 ng/mL (~7.4 nM)[4] |
Note: Conversion from ng/mL to nM is approximated based on the molar mass of each compound.
Experimental Protocols
The determination of antimalarial drug susceptibility is crucial for monitoring resistance and for the development of new therapeutic agents. The following are detailed protocols for two standard in vitro assays used to generate the data presented above.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.
Materials:
-
96-well black microplates, pre-dosed with antimalarial drugs
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Preparation: Synchronized ring-stage P. falciparum parasites are cultured in complete RPMI 1640 medium at a starting parasitemia of 0.5-1% and a hematocrit of 2%.
-
Drug Plate Inoculation: 200 µL of the parasite culture is added to each well of the 96-well plate pre-dosed with serial dilutions of the test drugs. Control wells containing no drug are also included.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[11]
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.[12]
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to the control wells, and the IC50 values are calculated by fitting the data to a dose-response curve.[7]
[3H]-Hypoxanthine Incorporation Assay
This radioisotopic assay is considered a gold standard for measuring parasite growth. It relies on the principle that malaria parasites salvage hypoxanthine from the host for nucleic acid synthesis. The incorporation of radiolabeled ([3H]) hypoxanthine is therefore a direct measure of parasite replication.
Materials:
-
96-well microplates, pre-dosed with antimalarial drugs
-
P. falciparum culture (synchronized to the ring stage)
-
Hypoxanthine-free complete RPMI 1640 medium
-
[3H]-hypoxanthine
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Parasite Culture Preparation: Synchronized ring-stage P. falciparum parasites are cultured in hypoxanthine-free complete RPMI 1640 medium at a starting parasitemia of 0.5% and a hematocrit of 2%.
-
Drug Plate Inoculation: 200 µL of the parasite culture is added to each well of the 96-well plate pre-dosed with serial dilutions of the test drugs.
-
Initial Incubation: The plates are incubated for 24 hours under a standard gas mixture at 37°C.[11][13]
-
Radiolabeling: 0.5 µCi of [3H]-hypoxanthine is added to each well.
-
Secondary Incubation: The plates are incubated for an additional 24-48 hours.[11][13]
-
Harvesting: The contents of each well are harvested onto a glass fiber filter mat using a cell harvester. The filter mat traps the parasite DNA containing the incorporated [3H]-hypoxanthine.
-
Scintillation Counting: The filter mat is placed in a scintillation vial with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are used to determine the extent of parasite growth inhibition, and IC50 values are calculated.
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the two primary in vitro drug susceptibility assays described above.
Caption: Workflow of the SYBR Green I based antimalarial drug susceptibility assay.
Caption: Workflow of the [3H]-hypoxanthine incorporation assay for antimalarial drug testing.
Signaling and Resistance Pathways
The primary mechanism of action for this compound and other quinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole. Resistance to these drugs often involves increased efflux from this compartment.
Caption: this compound's action on heme detoxification and resistance mechanisms.
References
- 1. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine Clinical Failures in P. falciparum Malaria Are Associated with Mutant Pfmdr-1, Not Pfcrt in Madagascar | PLOS One [journals.plos.org]
- 5. scispace.com [scispace.com]
- 6. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Trial Data on Qualaquin (Quinine) for Uncomplicated Malaria
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on Qualaquin (quinine sulfate) for the treatment of uncomplicated Plasmodium falciparum malaria. It offers an objective comparison with alternative antimalarial therapies, supported by experimental data, to inform research, clinical trial design, and drug development efforts.
Executive Summary
Once the cornerstone of malaria treatment, quinine, available as this compound, is now largely superseded by Artemisinin-based Combination Therapies (ACTs) for uncomplicated falciparum malaria. This shift is primarily due to the superior efficacy, tolerability, and simpler dosing regimens of ACTs. Meta-analyses of clinical trials consistently demonstrate that while quinine can be effective, it is associated with a higher incidence of adverse events, such as cinchonism (tinnitus, headache, nausea), and requires a longer treatment course, which can impact patient adherence.[1][2][3] ACTs, such as artemether-lumefantrine, not only exhibit higher cure rates but also lead to faster parasite and fever clearance.[1][2] Other alternatives like atovaquone-proguanil and mefloquine have also shown comparable or superior efficacy to quinine in various studies.[4][5] However, quinine remains a crucial second-line therapy in certain scenarios, including for malaria in the first trimester of pregnancy and in regions where ACTs may be unavailable or contraindicated.[6]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from key meta-analyses and randomized controlled trials, comparing the efficacy of quinine with other leading antimalarial agents for uncomplicated falciparum malaria.
Table 1: Cure Rates (Day 28 and Day 42/63)
| Treatment Comparison | Day 28 Cure Rate (PCR-corrected) | Day 42/63 Cure Rate (PCR-corrected) | Key Findings |
| Quinine vs. Artemether-Lumefantrine | Quinine: 64%[1][2][3] | Quinine (Day 42): 97.6% (in pregnant women)[7][8] | Artemether-lumefantrine demonstrated significantly higher cure rates at Day 28 in children.[1][2][3] In pregnant women, artemether-lumefantrine was non-inferior to quinine at Day 42.[7][8] |
| Artemether-Lumefantrine: 96%[1][2][3] | Artemether-Lumefantrine (Day 42): 99.3% (in pregnant women)[7][8] | ||
| Quinine + Antibiotic vs. Atovaquone-Proguanil | Quinine + Tetracycline: 100%[5] | Not Reported | Atovaquone-proguanil showed comparable efficacy to quinine plus tetracycline.[5] |
| Atovaquone-Proguanil: 98.7%[5] | |||
| Quinine vs. Mefloquine (+/- Artesunate) | Quinine + Sulphalene-Pyrimethamine: 96.8%[4] | Quinine (Day 63 in pregnant women): 67.0%[9] | Mefloquine showed a similar early cure rate to a quinine combination.[4] A mefloquine-artesunate combination was significantly more effective than quinine alone in pregnant women.[9] |
| Mefloquine: 98.9%[4] | Mefloquine + Artesunate (Day 63 in pregnant women): 98.2%[9] | ||
| Quinine + Clindamycin vs. Other Regimens | Quinine + Clindamycin vs. Quinine alone: Significantly reduced treatment failure (RR 0.14)[10] | Not Reported | The addition of clindamycin significantly improves the efficacy of quinine.[10] |
| Quinine + Clindamycin vs. ACTs: Evidence inconclusive[10] |
Table 2: Parasite and Fever Clearance Times
| Treatment Comparison | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) | Key Findings |
| Quinine + Tetracycline vs. Atovaquone-Proguanil | Quinine + Tetracycline: Not specified, but significantly longer than comparator[5] | Quinine + Tetracycline: Not specified, but significantly longer than comparator[5] | Atovaquone-proguanil led to significantly faster parasite and fever clearance compared to quinine plus tetracycline.[5] |
| Atovaquone-Proguanil: 56[5] | Atovaquone-Proguanil: 19[5] | ||
| Quinine + Sulphalene-Pyrimethamine vs. Mefloquine | No significant difference[4] | Quinine + SP: 44.4[4] | Mefloquine resulted in a shorter fever clearance time.[4] |
| Mefloquine: 35.9[4] | |||
| Quinine vs. Artesunate-Atovaquone-Proguanil (in pregnancy) | Quinine: Slower clearance[11][12][13] | Quinine: Slower clearance[11][12][13] | The artesunate-atovaquone-proguanil combination led to significantly faster parasite and fever clearance in pregnant women.[11][12][13] |
| Artesunate-Atovaquone-Proguanil: Faster clearance[11][12][13] | Artesunate-Atovaquone-Proguanil: Faster clearance[11][12][13] |
Table 3: Common Adverse Events
| Adverse Event | Quinine | Artemether-Lumefantrine | Atovaquone-Proguanil | Mefloquine |
| Tinnitus | High incidence (part of cinchonism)[8][14] | Low incidence[8] | Not commonly reported | Not commonly reported |
| Headache | Common (part of cinchonism)[14] | Common | Common | Common |
| Dizziness/Vertigo | Common (part of cinchonism)[14] | Less common | Less common | Common, can be severe[4] |
| Nausea/Vomiting | Common[14] | Less common | Common | Common |
| CNS Disturbances | Less common | Rare | Rare | Significantly higher rate (e.g., sleep disturbances)[4] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of antimalarial treatments. Below are summaries of typical experimental protocols.
General Inclusion and Exclusion Criteria
-
Inclusion Criteria: Patients (adults and/or children) with microscopically confirmed, uncomplicated P. falciparum malaria and fever (axillary temperature ≥ 37.5°C) or a history of fever in the preceding 24 hours. For studies involving pregnant women, inclusion was often restricted to the second and third trimesters.[7][9][11]
-
Exclusion Criteria: Signs and symptoms of severe malaria, pregnancy (in non-pregnancy trials), known hypersensitivity to the study drugs, and recent use of other antimalarial medications.
Treatment Administration and Follow-up
-
Quinine: Typically administered orally at a dose of 10 mg/kg every 8 hours for 7 days.[9] In some studies, it was combined with an antibiotic like tetracycline, doxycycline, or clindamycin.[5][10]
-
Artemether-Lumefantrine: Administered as a fixed-dose combination, typically twice daily for 3 days, with doses adjusted by body weight.[1][2][3]
-
Atovaquone-Proguanil: Given as a fixed-dose combination, usually once daily for 3 days.[5]
-
Mefloquine: Administered as a single dose or split over two doses, with the total dose based on body weight.[4]
-
Follow-up: Patients were typically followed for 28, 42, or 63 days. Clinical and parasitological assessments were performed at regular intervals (e.g., days 1, 2, 3, 7, 14, 21, 28, and weekly thereafter). Recurrent parasitemia was distinguished from a new infection using PCR genotyping.[1][7][9]
Outcome Measures
-
Primary Outcome: The primary efficacy endpoint was typically the PCR-corrected parasitological cure rate at the end of the follow-up period (e.g., day 28 or 42).[1][7]
-
Secondary Outcomes: These included parasite and fever clearance times, gametocyte carriage, and the incidence and severity of adverse events.[1][4][5]
Mechanism of Action: Signaling Pathways
The therapeutic effects of quinine and its alternatives are achieved through distinct interactions with the malaria parasite's biological pathways.
Caption: Quinine's mechanism of action.
Caption: ACT's mechanism of action.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound with an alternative antimalarial.
Caption: Clinical trial workflow.
Conclusion
The available meta-analysis data strongly supports the current recommendations for the use of ACTs as first-line treatment for uncomplicated falciparum malaria. This compound (quinine) is a less favorable option due to its lower efficacy in some contexts, more complex dosing regimen, and a higher incidence of adverse effects. However, it remains an important therapeutic agent in specific clinical situations. Future research should continue to monitor the efficacy of all antimalarials to guide treatment policies in the face of emerging drug resistance.
References
- 1. Effectiveness of quinine versus artemether-lumefantrine for treating uncomplicated falciparum malaria in Ugandan children: randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Mefloquine versus quinine plus sulphalene-pyrimethamine (metakelfin) for treatment of uncomplicated imported falciparum malaria acquired in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atovaquone and proguanil for the treatment of malaria in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic literature review and meta-analysis of the efficacy of artemisinin-based and quinine-based treatments for uncomplicated falciparum malaria in pregnancy: methodological challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of artemether-lumefantrine compared with quinine in pregnant women with uncomplicated Plasmodium falciparum malaria: an open-label, randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Randomized comparison of mefloquine-artesunate versus quinine in the treatment of multidrug-resistant falciparum malaria in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized comparison of artesunate-atovaquone-proguanil versus quinine in treatment for uncomplicated falciparum malaria during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Safety Operating Guide
Proper Disposal of Qualaquin (Quinine Sulfate): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of unused, expired, or contaminated Qualaquin (quinine sulfate) is a critical component of laboratory safety and regulatory compliance. While this compound is not listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its inherent chemical properties necessitate a careful evaluation to ensure safe and compliant disposal. This guide provides a step-by-step procedure for the proper management of this compound waste in a laboratory setting.
Waste Characterization: The First Step
The cornerstone of proper chemical waste disposal is accurate characterization. Although quinine sulfate is not a listed hazardous waste, it must be evaluated against the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.
| Characteristic | EPA Definition | Applicability to this compound (Quinine Sulfate) |
| Ignitability | Liquids with a flash point < 140°F; non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes. | This compound is a stable solid. While it may be combustible at high temperatures, it is not considered readily ignitable under normal laboratory conditions.[1][2] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Quinine sulfate is a salt of a weak base and a strong acid and is not considered corrosive.[2] |
| Reactivity | Wastes that are unstable, react violently with water, or generate toxic gases. | This compound is a stable compound under normal conditions.[1][3] |
| Toxicity | Wastes that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), are found to contain certain contaminants at or above specified concentrations. | While harmful if swallowed, there is no specific data indicating that quinine sulfate would fail the TCLP test for toxicity. However, if the this compound waste is mixed with other substances that are known to be toxic or would cause the mixture to fail the TCLP, it must be managed as hazardous waste. |
Based on this evaluation, pure, uncontaminated this compound is generally not considered a RCRA hazardous waste. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for final determination and guidance.[4]
Disposal Procedures
The appropriate disposal procedure for this compound depends on its classification as either non-hazardous or hazardous waste.
Non-Hazardous this compound Waste Disposal
For this compound that has been confidently characterized as non-hazardous, the following steps should be taken:
-
Segregation: Do not mix non-hazardous pharmaceutical waste with hazardous, biological, or general laboratory trash.[5] It is best practice to collect it in a designated, clearly labeled container for "Non-Hazardous Pharmaceutical Waste."[5][6]
-
Containerization: Use a sturdy, leak-proof container with a secure lid.[5] The container should be labeled with the contents ("this compound (Quinine Sulfate) Waste") and the date.
-
Incineration: The recommended disposal method for non-RCRA pharmaceutical waste is incineration at a licensed facility.[4][6] Contact your institution's EHS department or a licensed waste management vendor to arrange for pickup and disposal.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the vendor used. This is a crucial part of laboratory best practices and may be required for regulatory compliance.
Never dispose of this compound, even if deemed non-hazardous, down the drain or in the regular trash. [5] Pharmaceuticals in wastewater can have adverse environmental effects.
Hazardous this compound Waste Disposal
If the this compound waste is determined to be hazardous (due to being mixed with other hazardous chemicals or failing a characteristic test), it must be managed as hazardous waste.
-
Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) in a container that is compatible with the waste, in good condition, and kept closed.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the specific contents (e.g., "this compound (Quinine Sulfate) with [name of hazardous component]"), and the date accumulation began.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Experimental Protocols and Safety
Detailed methodologies for the key experiments cited in the characterization of chemical waste can be found in the following EPA publications:
-
Ignitability: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846), Method 1010A (Flash Point) and Method 1030 (Ignitability of Solids).
-
Corrosivity: SW-846, Method 1110A (Corrosivity Toward Steel) and Method 9040C (pH).
-
Reactivity: SW-846, Chapter 7, Section 7.3.
-
Toxicity: SW-846, Method 1311 (Toxicity Characteristic Leaching Procedure).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. prisminltd.com [prisminltd.com]
- 3. buchler-gmbh.com [buchler-gmbh.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. usbioclean.com [usbioclean.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
